molecular formula C35H41K3N2O14S4 B12373805 AF 647 carboxylic acid

AF 647 carboxylic acid

Cat. No.: B12373805
M. Wt: 959.3 g/mol
InChI Key: FAVLRQSUPTVDEI-UHFFFAOYSA-K
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Description

AF 647 carboxylic acid is a useful research compound. Its molecular formula is C35H41K3N2O14S4 and its molecular weight is 959.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C35H41K3N2O14S4

Molecular Weight

959.3 g/mol

IUPAC Name

tripotassium;(2E)-3-(4-carboxybutyl)-2-[(2E,4E)-5-[3,3-dimethyl-5-sulfonato-1-(3-sulfonatopropyl)indol-1-ium-2-yl]penta-2,4-dienylidene]-3-methyl-1-(3-sulfonatopropyl)indole-5-sulfonate

InChI

InChI=1S/C35H44N2O14S4.3K/c1-34(2)27-23-25(54(46,47)48)14-16-29(27)36(19-9-21-52(40,41)42)31(34)11-5-4-6-12-32-35(3,18-8-7-13-33(38)39)28-24-26(55(49,50)51)15-17-30(28)37(32)20-10-22-53(43,44)45;;;/h4-6,11-12,14-17,23-24H,7-10,13,18-22H2,1-3H3,(H4-,38,39,40,41,42,43,44,45,46,47,48,49,50,51);;;/q;3*+1/p-3

InChI Key

FAVLRQSUPTVDEI-UHFFFAOYSA-K

Isomeric SMILES

CC1(C2=C(C=CC(=C2)S(=O)(=O)[O-])[N+](=C1/C=C/C=C/C=C/3\C(C4=C(N3CCCS(=O)(=O)[O-])C=CC(=C4)S(=O)(=O)[O-])(C)CCCCC(=O)O)CCCS(=O)(=O)[O-])C.[K+].[K+].[K+]

Canonical SMILES

CC1(C2=C(C=CC(=C2)S(=O)(=O)[O-])[N+](=C1C=CC=CC=C3C(C4=C(N3CCCS(=O)(=O)[O-])C=CC(=C4)S(=O)(=O)[O-])(C)CCCCC(=O)O)CCCS(=O)(=O)[O-])C.[K+].[K+].[K+]

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to AF 647 Carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

AF 647 carboxylic acid, an equivalent to Alexa Fluor® 647 carboxylic acid, is a bright, far-red fluorescent dye renowned for its exceptional photostability and strong fluorescence emission. This guide provides a comprehensive overview for researchers, scientists, and drug development professionals, detailing its physicochemical properties, conjugation chemistry, experimental protocols, and key applications in biomedical research.

Core Properties and Physicochemical Data

AF 647 is a member of the cyanine (B1664457) dye family and is characterized by its high water solubility and pH-insensitive fluorescence over a wide range (pH 4-10). Its emission in the far-red spectrum makes it particularly valuable for multicolor imaging, as it minimizes spectral overlap with other common fluorophores and reduces interference from cellular autofluorescence. It is frequently used as a superior alternative to Cy5.

Quantitative data for this compound and its derivatives are summarized in the table below for easy reference and comparison.

PropertyValueReference(s)
Maximum Excitation Wavelength 647-651 nm
Maximum Emission Wavelength 665-671 nm
Molar Extinction Coefficient ~270,000 cm⁻¹M⁻¹
Fluorescence Quantum Yield ~0.33
Molecular Weight ~844 g/mol (for the free acid)
Chemical Formula C₃₅H₄₃N₂O₁₄S₄⁻

Biomolecule Conjugation: Activating the Carboxylic Acid

The carboxylic acid group of AF 647 is not directly reactive with amines on biomolecules. It must first be activated to a more reactive intermediate. The most common method for this is the use of carbodiimide (B86325) chemistry, specifically with 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog (Sulfo-NHS). This two-step process converts the carboxylic acid into a semi-stable NHS ester, which then readily reacts with primary amines on proteins, antibodies, or amine-modified oligonucleotides to form a stable amide bond.

Logical Workflow for Carboxylic Acid Activation and Amine Coupling

G cluster_activation Activation Step cluster_conjugation Conjugation Step AF647_COOH This compound NHS_Ester AF 647 NHS Ester (Reactive Intermediate) AF647_COOH->NHS_Ester Activation EDC_NHS EDC + NHS/Sulfo-NHS EDC_NHS->NHS_Ester Conjugate AF 647-Labeled Biomolecule NHS_Ester->Conjugate Amine Coupling Biomolecule Biomolecule with Primary Amine (-NH2) Biomolecule->Conjugate

Activation and conjugation of this compound.

Experimental Protocols

Detailed methodologies for labeling and subsequent applications are crucial for reproducible results. Below are protocols for antibody conjugation and use in immunofluorescence and flow cytometry.

Antibody Labeling with AF 647 NHS Ester

This protocol describes the general steps for conjugating an antibody with the activated NHS ester form of AF 647.

Materials:

  • Antibody (or other protein) in an amine-free buffer (e.g., PBS). The concentration should be at least 2 mg/mL for optimal results.

  • AF 647 NHS Ester, dissolved in anhydrous DMSO or DMF.

  • Reaction buffer: 0.1 M sodium bicarbonate, pH 8.3-9.0.

  • Purification column (e.g., Sephadex G-25) to separate the conjugate from unreacted dye.

Methodology:

  • Buffer Exchange: Ensure the antibody is in the appropriate reaction buffer. Amine-containing buffers like Tris are incompatible with this reaction.

  • Prepare Dye Solution: Immediately before use, dissolve the AF 647 NHS ester in high-quality anhydrous DMSO to a concentration of 10 mg/mL.

  • Reaction Incubation: Add a 5- to 20-fold molar excess of the reactive dye to the antibody solution. Incubate for 1 hour at room temperature with gentle stirring.

  • Purification: Purify the antibody-dye conjugate from unreacted dye and byproducts using a size-exclusion chromatography column (e.g., a spin column).

  • Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for the protein) and 650 nm (for the dye). An optimal DOL for IgG antibodies is typically between 3 and 7.

Experimental Workflow for Antibody Conjugation

G Start Start: Purified Antibody (Amine-Free Buffer) Prep_Dye Prepare AF 647 NHS Ester in Anhydrous DMSO Start->Prep_Dye Reaction Combine Antibody and Dye (pH 8.3-9.0) Incubate 1 hr at RT Start->Reaction Prep_Dye->Reaction Purification Purify Conjugate via Size-Exclusion Chromatography Reaction->Purification Characterization Measure Absorbance (280 nm & 650 nm) Calculate DOL Purification->Characterization End End: Purified AF 647- Antibody Conjugate Characterization->End

Workflow for labeling an antibody with AF 647 NHS Ester.
Immunofluorescence Staining Protocol

This protocol outlines the use of an AF 647-conjugated antibody for staining cells for fluorescence microscopy.

Materials:

  • Cells grown on coverslips.

  • Fixation buffer (e.g., 4% paraformaldehyde in PBS).

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS).

  • Blocking buffer (e.g., 1% BSA in PBS).

  • AF 647-conjugated primary or secondary antibody.

  • Nuclear counterstain (e.g., DAPI).

  • Antifade mounting medium.

Methodology:

  • Cell Fixation: Fix cells with 4% paraformaldehyde for 15 minutes at room temperature.

  • Permeabilization: If targeting an intracellular antigen, permeabilize the cells with 0.1% Triton X-100 for 10 minutes.

  • Blocking: Block non-specific antibody binding by incubating with 1% BSA for 30-60 minutes.

  • Antibody Incubation: Incubate with the AF 647-conjugated antibody (diluted in blocking buffer) for 1-2 hours at room temperature or overnight at 4°C.

  • Washing: Wash the cells three times with PBS for 5 minutes each.

  • Counterstaining (Optional): Incubate with a nuclear counterstain like DAPI.

  • Mounting: Mount the coverslip onto a microscope slide using an antifade mounting medium.

  • Imaging: Visualize the stained cells using a fluorescence microscope equipped with appropriate filters for AF 647 (e.g., excitation at 633 nm or 640 nm).

Flow Cytometry Staining Protocol

This protocol details the use of an AF 647-conjugated antibody for staining a cell suspension for flow cytometry analysis.

Materials:

  • Single-cell suspension.

  • Flow cytometry staining buffer (e.g., PBS with 1% BSA and 0.1% sodium azide).

  • AF 647-conjugated antibody.

  • (Optional) Fc receptor blocking solution.

Methodology:

  • Cell Preparation: Prepare a single-cell suspension at a concentration of 1x10⁶ cells/mL.

  • Fc Block (Optional): To reduce non-specific binding, incubate cells with an Fc receptor blocking solution.

  • Antibody Staining: Add the AF 647-conjugated antibody at the predetermined optimal concentration. Incubate for 20-30 minutes on ice, protected from light.

  • Washing: Wash the cells twice with 2 mL of staining buffer by centrifuging at 300 x g for 5 minutes and decanting the supernatant.

  • Resuspension: Resuspend the cells in 0.5 mL of staining buffer.

  • Analysis: Analyze the cells on a flow cytometer using a 633 nm or 640 nm laser for excitation and an appropriate emission filter (e.g., 660/20 nm bandpass).

Experimental Workflow for Flow Cytometry Analysis

G Start Start: Single-Cell Suspension Fc_Block Optional: Fc Receptor Block Start->Fc_Block Stain Incubate with AF 647- Conjugated Antibody (20-30 min on ice) Fc_Block->Stain Wash1 Wash with Staining Buffer Stain->Wash1 Wash2 Wash with Staining Buffer Wash1->Wash2 Resuspend Resuspend in Staining Buffer Wash2->Resuspend Analyze Analyze on Flow Cytometer (633/640 nm laser) Resuspend->Analyze End End: Data Acquisition Analyze->End

Workflow for cell staining and analysis by flow cytometry.

Applications in Research

This compound and its conjugates are versatile tools in various research fields. Their brightness and photostability make them ideal for demanding applications.

  • Fluorescence Microscopy: Including confocal, total internal reflection fluorescence (TIRF), and super-resolution microscopy techniques like dSTORM.

  • Flow Cytometry: For multicolor immunophenotyping and cell sorting.

  • Immunohistochemistry (IHC) and Immunocytochemistry (ICC): For localizing proteins in tissues and cells.

  • Western Blotting: As a sensitive detection reagent.

Example Signaling Pathway: EGFR Analysis

AF 647-conjugated antibodies are frequently used to study cell signaling pathways. For instance, an antibody against the Epidermal Growth Factor Receptor (EGFR) labeled with AF 647 can be used to quantify receptor expression levels on the cell surface via flow cytometry or visualize its localization and trafficking using fluorescence microscopy upon ligand binding. This allows researchers to investigate receptor downregulation, internalization, and the effects of potential therapeutic agents on these processes.

AF 647 Carboxylic Acid: A Technical Overview for Advanced Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides a comprehensive technical overview of AF 647 carboxylic acid, a fluorescent dye widely utilized in biomedical research. This document details its chemical structure, physicochemical properties, and common experimental applications, with a focus on providing actionable information for researchers in the field.

Core Properties of this compound

This compound is a derivative of the far-red fluorescent dye, AF 647.[1] It is characterized by its bright fluorescence, high photostability, and hydrophilicity, making it an excellent choice for a variety of labeling and detection applications.[2] The presence of a carboxylic acid group allows for its covalent conjugation to biomolecules, such as proteins and nucleic acids, typically through the formation of an active ester.[1][3] This dye is frequently used as a replacement for Cy5.[1]

Physicochemical and Spectroscopic Data

The key quantitative properties of this compound are summarized in the table below for easy reference and comparison.

PropertyValueReference
Molecular Formula C35H41N2K3O14S4[2][3]
Molecular Weight 959.26 g/mol [3][4]
Maximum Excitation (λex) 647-650 nm[1][2]
Maximum Emission (λem) 671 nm[1][2]
Extinction Coefficient ~270,000 cm⁻¹M⁻¹ (for the NHS ester)[5]
Solubility Good in water and DMSO[2]
Purity ≥95% (as reported by suppliers)[3]

Chemical Structure

The chemical structure of this compound is depicted below. The structure is based on a polymethine cyanine (B1664457) core, which is responsible for its far-red fluorescent properties. The molecule also features sulfonate groups that enhance its water solubility and a butyl-carboxylic acid moiety that serves as a reactive handle for conjugation.

AF_647_carboxylic_acid cluster_indole1 cluster_polymethine cluster_indole2 Indole1_N N+ Indole1_C1 C Indole1_N->Indole1_C1 Indole1_Propyl -(CH2)3-SO3- Indole1_N->Indole1_Propyl Indole1_C2 C Indole1_C1->Indole1_C2 Indole1_C7 C Indole1_C1->Indole1_C7 Indole1_C3 C Indole1_C2->Indole1_C3 Indole1_C4 C Indole1_C3->Indole1_C4 Indole1_C5 C Indole1_C4->Indole1_C5 Indole1_C6 C Indole1_C5->Indole1_C6 Indole1_S SO3- Indole1_C5->Indole1_S Indole1_C6->Indole1_C1 Indole1_C8 C(CH3)2 Indole1_C7->Indole1_C8 Bridge_C1 C Indole1_C7->Bridge_C1 Indole1_C8->Indole1_N Bridge_C2 H Bridge_C1->Bridge_C2 Bridge_C3 C Bridge_C2->Bridge_C3 Bridge_C4 H Bridge_C3->Bridge_C4 Bridge_C5 C Bridge_C4->Bridge_C5 Bridge_C6 H Bridge_C5->Bridge_C6 Bridge_C7 C Bridge_C6->Bridge_C7 Bridge_C8 H Bridge_C7->Bridge_C8 Bridge_C9 C Bridge_C8->Bridge_C9 Indole2_C7 C Bridge_C9->Indole2_C7 Indole2_N N Indole2_C1 C Indole2_N->Indole2_C1 Indole2_ButylCOOH -(CH2)4-COOH Indole2_N->Indole2_ButylCOOH Indole2_C2 C Indole2_C1->Indole2_C2 Indole2_C1->Indole2_C7 Indole2_C3 C Indole2_C2->Indole2_C3 Indole2_C4 C Indole2_C3->Indole2_C4 Indole2_C5 C Indole2_C4->Indole2_C5 Indole2_C6 C Indole2_C5->Indole2_C6 Indole2_S SO3- Indole2_C5->Indole2_S Indole2_C6->Indole2_C1 Indole2_C8 C(CH3)2 Indole2_C7->Indole2_C8 Indole2_C8->Indole2_N

Caption: Chemical structure of this compound.

Experimental Protocols and Applications

The primary application of this compound is in the fluorescent labeling of biomolecules. The carboxylic acid group is not directly reactive with amines but can be activated to form a reactive ester, most commonly an N-hydroxysuccinimide (NHS) ester. This activated form readily reacts with primary amines on proteins and other molecules to form stable amide bonds.

General Workflow for Bioconjugation

The following diagram illustrates a typical workflow for labeling a target protein with this compound.

conjugation_workflow cluster_activation Activation of this compound cluster_conjugation Conjugation to Target Molecule cluster_purification Purification start This compound reagents Add EDC and NHS start->reagents activated_dye AF 647 NHS Ester reagents->activated_dye reaction Mix and Incubate activated_dye->reaction target Target Protein (with primary amines) target->reaction labeled_protein AF 647-Labeled Protein reaction->labeled_protein purification Size Exclusion Chromatography or Dialysis labeled_protein->purification final_product Purified Labeled Protein purification->final_product

Caption: General workflow for protein labeling.

Detailed Experimental Protocol: Activation and Conjugation

Materials:

  • This compound

  • Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-Hydroxysuccinimide (NHS)

  • Target protein in an amine-free buffer (e.g., PBS, pH 7.2-8.0)

  • Purification column (e.g., Sephadex G-25) or dialysis membrane

Procedure:

  • Preparation of Dye Stock Solution: Immediately before use, dissolve the this compound in high-quality, anhydrous DMSO or DMF to a desired concentration (e.g., 10 mg/mL).

  • Activation of Carboxylic Acid:

    • To the dissolved this compound, add a molar excess of EDC and NHS. A common starting point is a 1.2-fold molar excess of both EDC and NHS over the dye.

    • Allow the reaction to proceed for at least 15 minutes at room temperature to form the AF 647 NHS ester.

  • Conjugation to Protein:

    • Slowly add the activated AF 647 NHS ester solution to the protein solution while gently stirring. The molar ratio of dye to protein will depend on the desired degree of labeling and should be optimized for each specific application.

    • Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C, protected from light.

  • Purification of the Conjugate:

    • Separate the labeled protein from unreacted dye and byproducts using size-exclusion chromatography or dialysis.

    • Monitor the fractions for both protein absorbance (at 280 nm) and dye absorbance (at ~650 nm) to determine the purified conjugate.

Note: The efficiency of the labeling reaction is pH-dependent, with optimal results typically achieved between pH 7.2 and 8.5. It is crucial to use amine-free buffers, as primary amines will compete with the target protein for reaction with the NHS ester.

Applications in Research

Once conjugated to a biomolecule, AF 647 serves as a robust fluorescent probe in a multitude of applications, including:

  • Fluorescence Microscopy: For visualizing the localization and dynamics of labeled proteins or other molecules within cells and tissues.

  • Flow Cytometry: For identifying and quantifying cell populations based on the expression of cell surface or intracellular markers.

  • Western Blotting: As a secondary antibody conjugate for the detection of target proteins.

  • High-Throughput Screening: In fluorescence-based assays for drug discovery and development.

The high quantum yield and photostability of AF 647 make it particularly well-suited for demanding imaging applications that require high sensitivity and prolonged observation.[6] Its emission in the far-red spectrum minimizes interference from cellular autofluorescence, further enhancing signal-to-noise ratios.

References

Core Spectral Properties of AF 647 Carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Spectral Properties of AF 647 Carboxylic Acid

For researchers, scientists, and drug development professionals, a precise understanding of the spectral characteristics of fluorescent probes is paramount for the design and execution of robust and reproducible fluorescence-based assays. This compound, a bright and photostable far-red fluorescent dye, is a popular choice for labeling biomolecules. This guide provides a comprehensive overview of its core spectral properties, detailed experimental methodologies for their determination, and logical diagrams to illustrate the underlying principles and workflows.

This compound is prized for its strong absorption and emission in the far-red region of the electromagnetic spectrum, which helps to minimize interference from sample autofluorescence. The key spectral parameters are summarized below. It is important to note that slight variations in these values can occur depending on the solvent, pH, and conjugation state of the dye.

Spectral PropertyReported Value(s)Source(s)
Excitation Maximum (λex) 650 nm[1][2][3]
655 nm[4]
647 nm[5][6]
Emission Maximum (λem) 671 nm[1][2][4][5][6]
680 nm[4]
665 nm[3]
Molar Extinction Coefficient (ε) 239,000 cm-1M-1[3]
191,800 cm-1M-1[2][4]
Fluorescence Quantum Yield (Φ) 0.33[3][7]
0.15[4]

Note: AF 647 is structurally identical to Alexa Fluor 647.[2] It is often used as a replacement for the Cy5 dye, with which it shares nearly identical spectral characteristics.[5][6][7]

Understanding the Fluorescence Mechanism

The process of fluorescence, from the absorption of light to the emission of a photon, can be visually represented by a Jablonski diagram. This diagram illustrates the electronic and vibrational states of a molecule and the transitions between them.

Jablonski cluster_S0 S0 (Ground State) cluster_S1 S1 (First Excited Singlet State) S0_v0 v=0 S0_v1 v=1 S1_v2 v=2 S0_v0->S1_v2 Absorption (Excitation) S0_v2 v=2 S1_v0 v=0 S1_v0->S0_v1 Fluorescence (Emission) S1_v0->S0_v2 Non-radiative Decay (e.g., heat) S1_v1 v=1 S1_v2->S1_v0 Vibrational Relaxation (non-radiative)

Caption: Jablonski diagram illustrating the electronic transitions involved in fluorescence.

Experimental Protocols for Spectral Characterization

Accurate determination of the spectral properties of this compound requires standardized experimental procedures. Below are detailed methodologies for key measurements.

Measurement of Absorption Spectrum and Molar Extinction Coefficient

The absorption spectrum is measured using a spectrophotometer. The molar extinction coefficient (ε), a measure of how strongly a substance absorbs light at a given wavelength, is determined using the Beer-Lambert law.

Protocol:

  • Solvent Selection: Dissolve a known mass of this compound in a suitable solvent (e.g., dimethyl sulfoxide (B87167) (DMSO) followed by dilution in phosphate-buffered saline (PBS), pH 7.4). The solvent should be transparent in the wavelength range of interest.

  • Preparation of a Stock Solution: Prepare a concentrated stock solution and determine its precise concentration.

  • Serial Dilutions: Create a series of dilutions of the stock solution with known concentrations.

  • Spectrophotometer Setup: Use a calibrated spectrophotometer. Blank the instrument with the solvent used for dilution.

  • Absorbance Measurement: Measure the absorbance of each dilution at the absorption maximum (λmax), which is around 650 nm for AF 647.[1][2][3] Ensure the absorbance values fall within the linear range of the instrument (typically 0.1 to 1.0).

  • Data Analysis: Plot absorbance at λmax versus concentration. According to the Beer-Lambert law (A = εbc, where A is absorbance, b is the path length of the cuvette in cm, and c is the molar concentration), the slope of the resulting linear fit will be the molar extinction coefficient (ε) when the path length is 1 cm.

Measurement of Fluorescence Emission Spectrum

The fluorescence emission spectrum is measured using a fluorometer or spectrofluorometer.

Protocol:

  • Sample Preparation: Prepare a dilute solution of this compound in the desired solvent. The concentration should be low enough to avoid inner filter effects (typically an absorbance of < 0.1 at the excitation wavelength).

  • Fluorometer Setup:

    • Set the excitation monochromator to the absorption maximum of the dye (e.g., 650 nm).

    • Scan the emission monochromator over a wavelength range that covers the expected emission (e.g., 660 nm to 800 nm).

    • Use appropriate emission filters to block scattered excitation light.

  • Spectrum Acquisition: Acquire the emission spectrum of the sample.

  • Solvent Blank Subtraction: Acquire the emission spectrum of the solvent blank under the same conditions and subtract it from the sample spectrum to correct for Raman scattering and other background signals.

  • Data Presentation: The resulting plot of fluorescence intensity versus emission wavelength is the fluorescence emission spectrum. The peak of this spectrum is the emission maximum (λem).

Determination of Fluorescence Quantum Yield

The fluorescence quantum yield (Φ) is the ratio of photons emitted to photons absorbed. It is typically measured using a relative method, by comparing the fluorescence of the sample to a standard with a known quantum yield.

Protocol:

  • Standard Selection: Choose a quantum yield standard with absorption and emission properties similar to this compound (e.g., Cresyl Violet or another well-characterized far-red dye).

  • Absorbance Matching: Prepare solutions of the standard and the this compound sample in the same solvent. Adjust their concentrations so that their absorbance values at the excitation wavelength are identical and low (< 0.1).

  • Fluorescence Spectra Acquisition: Measure the fluorescence emission spectra of both the standard and the sample, ensuring the excitation wavelength and all instrument settings are identical for both measurements.

  • Data Analysis:

    • Integrate the area under the corrected emission spectra for both the sample (Asample) and the standard (Astandard).

    • The quantum yield of the sample (Φsample) is calculated using the following equation: Φsample = Φstandard * (Asample / Astandard) * (ηsample2 / ηstandard2) where Φstandard is the quantum yield of the standard, and η is the refractive index of the solvent. If the same solvent is used for both, the refractive index term cancels out.

Experimental Workflow Visualization

The logical flow of characterizing a fluorescent dye like this compound can be depicted in a workflow diagram.

Experimental_Workflow cluster_prep Sample Preparation cluster_abs Absorbance Spectroscopy cluster_fluor Fluorescence Spectroscopy prep_dye Weigh this compound prep_stock Prepare Concentrated Stock Solution (e.g., in DMSO) prep_dye->prep_stock prep_serial Perform Serial Dilutions in Assay Buffer (e.g., PBS) prep_stock->prep_serial abs_measure Measure Absorbance Spectra of Dilutions prep_serial->abs_measure fluor_measure Measure Emission Spectra (excite at λmax) prep_serial->fluor_measure abs_analysis Plot Absorbance vs. Concentration abs_measure->abs_analysis abs_result Determine λmax and Molar Extinction Coefficient (ε) abs_analysis->abs_result fluor_result_em Determine Emission Maximum (λem) fluor_measure->fluor_result_em q_yield_measure Measure Integrated Fluorescence vs. Standard fluor_measure->q_yield_measure q_yield_result Calculate Quantum Yield (Φ) q_yield_measure->q_yield_result

Caption: Workflow for the spectral characterization of a fluorescent dye.

By following these detailed protocols and understanding the fundamental principles of fluorescence, researchers can confidently utilize this compound in their applications, ensuring data quality and experimental success.

References

Navigating the Far-Red Spectrum: A Technical Guide to Alexa Fluor 647 Carboxylic Acid and Its Equivalents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern biological imaging and detection, the far-red fluorescent dye Alexa Fluor 647 has established itself as a cornerstone for a multitude of applications, from super-resolution microscopy to flow cytometry. Its exceptional brightness, photostability, and pH insensitivity make it a preferred choice for labeling biomolecules.[1][2] This technical guide provides an in-depth exploration of Alexa Fluor 647 carboxylic acid and its direct equivalents, offering a comparative analysis of their spectral properties, detailed experimental protocols for conjugation, and a visual representation of relevant workflows and pathways.

Core Concepts: The Role of Carboxylic Acid in Bioconjugation

Alexa Fluor 647 carboxylic acid is the non-reactive form of the dye.[3][4][5] The carboxylic acid group itself does not readily react with functional groups on biomolecules like proteins or nucleic acids.[4] To be used for labeling, it must first be chemically activated to an amine-reactive species, most commonly an N-hydroxysuccinimidyl (NHS) ester.[6][7] This two-step process offers versatility, allowing researchers to control the activation and subsequent conjugation reaction. The NHS ester form reacts efficiently with primary amines, such as those found on the side chain of lysine (B10760008) residues and the N-terminus of proteins, to form stable amide bonds.[6][8]

Spectral Equivalents to Alexa Fluor 647

Several fluorescent dyes exhibit spectral characteristics highly similar to Alexa Fluor 647, making them viable alternatives. The choice of a particular dye may be influenced by factors such as experimental conditions, instrumentation, and cost. Key spectral equivalents include Cy®5, DyLight™ 650, and iFluor® 647.[1] While spectrally similar, it is important to note that performance characteristics such as brightness and photostability can vary. Alexa Fluor 647 is widely reported to be brighter and more photostable than Cy5 and is less prone to the self-quenching that can occur with Cy5 at high degrees of labeling.[2][9][10][11]

Quantitative Data Presentation

For ease of comparison, the key spectral and physical properties of Alexa Fluor 647 and its common equivalents are summarized in the table below.

PropertyAlexa Fluor 647Cy®5DyLight™ 650iFluor® 647
Excitation Maximum (nm) 650[1]650[]~650[1]~650[1]
Emission Maximum (nm) 665[1]670[]~665[1]~665[1]
Molar Extinction Coefficient (cm⁻¹M⁻¹) 239,000 - 270,000[1][13]>200,000[]Not readily availableNot readily available
Quantum Yield 0.33[1][14]Not readily availableNot readily availableNot readily available
Reactive Form Discussed Carboxylic Acid / NHS EsterNHS EsterNHS EsterNHS Ester
Key Advantages High brightness, photostability, pH insensitive[1][2]Established dye, distinct signal[]Spectrally similar to AF647[1]High total fluorescence[2]
Key Disadvantages Higher costLower photostability, self-quenching[2][10][11]Data less availableData less available

Experimental Protocols

Activation of Carboxylic Acid and Conjugation to a Protein (e.g., Antibody)

This protocol outlines the two-step process for labeling a protein with a fluorescent dye carboxylic acid. The first step is the activation of the carboxylic acid to an amine-reactive NHS ester, followed by the conjugation to the protein.

Materials:

  • Fluorescent dye with a carboxylic acid group (e.g., Alexa Fluor 647 carboxylic acid)

  • Protein to be labeled (e.g., IgG antibody) at a concentration of 1-10 mg/mL in an amine-free buffer (e.g., PBS, pH 7.2-7.4)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS) for increased water solubility

  • Activation Buffer (e.g., 0.1 M MES, pH 6.0)

  • Reaction Buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3-8.5)

  • Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)

  • Purification column (e.g., Sephadex G-25) to separate the labeled protein from the free dye

Procedure:

  • Prepare the Dye: Dissolve the carboxylic acid dye in a small amount of anhydrous DMSO or DMF to create a stock solution (e.g., 10 mg/mL).

  • Activation of the Carboxylic Acid:

    • In a separate microfuge tube, add the desired molar excess of EDC and NHS (or Sulfo-NHS) to the dissolved carboxylic acid dye in Activation Buffer. A common starting point is a 1.5 to 2-fold molar excess of EDC/NHS over the dye.

    • Incubate this activation reaction for 15-30 minutes at room temperature.

  • Prepare the Protein:

    • Ensure the protein is in an amine-free buffer. If necessary, perform a buffer exchange.

    • Adjust the pH of the protein solution to 8.3-8.5 using the Reaction Buffer. This is the optimal pH for the NHS ester to react with primary amines.[8][15]

  • Conjugation Reaction:

    • Add the activated dye solution (from step 2) to the protein solution (from step 3). The molar ratio of dye to protein will depend on the desired degree of labeling (DOL) and should be optimized for each specific protein. A starting point for antibodies is often a 5 to 20-fold molar excess of the dye.[16]

    • Incubate the reaction for 1-2 hours at room temperature, protected from light. Gentle mixing during incubation can improve labeling efficiency.

  • Quench the Reaction: Add the quenching solution to the reaction mixture to stop the labeling process by reacting with any remaining NHS ester. Incubate for 15-30 minutes.

  • Purification: Separate the labeled protein from the unreacted dye and byproducts using a size-exclusion chromatography column (e.g., Sephadex G-25).

  • Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the dye at its maximum wavelength and the protein at 280 nm.

Visualizations

Chemical Activation and Labeling Workflow

G Dye_COOH Alexa Fluor 647 Carboxylic Acid Activation Activation (EDC, NHS) Dye_COOH->Activation Step 1 Dye_NHS Alexa Fluor 647 NHS Ester (Amine-Reactive) Activation->Dye_NHS Conjugation Conjugation (pH 8.3-8.5) Dye_NHS->Conjugation Step 2 Protein Protein (e.g., Antibody with -NH2) Protein->Conjugation Labeled_Protein Labeled Protein (Stable Amide Bond) Conjugation->Labeled_Protein Purification Purification (Size Exclusion Chromatography) Labeled_Protein->Purification Step 3 Final_Product Purified Labeled Protein Purification->Final_Product

Caption: Workflow for activating and conjugating a carboxylic acid dye.

General Antibody Labeling Logic

G start Start prep_ab Prepare Antibody (Buffer Exchange, pH Adjust) start->prep_ab prep_dye Prepare Amine-Reactive Dye (e.g., NHS Ester) start->prep_dye react Incubate Antibody + Dye prep_ab->react prep_dye->react purify Purify Conjugate (Remove Free Dye) react->purify analyze Analyze (Determine Degree of Labeling) purify->analyze end End analyze->end

Caption: Logical flow of a typical antibody labeling experiment.

Example Signaling Pathway Detection

G cluster_cell cluster_nucleus Nucleus Ligand Ligand Receptor Receptor Ligand->Receptor Binds Kinase1 Kinase 1 Receptor->Kinase1 Kinase2 Kinase 2 (Phosphorylated) Kinase1->Kinase2 TF Transcription Factor Kinase2->TF Primary_Ab Primary Antibody (targets p-Kinase 2) Kinase2->Primary_Ab Detection Gene Gene Expression TF->Gene Translocation Nucleus Nucleus Secondary_Ab Secondary Antibody (Alexa Fluor 647 Labeled) Primary_Ab->Secondary_Ab

Caption: Detecting a phosphorylated protein in a signaling pathway.

References

AF 647 Carboxylic Acid: A Deep Dive into its Spectroscopic Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core spectroscopic characteristics of AF 647 carboxylic acid, a widely utilized far-red fluorescent dye. Renowned for its brightness and photostability, this fluorophore is a cornerstone in various applications, including immunofluorescence, high-resolution microscopy, and flow cytometry. This document provides a comprehensive overview of its excitation and emission spectra, key quantitative data, and the experimental methodologies used for their determination.

Core Spectroscopic Properties

This compound is the non-reactive form of the Alexa Fluor 647 dye, featuring a terminal carboxylic acid group. This functional group allows for its use as a control or for subsequent activation (e.g., to an NHS ester) for covalent labeling of amine-containing molecules such as proteins and nucleic acids.[1][2] Spectrally, it is a superior alternative to Cy5, offering enhanced fluorescence and photostability.[2]

Quantitative Spectral Data

The spectral properties of this compound are summarized in the table below. It is important to note that minor variations in these values can be observed across different commercial suppliers and are influenced by the specific experimental conditions, such as the solvent used.

ParameterValueSource
Excitation Maximum (λex) ~650 - 655 nm[3][4][5][6]
Emission Maximum (λem) ~665 - 680 nm[3][4][6][7]
Molar Extinction Coefficient (ε) ~191,800 - 270,000 cm⁻¹M⁻¹[3][4][8][9]
Fluorescence Quantum Yield (Φ) ~0.15 - 0.34[3][7][8]
Recommended Excitation Laser 633 nm (HeNe), 635 nm (diode)[9]
pH Sensitivity Largely insensitive between pH 4 and 10[9][10]

Experimental Protocols

The determination of the spectroscopic properties of fluorescent dyes like this compound involves standardized methodologies. Below are detailed protocols for measuring the key spectral parameters.

Measurement of Excitation and Emission Spectra

The excitation and emission spectra are fundamental characteristics of a fluorophore. They are typically measured using a fluorescence spectrophotometer (fluorometer).

Objective: To determine the wavelengths of maximum excitation and emission for this compound.

Materials:

  • This compound

  • Spectroscopy-grade solvent (e.g., phosphate-buffered saline (PBS), ethanol, or dimethyl sulfoxide (B87167) (DMSO))

  • Fluorescence spectrophotometer

  • Quartz cuvettes

Protocol:

  • Sample Preparation: Prepare a dilute solution of this compound in the chosen solvent. The concentration should be low enough to avoid inner filter effects, typically resulting in an absorbance of less than 0.1 at the excitation maximum in a 1 cm path length cuvette.

  • Emission Spectrum Measurement:

    • Set the excitation wavelength to a value near the expected absorbance maximum (e.g., 630 nm).

    • Scan a range of emission wavelengths (e.g., 640 nm to 800 nm).

    • The wavelength at which the fluorescence intensity is highest is the emission maximum (λem).

  • Excitation Spectrum Measurement:

    • Set the emission monochromator to the determined emission maximum (λem).

    • Scan a range of excitation wavelengths (e.g., 550 nm to 670 nm).

    • The wavelength that produces the highest fluorescence intensity is the excitation maximum (λex).

Determination of Molar Extinction Coefficient

The molar extinction coefficient is a measure of how strongly a substance absorbs light at a given wavelength.

Objective: To determine the molar extinction coefficient (ε) of this compound at its absorption maximum.

Materials:

  • This compound

  • Spectroscopy-grade solvent

  • UV-Vis spectrophotometer

  • Analytical balance

  • Volumetric flasks

  • Quartz cuvettes

Protocol:

  • Stock Solution Preparation: Accurately weigh a small amount of this compound and dissolve it in a known volume of solvent to create a stock solution of known concentration.

  • Serial Dilutions: Prepare a series of dilutions from the stock solution.

  • Absorbance Measurement: Measure the absorbance of each dilution at the absorption maximum (which is typically the same as the excitation maximum, λex) using a UV-Vis spectrophotometer.

  • Beer-Lambert Law Calculation: Plot absorbance versus concentration. The molar extinction coefficient (ε) is calculated from the slope of this line according to the Beer-Lambert law (A = εcl), where A is the absorbance, c is the molar concentration, and l is the path length of the cuvette (usually 1 cm).

Determination of Fluorescence Quantum Yield

The fluorescence quantum yield (Φ) represents the efficiency of the fluorescence process. It is the ratio of photons emitted to photons absorbed. The most common method for its determination is the comparative method, which involves using a standard with a known quantum yield.

Objective: To determine the fluorescence quantum yield of this compound relative to a standard.

Materials:

  • This compound solution

  • Quantum yield standard solution with a known Φ in the same solvent (e.g., Cresyl Violet)

  • Fluorescence spectrophotometer with a corrected emission spectrum function

  • UV-Vis spectrophotometer

Protocol:

  • Sample and Standard Preparation: Prepare a series of dilutions for both the this compound and the quantum yield standard in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to minimize inner filter effects.

  • Absorbance Measurement: Measure the absorbance of each solution at the excitation wavelength.

  • Fluorescence Measurement: Record the fluorescence emission spectra of all solutions at the same excitation wavelength.

  • Data Analysis:

    • Integrate the area under the fluorescence emission spectrum for each solution.

    • Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard.

    • The slope of these plots is proportional to the quantum yield.

    • The quantum yield of the sample (Φ_sample) can be calculated using the following equation: Φ_sample = Φ_standard * (Slope_sample / Slope_standard) * (n_sample² / n_standard²) where Φ is the quantum yield, Slope is the slope from the plot of integrated fluorescence intensity vs. absorbance, and n is the refractive index of the solvent. If the same solvent is used for both the sample and the standard, the refractive index term cancels out.

Visualizing Experimental Workflows

The following diagrams illustrate the logical flow of the experimental protocols described above.

experimental_workflow cluster_spectra Excitation & Emission Spectra p1 Prepare Dilute Sample m1 Set Excitation Wavelength p1->m1 s1 Scan Emission Wavelengths m1->s1 e1 Determine Emission Max s1->e1 m2 Set Emission Wavelength to Max e1->m2 s2 Scan Excitation Wavelengths m2->s2 e2 Determine Excitation Max s2->e2

Caption: Workflow for determining excitation and emission maxima.

molar_extinction_workflow cluster_extinction Molar Extinction Coefficient p1 Prepare Stock Solution p2 Create Serial Dilutions p1->p2 m1 Measure Absorbance at λex p2->m1 c1 Plot Absorbance vs. Concentration m1->c1 c2 Calculate ε from Slope c1->c2

Caption: Workflow for determining the molar extinction coefficient.

quantum_yield_workflow cluster_quantum_yield Fluorescence Quantum Yield p1 Prepare Sample & Standard Dilutions m1 Measure Absorbance at λex p1->m1 m2 Measure Emission Spectra p1->m2 c2 Plot Integrated Intensity vs. Absorbance m1->c2 c1 Integrate Emission Spectra m2->c1 c1->c2 c3 Calculate Φ from Slopes c2->c3

Caption: Workflow for determining the fluorescence quantum yield.

References

An In-depth Technical Guide to AF 647 Carboxylic Acid for Advanced Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

Introduction for Researchers, Scientists, and Drug Development Professionals

AF 647 carboxylic acid is a fluorescent dye belonging to the Alexa Fluor family, renowned for its exceptional photostability and brightness in the far-red spectrum. This makes it an invaluable tool in a multitude of biomedical research applications, including fluorescence microscopy, flow cytometry, and high-content screening.[1] Spectrally similar to Cy5®, AF 647 is optimally excited by the 633 nm or 640 nm laser lines, minimizing autofluorescence from biological samples and enabling clearer signal detection.[2]

This guide provides a comprehensive overview of the core technical data, experimental protocols, and conceptual workflows relevant to the use of this compound and its amine-reactive derivatives in research and development.

Core Physicochemical and Spectroscopic Properties

The fundamental characteristics of this compound are pivotal for its successful application. Quantitative data from various suppliers are summarized below. Variations in molecular weight and formula can arise from different salt forms (e.g., potassium salts) or hydration states.

PropertyValueSource(s)
Molecular Weight 959.26 g/mol (as tripotassium salt) 921.17 g/mol (as dipotassium (B57713) salt) 843.98 g/mol ~1058 g/mol (free acid, for CF™ 647) ~1250 g/mol (for NHS Ester)[1][2][3][4]
Molecular Formula C35H41K3N2O14S4 C35H42K2N2O14S4 C36H46N2O14S4[1][3][5]
Excitation Maximum (λex) 647-651 nm[2][3][5]
Emission Maximum (λem) 665-672 nm[2][3][5]
Extinction Coefficient ~270,000 cm⁻¹M⁻¹ (for NHS Ester at 651 nm)[2]
Reactive Group Carboxylic Acid (-COOH)[1][3]
Primary Reactivity The carboxylic acid must first be activated (e.g., to an NHS ester) to react with primary amines (-NH2).[2][6]
Solubility Water-soluble[5][7]

Principle of Application: From Carboxylic Acid to Conjugate

This compound serves as the precursor for creating reactive fluorescent probes.[7] The carboxylic acid group itself is not highly reactive towards biomolecules. To achieve covalent labeling of proteins, antibodies, or amine-modified nucleic acids, it must first be chemically activated. The most common activation strategy is its conversion to an N-hydroxysuccinimidyl (NHS) ester. This AF 647 NHS ester is highly reactive towards primary amines, such as the ε-amino group of lysine (B10760008) residues on proteins, forming a stable amide bond.[2][]

This process allows for the stable attachment of the bright, far-red fluorophore to a target biomolecule, enabling its visualization and tracking in complex biological systems.[1]

G cluster_0 Activation Phase cluster_1 Conjugation Phase AF647_Acid This compound Activation Activation Chemistry (e.g., EDC, NHS) AF647_Acid->Activation Step 1 AF647_NHS AF 647 NHS Ester (Amine-Reactive) Activation->AF647_NHS Step 2 Conjugation Conjugation Reaction (pH 8.3) AF647_NHS->Conjugation Biomolecule Biomolecule (Protein, Antibody, etc.) with Primary Amines (-NH2) Biomolecule->Conjugation Labeled_Biomolecule Fluorescently Labeled Biomolecule Conjugation->Labeled_Biomolecule

Activation and conjugation pathway of AF 647.

Detailed Experimental Protocol: Antibody Labeling with AF 647 NHS Ester

This protocol provides a representative method for conjugating an antibody (e.g., IgG) with the amine-reactive NHS ester form of AF 647. This is a standard application for researchers in drug development and molecular biology.

I. Materials and Reagents

  • Antibody (IgG): Purified and at a concentration of at least 2 mg/mL in an amine-free buffer (e.g., PBS).[2] Avoid buffers containing BSA, gelatin, or Tris.

  • AF 647 NHS Ester: Stored desiccated and protected from light at -20°C.[9]

  • Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO).[2]

  • Reaction Buffer: 0.1 M Sodium bicarbonate, pH 8.3.[2]

  • Quenching Reagent (Optional): 1 M Tris-HCl, pH 8.0 or hydroxylamine.

  • Purification Column: Sephadex® G-25 or similar size-exclusion chromatography column to separate the labeled antibody from free dye.[9][10]

II. Experimental Procedure

  • Antibody Preparation :

    • Ensure the antibody is in an appropriate amine-free buffer (e.g., PBS). The concentration should ideally be 2-10 mg/mL for optimal results.[10]

    • Add 1/10th volume of 1 M sodium bicarbonate buffer to the antibody solution to raise the pH to ~8.3. This is crucial for efficient amine labeling.[2][11]

  • AF 647 NHS Ester Stock Solution Preparation :

    • Allow the vial of AF 647 NHS ester to equilibrate to room temperature before opening to prevent moisture condensation.

    • Prepare a 10 mg/mL stock solution of the dye by dissolving it in high-quality anhydrous DMSO or DMF.[2][9] This solution should be used promptly as the NHS ester is susceptible to hydrolysis.

  • Conjugation Reaction :

    • Determine the desired molar ratio of dye to antibody. A starting point of 10 moles of dye for every 1 mole of antibody is common.[10] For a typical IgG (~150 kDa), this can be calculated.

    • While gently vortexing the antibody solution, add the calculated volume of the AF 647 NHS ester stock solution.

    • Incubate the reaction for 1 hour at room temperature, protected from light.[2][11] Gentle agitation during this period can improve labeling efficiency.

  • Purification of the Conjugate :

    • Prepare a size-exclusion chromatography column (e.g., Sephadex G-25) according to the manufacturer's instructions, equilibrating it with PBS.[10]

    • Load the reaction mixture onto the column.[10]

    • Elute the conjugate with PBS. The labeled antibody, being larger, will elute first as a colored fraction, while the smaller, unreacted dye molecules will be retained longer on the column.[10]

    • Collect the first colored fraction containing the purified AF 647-antibody conjugate.

III. Storage of the Conjugate

  • Store the purified conjugate at 4°C, protected from light. The addition of 2 mM sodium azide (B81097) can prevent microbial growth.[11]

  • For long-term storage, add a cryoprotectant like 50% glycerol (B35011) and store in single-use aliquots at -20°C. Avoid repeated freeze-thaw cycles.[11]

G Start Start: Purified Antibody (in Amine-Free Buffer) Prep_Ab 1. Prepare Antibody Adjust pH to ~8.3 with Bicarbonate Buffer Start->Prep_Ab React 3. Conjugation Mix Antibody and Dye Incubate 1 hr at RT, protected from light Prep_Ab->React Prep_Dye 2. Prepare Dye Dissolve AF 647 NHS Ester in Anhydrous DMSO Prep_Dye->React Purify 4. Purification Separate conjugate from free dye (Size-Exclusion Chromatography) React->Purify Store 5. Characterize & Store Store at 4°C or -20°C Protect from light Purify->Store End End: Purified AF 647 Labeled Antibody Store->End

Workflow for antibody conjugation with AF 647.

Application in Signaling Pathway Analysis

AF 647-labeled biomolecules are instrumental in elucidating cellular signaling pathways. For instance, an antibody targeting a specific cell surface receptor can be labeled with AF 647. This allows researchers to use techniques like flow cytometry to quantify receptor expression or fluorescence microscopy to visualize receptor internalization, trafficking, and localization in response to a stimulus—key events in many signaling cascades relevant to drug development.

G cluster_cell Cell Membrane Receptor Cell Surface Receptor Endosome Endosome Receptor->Endosome Internalization & Trafficking (Visualized with AF 647) Downstream Downstream Signaling Cascade Endosome->Downstream Labeled_Ab AF 647-Labeled Antibody Labeled_Ab->Receptor Binding

Visualizing receptor trafficking with AF 647.

References

AF 647 Carboxylic Acid: A Technical Guide to Solubility, Storage, and Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides essential information on the solubility, storage, and handling of AF 647 carboxylic acid, a versatile fluorescent dye. Detailed experimental protocols for its use in bioconjugation are also included to assist researchers in the successful labeling of biomolecules.

Core Properties of this compound

AF 647 is a bright, photostable, and hydrophilic fluorophore that emits in the far-red spectrum. Its carboxylic acid derivative allows for covalent attachment to primary amines on biomolecules following activation.

Solubility

This compound exhibits high solubility in aqueous solutions and various organic solvents, a critical feature for its application in biological research. While specific quantitative solubility in water is not readily published, it is consistently reported as being "water-soluble" or having "high solubility in water".[1][2][3][4] For organic solvents, a definitive solubility value in Dimethyl Sulfoxide (DMSO) has been reported.

SolventSolubilityNotes
WaterHighConsistently reported as "water-soluble" or having "good" solubility.[1][3]
Dimethyl Sulfoxide (DMSO)125 mg/mLMay require ultrasonic agitation and warming to 60°C to achieve this concentration.[5]
Storage Conditions

Proper storage is crucial to maintain the stability and performance of this compound. The following conditions are recommended by multiple suppliers.

ConditionRecommendationDuration
Long-term Storage Store at -20°C, protected from light.Up to 12 months.
Shipping/Transportation Can be shipped at room temperature.Up to 3 weeks.
In Solvent Store at -80°C.Up to 1 year.[5]

Experimental Protocols: Biomolecule Labeling

The carboxylic acid group of AF 647 is not directly reactive with amines. It must first be activated to a more reactive species, typically an N-hydroxysuccinimide (NHS) ester, using a carbodiimide (B86325) such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS. This two-step process minimizes the risk of protein-protein crosslinking.

Required Materials
  • This compound

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 4.5-6.0

  • Coupling Buffer: 0.1 M Phosphate-buffered saline (PBS), pH 7.2-8.0

  • Quenching Buffer: 1 M Tris-HCl, pH 8.5 or 1 M Glycine

  • Desalting column (e.g., Sephadex G-25)

  • Biomolecule to be labeled (e.g., protein, amine-modified oligonucleotide)

Part 1: Activation of this compound

This protocol details the generation of the amine-reactive NHS ester of AF 647.

  • Prepare Reagents: Allow EDC and NHS/Sulfo-NHS to equilibrate to room temperature before opening the vials to prevent condensation. Prepare fresh solutions of EDC and NHS/Sulfo-NHS in Activation Buffer immediately before use.

  • Dissolve this compound: Dissolve the desired amount of this compound in a small volume of anhydrous DMSO before diluting it into the Activation Buffer.

  • Activation Reaction:

    • Add a 10-20 fold molar excess of EDC and a 20-50 fold molar excess of NHS or Sulfo-NHS to the this compound solution.

    • Incubate the reaction for 15-30 minutes at room temperature, protected from light.

Part 2: Conjugation to Amine-Containing Biomolecules

This protocol describes the reaction of the activated AF 647 NHS-ester with the primary amines of a biomolecule.

  • Prepare Biomolecule: Dissolve the biomolecule (e.g., protein) in the Coupling Buffer at a concentration of 1-10 mg/mL. The buffer should be free of primary amines (e.g., Tris or glycine).

  • Adjust pH (Optional but Recommended): For optimal labeling of proteins, the pH of the Coupling Buffer should be between 7.2 and 8.0.

  • Conjugation Reaction:

    • Immediately add the freshly activated AF 647 NHS-ester solution to the biomolecule solution. A common starting point is a 10-20 fold molar excess of the dye to the biomolecule.

    • Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C, protected from light, with gentle stirring or rotation.

  • Quench Reaction: Add the Quenching Buffer to a final concentration of 50-100 mM to quench any unreacted NHS-ester. Incubate for 30 minutes at room temperature.

  • Purification: Remove the unconjugated dye and reaction byproducts by passing the reaction mixture through a desalting column equilibrated with a suitable storage buffer (e.g., PBS).

Visualization of the Labeling Workflow

The following diagram illustrates the key steps in the covalent labeling of a biomolecule with this compound.

experimental_workflow cluster_activation Activation Step cluster_conjugation Conjugation Step cluster_purification Purification AF647_COOH This compound Activated_Dye AF 647 NHS-Ester (Amine-Reactive) AF647_COOH->Activated_Dye 15-30 min, RT EDC_NHS EDC + NHS/Sulfo-NHS in Activation Buffer (pH 4.5-6.0) EDC_NHS->Activated_Dye Conjugated_Product Labeled Biomolecule Activated_Dye->Conjugated_Product 1-2 hours, RT in Coupling Buffer (pH 7.2-8.0) Biomolecule Biomolecule with Primary Amines (e.g., Protein) Biomolecule->Conjugated_Product Purification Desalting Column Conjugated_Product->Purification Removal of free dye Final_Product Purified Labeled Biomolecule Purification->Final_Product

Caption: Workflow for labeling a biomolecule with this compound.

References

Principle of AF 647 Carboxylic Acid Fluorescence: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core principles of Alexa Fluor 647 (AF 647) carboxylic acid, a premier far-red fluorescent dye. We will cover its fundamental fluorescence mechanism, spectral properties, and detailed protocols for its application in bioconjugation, providing a comprehensive resource for researchers in life sciences and drug development.

The Core Principle of Fluorescence

The fluorescence of Alexa Fluor 647, a member of the cyanine (B1664457) dye family, originates from its extensive conjugated π-electron system. The process is initiated when a molecule absorbs a photon of light, causing an electron to transition from its ground electronic state (S₀) to a higher energy excited singlet state (S₁). This process is highly specific, meaning only photons of a certain energy (wavelength) can be efficiently absorbed.

Following excitation, the molecule rapidly loses a small amount of energy as heat through vibrational relaxation, settling into the lowest vibrational level of the S₁ state. From this transient excited state, the electron returns to the ground state by emitting a photon. This emitted photon is of lower energy and consequently has a longer wavelength than the absorbed photon. This energy difference between the excitation and emission maxima is known as the Stokes shift, a fundamental characteristic of fluorescence that is critical for separating the emission signal from the excitation light in sensitive detection applications.

The carboxylic acid (-COOH) moiety on the AF 647 molecule serves as a versatile chemical handle. It can be activated to react with primary amines on biomolecules like proteins and antibodies, forming a stable amide bond and enabling fluorescent labeling.

The Jablonski Diagram

The electronic transitions involved in fluorescence are classically illustrated by a Jablonski diagram. This diagram provides a schematic representation of the absorption of a photon, the non-radiative relaxation processes, and the final emission of a fluorescent photon.

Jablonski_Diagram cluster_energy Energy Levels S0_label S₀ (Ground State) S1_label S₁ (Excited Singlet State) S0 S1 S0->S1 Absorption (Excitation) S1_vib S1->S1_vib Vibrational Relaxation S1_vib->S0 Fluorescence (Emission)

Caption: Jablonski diagram illustrating the electronic transitions of fluorescence.

Quantitative Spectral Properties

The performance of a fluorophore is defined by several key quantitative parameters. AF 647 is known for its high brightness and photostability. Its spectral characteristics make it an ideal partner for the 633 nm He-Ne laser or 635 nm red diode lasers.

PropertyValue
Maximum Excitation (λex)~650 nm
Maximum Emission (λem)~667-668 nm
Molar Extinction Coeff. (ε)~239,000 - 270,000 cm⁻¹M⁻¹
Quantum Yield (Φ)~0.33
Fluorescence Lifetime (τ)~1.0 ns (in water)

Experimental Protocols: Protein Conjugation

AF 647 carboxylic acid can be conjugated to proteins through their primary amines (e.g., lysine (B10760008) residues). This requires a two-step process involving activation of the carboxylic acid with a carbodiimide, such as EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), in the presence of N-hydroxysuccinimide (NHS) to form a more stable, amine-reactive NHS ester. Alternatively, commercially available AF 647 NHS ester can be used directly in a one-step reaction.

Detailed Protocol: Two-Step Labeling with this compound

Materials:

  • Protein of interest (in amine-free buffer, e.g., 0.1 M MES, pH 4.7-6.0)

  • This compound

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • Sulfo-NHS (N-hydroxysulfosuccinimide)

  • Reaction Buffer (e.g., PBS, pH 7.2-7.5)

  • Quenching reagent (e.g., 1 M Tris-HCl, pH 8.0)

  • Size-exclusion chromatography column (e.g., Sephadex G-25) for purification

Methodology:

AF 647 Carboxylic Acid: A Comprehensive Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of AF 647 carboxylic acid, a versatile fluorescent dye widely used in biological research. This document details its core properties, experimental protocols for its use in labeling biomolecules, and its application in common laboratory techniques.

Core Properties of this compound

This compound is a bright, photostable, far-red fluorescent dye.[1] Its carboxylic acid functional group allows for covalent conjugation to primary amines on biomolecules, such as proteins and amine-modified oligonucleotides, after activation.[2][3] This makes it a valuable tool for a variety of applications in fluorescence microscopy, flow cytometry, and other fluorescence-based assays.[3] The fluorescence of AF 647 is pH-insensitive over a wide range, ensuring reliable performance in diverse experimental conditions.

Quantitative Data Summary

PropertyValueReference
Maximum Excitation Wavelength (λex)650-651 nm[1][4]
Maximum Emission Wavelength (λem)671-672 nm[2][4]
Molar Extinction Coefficient (ε)~270,000 cm⁻¹M⁻¹[4]
Fluorescence Quantum Yield (Φ)~0.33[5]
Molecular Weight~1250 g/mol [4]

Experimental Protocols

The use of this compound for labeling biomolecules typically involves a two-step process: activation of the carboxylic acid group, followed by conjugation to the amine-containing molecule of interest. The most common method for activation utilizes 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) or its water-soluble analog, sulfo-NHS.[6]

Activation of this compound with EDC/NHS

This protocol describes the general procedure for activating this compound to create an amine-reactive NHS ester.

Materials:

  • This compound

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (sulfo-NHS)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 6.0

Procedure:

  • Prepare this compound Solution: Dissolve this compound in anhydrous DMF or DMSO to a desired concentration (e.g., 10 mg/mL).

  • Prepare EDC and NHS/sulfo-NHS Solutions: Immediately before use, prepare solutions of EDC and NHS or sulfo-NHS in Activation Buffer. A typical starting concentration is a 5-10 fold molar excess of both EDC and NHS over the amount of this compound.

  • Activation Reaction: In a microcentrifuge tube, combine the this compound solution with the EDC and NHS/sulfo-NHS solutions.

  • Incubation: Incubate the reaction mixture for 15-30 minutes at room temperature, protected from light.[7]

  • Proceed to Conjugation: The resulting activated AF 647 NHS ester is now ready for conjugation to an amine-containing biomolecule. It is recommended to use the activated dye immediately.

Protein Labeling with Activated AF 647 NHS Ester

This protocol outlines the conjugation of the activated AF 647 NHS ester to a protein, such as an antibody.

Materials:

  • Activated AF 647 NHS ester solution (from the previous protocol)

  • Protein to be labeled (in an amine-free buffer, e.g., PBS)

  • Coupling Buffer: 0.1 M sodium bicarbonate, pH 8.3-8.5

  • Quenching Solution: 1 M Tris-HCl, pH 8.0, or 1.5 M hydroxylamine, pH 8.5

  • Purification column (e.g., Sephadex G-25)

Procedure:

  • Prepare Protein Solution: Ensure the protein solution is at a suitable concentration (typically 1-2 mg/mL) in an amine-free buffer. If necessary, perform a buffer exchange.

  • Adjust pH: Add the Coupling Buffer to the protein solution to raise the pH to 8.3-8.5, which is optimal for the reaction with primary amines.

  • Conjugation Reaction: Slowly add the activated AF 647 NHS ester solution to the protein solution while gently vortexing. The molar ratio of dye to protein will need to be optimized for the specific application, but a starting point of a 5-10 fold molar excess of the dye is common.

  • Incubation: Incubate the reaction for 1-2 hours at room temperature, protected from light, with gentle stirring or rotation.[8]

  • Quench Reaction: Add the Quenching Solution to the reaction mixture to stop the labeling reaction by reacting with any unreacted NHS ester. Incubate for 30 minutes at room temperature.

  • Purification: Separate the labeled protein from the unreacted dye and other reaction components using a size-exclusion chromatography column (e.g., Sephadex G-25) equilibrated with a suitable storage buffer (e.g., PBS). The first colored band to elute will be the AF 647-labeled protein.[9]

  • Characterization (Optional but Recommended): Determine the degree of labeling (DOL), which is the average number of dye molecules per protein molecule, by measuring the absorbance of the conjugate at 280 nm and 650 nm.

Visualization of Experimental Workflow

The following diagrams illustrate the key chemical reaction and a common experimental workflow utilizing AF 647-labeled biomolecules.

G cluster_activation Activation of this compound cluster_conjugation Conjugation to Protein AF647_COOH This compound Activated_Ester AF 647 NHS Ester AF647_COOH->Activated_Ester + EDC, NHS EDC EDC NHS NHS Labeled_Protein AF 647 Labeled Protein Activated_Ester->Labeled_Protein + Protein (-NH2) Protein Protein (-NH2)

Caption: Chemical workflow for labeling a protein with this compound.

G Start Cell/Tissue Preparation Fixation Fixation Start->Fixation Permeabilization Permeabilization Fixation->Permeabilization Blocking Blocking Permeabilization->Blocking Primary_Ab Primary Antibody Incubation Blocking->Primary_Ab Washes Washes Primary_Ab->Washes Wash Secondary_Ab AF 647-labeled Secondary Antibody Incubation Mounting Mounting & DAPI Stain Secondary_Ab->Mounting Wash Washes->Secondary_Ab Imaging Fluorescence Microscopy Mounting->Imaging

References

The Chemistry of Far-Red Dyes: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemistry, properties, and applications of far-red fluorescent dyes. These powerful tools are indispensable for advanced biological imaging, enabling deeper tissue penetration and minimizing autofluorescence, thereby offering a clearer window into complex biological processes. This document details the core chemistry of prominent far-red dye families, presents their key photophysical properties in a comparative format, and provides detailed experimental protocols for their synthesis and application in cutting-edge microscopy techniques.

Core Principles and Advantages of Far-Red Dyes

Far-red and near-infrared (NIR) emitting dyes, typically with excitation and emission maxima between 630-750 nm and 650-900 nm respectively, offer significant advantages for biological imaging.[1][2] Light in this region of the electromagnetic spectrum experiences reduced absorption and scattering by endogenous biological components like hemoglobin and water, allowing for deeper penetration into tissues.[3] Furthermore, cellular autofluorescence, a common source of background noise in fluorescence microscopy, is significantly diminished at these longer wavelengths.[2][4] These properties make far-red dyes particularly well-suited for in vivo imaging, super-resolution microscopy, and multiplexing experiments.[3][5]

Major Classes of Far-Red Dyes: Structure and Properties

Several classes of organic molecules form the backbone of commercially available and custom-synthesized far-red dyes. The core structure of these dyes dictates their fundamental photophysical properties.

Cyanine Dyes (e.g., Cy5, Alexa Fluor 647)

Cyanine dyes are characterized by a polymethine chain connecting two nitrogen-containing heterocyclic moieties. The length of this conjugated chain is a primary determinant of the dye's absorption and emission wavelengths. Longer chains result in a red-shift of the spectral properties. Cy5 and its sulfonated analogue, Alexa Fluor 647, are among the most widely used far-red dyes due to their high extinction coefficients and good quantum yields.[6][7] Sulfonation, as seen in the Alexa Fluor family, improves water solubility and can enhance photostability.[6]

BODIPY Dyes

Boron-dipyrromethene (BODIPY) dyes are known for their sharp absorption and emission peaks, high fluorescence quantum yields, and relative insensitivity to solvent polarity and pH.[8][9] The core BODIPY structure can be chemically modified at various positions to tune its spectral properties into the far-red region. Extending the π-conjugation of the core through the introduction of styryl or other aromatic groups is a common strategy to achieve the desired red-shift.[10][11]

Silicon-Rhodamine (SiR) Dyes

Silicon-rhodamine dyes are a class of xanthene dyes where the oxygen atom in the xanthene core is replaced by a silicon atom. This substitution significantly red-shifts the absorption and emission spectra compared to traditional rhodamines.[1][12] SiR dyes exhibit excellent brightness, high photostability, and cell permeability, making them highly valuable for live-cell imaging and super-resolution techniques like STED microscopy.[12][13]

Quantitative Data Presentation

The selection of an appropriate far-red dye is critical for the success of any fluorescence-based experiment. The following table summarizes the key photophysical properties of several common far-red dyes to facilitate this selection process.

DyeAbsorption Max (nm)Emission Max (nm)Extinction Coefficient (ε) (M⁻¹cm⁻¹)Quantum Yield (Φ)Photostability
Cy5 ~649~670250,0000.27Moderate to Low
Alexa Fluor 647 ~650~668239,0000.33High
BODIPY 630/650 630650~80,000~0.90High
Silicon-Rhodamine (SiR) ~640-660~660-680~100,000~0.40High
ATTO 647N 647669150,0000.65High
DyLight 649 646674250,000-High

Note: Photophysical properties can vary depending on the solvent, pH, and conjugation state. The data presented here are approximate values for comparison. Photostability is a qualitative measure based on literature reports.[6][7][8]

Experimental Protocols

Synthesis of Far-Red Dyes

This protocol describes a general method for the synthesis of a Cy5 N-hydroxysuccinimide (NHS) ester, a reactive form of the dye used for labeling primary amines in biomolecules.[12][14][15]

Materials:

Procedure:

  • Synthesis of the Polymethine Bridge: React malondialdehyde bis(dimethyl acetal) with aniline under acidic conditions to form the anilino anilinium salt, which serves as a three-carbon spacer.[12]

  • Condensation with Indolenine: Condense the anilino anilinium salt with two equivalents of an appropriate indolenine precursor in the presence of acetic anhydride and triethylamine. The specific indolenine will determine the final properties of the Cy5 dye.

  • Formation of the Carboxylic Acid: The indolenine precursor should contain a carboxylic acid group, which will be carried through the synthesis.

  • Activation to NHS Ester: Dissolve the Cy5 carboxylic acid in anhydrous DMF or DMSO. Add NHS and a carbodiimide coupling agent (e.g., DCC or EDC) in slight molar excess. Stir the reaction at room temperature for several hours or overnight, protected from light.

  • Purification: Purify the resulting Cy5-NHS ester using column chromatography or preparative HPLC.

This protocol outlines an expeditious, solvent-free method for synthesizing a BODIPY core structure.[16][17]

Materials:

  • 2,4-Dimethylpyrrole (B27635)

  • An appropriate aldehyde (e.g., 4-nitrobenzaldehyde)

  • Trifluoroacetic acid (TFA)

  • p-Chloranil

  • Triethylamine (TEA)

  • Boron trifluoride diethyl etherate (BF₃·OEt₂)

  • Mortar and pestle

Procedure:

  • Condensation: In a mortar, grind the aldehyde and 2,4-dimethylpyrrole together with a pestle. Add a few drops of TFA and continue grinding for approximately 30 seconds.

  • Oxidation: Add p-chloranil to the resulting paste and grind for 1 minute.

  • Complexation: Add TEA and grind for another minute. Slowly add BF₃·OEt₂ dropwise while continuing to grind for 1-2 minutes until a thick, dark paste forms.

  • Work-up and Purification: Dissolve the reaction mixture in a suitable organic solvent like dichloromethane. Wash the organic solution with saturated sodium carbonate and brine. Dry the organic layer and remove the solvent in vacuo. Purify the crude product by column chromatography.

Characterization of Far-Red Dyes

The synthesized dyes should be characterized to confirm their identity and purity.

Methods:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure of the dye.

  • Mass Spectrometry (MS): To determine the molecular weight of the synthesized compound.

  • UV-Visible Absorption Spectroscopy: To determine the maximum absorption wavelength (λabs) and the molar extinction coefficient (ε).

  • Fluorescence Spectroscopy: To determine the maximum emission wavelength (λem) and the fluorescence quantum yield (Φ). The quantum yield is typically measured relative to a standard dye with a known quantum yield.[16]

  • Photostability Measurement: The photostability can be assessed by continuously illuminating a solution of the dye and monitoring the decrease in fluorescence intensity over time. The photobleaching half-life (t₁/₂) is the time it takes for the fluorescence to decrease to 50% of its initial value.[8][18]

Application of Far-Red Dyes in Immunofluorescence

This protocol provides a step-by-step guide for indirect immunofluorescence staining of cultured cells using a far-red conjugated secondary antibody.[2][17][19][20]

Materials:

  • Cultured cells grown on coverslips

  • Phosphate-buffered saline (PBS)

  • Fixation solution (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization buffer (e.g., 0.1-0.25% Triton X-100 in PBS)

  • Blocking buffer (e.g., 5% normal serum from the same species as the secondary antibody in PBS)

  • Primary antibody (specific to the target protein)

  • Far-red dye-conjugated secondary antibody (specific to the host species of the primary antibody)

  • Nuclear counterstain (e.g., DAPI or Hoechst)

  • Mounting medium

Procedure:

  • Cell Culture and Fixation: Grow cells to the desired confluency on sterile coverslips. Wash the cells with PBS and then fix with 4% paraformaldehyde for 10-15 minutes at room temperature.

  • Permeabilization: Wash the fixed cells three times with PBS. If the target protein is intracellular, permeabilize the cells with permeabilization buffer for 10 minutes.

  • Blocking: Wash the cells again with PBS. Block non-specific antibody binding by incubating the cells in blocking buffer for at least 30 minutes at room temperature.

  • Primary Antibody Incubation: Dilute the primary antibody in blocking buffer to its optimal concentration. Incubate the cells with the primary antibody solution for 1 hour at room temperature or overnight at 4°C in a humidified chamber.

  • Washing: Wash the cells three times with PBS for 5 minutes each to remove unbound primary antibody.

  • Secondary Antibody Incubation: Dilute the far-red dye-conjugated secondary antibody in blocking buffer. Incubate the cells with the secondary antibody solution for 1 hour at room temperature, protected from light.

  • Washing and Counterstaining: Wash the cells three times with PBS for 5 minutes each. Incubate with a nuclear counterstain like DAPI for 5 minutes.

  • Mounting: Wash the cells one final time with PBS. Mount the coverslip onto a microscope slide using a drop of mounting medium. Seal the edges of the coverslip with nail polish.

  • Imaging: Image the stained cells using a fluorescence microscope equipped with the appropriate laser lines and emission filters for the far-red dye and the nuclear stain.

Experimental Workflow for STED Microscopy

Stimulated Emission Depletion (STED) microscopy is a super-resolution technique that overcomes the diffraction limit of light. This protocol outlines a general workflow for preparing and imaging immunolabeled cells using STED microscopy.[1][13][21][22]

Materials:

  • Immunostained cells on coverslips (prepared as described in section 4.3, using a STED-compatible far-red dye)

  • STED-compatible mounting medium (e.g., Mowiol or TDE-based media with an appropriate refractive index)

  • STED microscope

Procedure:

  • Sample Preparation:

    • Dye Selection: Choose a bright and photostable far-red dye that is well-suited for STED microscopy (e.g., Alexa Fluor 647, ATTO 647N). The dye must be efficiently depleted by the STED laser.

    • Labeling Density: Optimize the concentration of the primary and secondary antibodies to achieve a high labeling density, which is crucial for high-quality STED images.

    • Mounting: Use a high-quality coverslip (#1.5) and a mounting medium with a refractive index that matches the immersion oil of the STED objective. This minimizes optical aberrations.

  • Microscope Setup:

    • Laser Alignment: Ensure that the excitation and STED laser beams are perfectly co-aligned.

    • STED Laser Power: Adjust the power of the depletion (STED) laser. Higher power generally leads to better resolution but also increases the risk of photobleaching and phototoxicity.

    • Detector Gating: Use time-gated detection to filter out photons that are not from the central, super-resolved region, thereby improving image quality.

  • Image Acquisition:

    • Confocal Prescan: Acquire a conventional confocal image to locate the region of interest and to assess the quality of the staining.

    • STED Imaging: Acquire the STED image of the selected region. Optimize imaging parameters such as pixel size, scan speed, and averaging to balance resolution, signal-to-noise ratio, and acquisition time.

  • Image Analysis:

    • Deconvolution: If necessary, apply deconvolution algorithms to the raw STED images to further enhance resolution and reduce noise.

    • Data Analysis: Quantify the structures of interest using appropriate image analysis software.

Visualizations of Key Processes

Signaling Pathway: GPCR Internalization

G protein-coupled receptors (GPCRs) are a large family of transmembrane receptors that play a crucial role in cellular signaling. Upon agonist binding, they initiate a cascade of events that often leads to their internalization, a process that is critical for signal desensitization and resensitization. Far-red fluorescently labeled ligands or antibodies targeting GPCRs can be used to visualize this process.[6][9][10][23][24]

GPCR_Internalization GPCR Internalization Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm Agonist Agonist GPCR GPCR Agonist->GPCR 1. Binding G_Protein G Protein (αβγ) GPCR->G_Protein 2. Activation GRK GRK GPCR->GRK 3. Phosphorylation Arrestin β-Arrestin GPCR->Arrestin 4. Binding Clathrin Clathrin Arrestin->Clathrin 5. Recruitment Endosome Early Endosome Clathrin->Endosome 6. Internalization Recycling Recycling to Membrane Endosome->Recycling Degradation Degradation (Lysosome) Endosome->Degradation

Caption: A simplified schematic of the G protein-coupled receptor (GPCR) internalization pathway.

Experimental Workflow: Immunofluorescence Staining

The following diagram illustrates the key steps in a typical indirect immunofluorescence staining protocol.

Immunofluorescence_Workflow Immunofluorescence Staining Workflow Start Start: Cultured Cells on Coverslip Fixation 1. Fixation (e.g., 4% PFA) Start->Fixation Permeabilization 2. Permeabilization (e.g., Triton X-100) Fixation->Permeabilization Blocking 3. Blocking (e.g., Normal Serum) Permeabilization->Blocking PrimaryAb 4. Primary Antibody Incubation Blocking->PrimaryAb Wash1 Wash PrimaryAb->Wash1 SecondaryAb 5. Far-Red Secondary Antibody Incubation Wash1->SecondaryAb Wash2 Wash SecondaryAb->Wash2 Counterstain 6. Counterstain (e.g., DAPI) Wash2->Counterstain Wash3 Wash Counterstain->Wash3 Mount 7. Mounting Wash3->Mount Image 8. Fluorescence Microscopy Mount->Image

Caption: A step-by-step workflow for indirect immunofluorescence staining.

Experimental Workflow: STED Microscopy

This diagram outlines the general workflow for performing STED super-resolution microscopy on immunolabeled samples.

STED_Workflow STED Microscopy Workflow SamplePrep 1. Sample Preparation - STED-compatible dye - High labeling density - Refractive index matching MicroscopeSetup 2. Microscope Setup - Laser alignment - STED power optimization - Detector gating SamplePrep->MicroscopeSetup ConfocalScan 3. Confocal Prescan - Locate region of interest MicroscopeSetup->ConfocalScan STEDAcquisition 4. STED Image Acquisition - Optimize scan parameters ConfocalScan->STEDAcquisition ImageAnalysis 5. Image Processing & Analysis - Deconvolution (optional) - Data quantification STEDAcquisition->ImageAnalysis Result Super-Resolved Image ImageAnalysis->Result

Caption: A generalized workflow for performing STED microscopy.

References

Methodological & Application

Application Notes: Conjugation of Alexa Fluor™ 647 to Antibodies

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Alexa Fluor™ 647 (AF 647) is a bright, far-red fluorescent dye widely used in various biological applications, including flow cytometry, fluorescence microscopy, and immunoassays. The conjugation of AF 647 to antibodies enables the specific targeting and visualization of antigens. The most common and efficient method for this conjugation involves the use of an amine-reactive N-hydroxysuccinimide (NHS) ester of the dye.

This document provides a detailed protocol for conjugating AF 647 carboxylic acid to an antibody. Since the carboxylic acid functional group itself is not reactive towards antibodies, it must first be converted into a more reactive form.[1] The standard method is to activate the carboxylic acid to an NHS ester, which then readily reacts with primary amine groups (–NH₂) present on the antibody, primarily on lysine (B10760008) residues and the N-terminus, to form a stable amide bond.[][3] Commercially available, pre-activated AF 647 NHS ester is commonly used to simplify the procedure.[4][5]

The overall process involves preparing the antibody in a suitable buffer, performing the conjugation reaction, purifying the resulting conjugate to remove free dye, and finally, characterizing the conjugate by determining the Degree of Labeling (DOL).

I. Chemical Principle of Conjugation

The conjugation process occurs in two conceptual stages. First, the carboxylic acid group of the AF 647 dye is activated using N-hydroxysuccinimide (NHS) in the presence of a carbodiimide, such as EDC, to form a semi-stable AF 647 NHS ester.[][6] Second, this amine-reactive NHS ester is incubated with the antibody. The primary amine groups on the antibody act as nucleophiles, attacking the ester and displacing the NHS group to form a stable covalent amide bond.[][3]

G cluster_activation Activation Step cluster_conjugation Conjugation Step AF647_COOH This compound AF647_NHS AF 647 NHS Ester (Amine-Reactive) AF647_COOH->AF647_NHS Activation EDC_NHS EDC + NHS EDC_NHS->AF647_NHS Conjugate AF 647-Antibody Conjugate (Stable Amide Bond) AF647_NHS->Conjugate Conjugation (pH 7.2-8.5) Antibody Antibody with Primary Amines (-NH2) Antibody->Conjugate NHS_leaving NHS (byproduct) Conjugate->NHS_leaving

Caption: Chemical principle of AF 647 antibody conjugation.

II. Experimental Protocols

This protocol assumes the use of a commercially available AF 647 NHS ester for convenience and reproducibility.

A. Materials and Reagents
  • Antibody: Purified antibody at a concentration of 1-10 mg/mL.

  • AF 647 NHS Ester: Pre-activated dye, stored desiccated and protected from light at -20°C.[4]

  • Conjugation Buffer: 1X Phosphate-Buffered Saline (PBS) or 0.1 M Sodium Bicarbonate buffer. The pH must be adjusted to 7.2-8.5.[][7] Crucially, this buffer must be free of primary amines (e.g., Tris) and ammonium (B1175870) salts. [8]

  • Solvent for Dye: Anhydrous Dimethyl Sulfoxide (DMSO).

  • Quenching Reagent (Optional): 1.5 M Hydroxylamine (B1172632) or 1 M Tris-HCl, pH 8.5.[9]

  • Purification System: Gel filtration column (e.g., Sephadex G-25) or dialysis device (e.g., 10-20K MWCO Slide-A-Lyzer).[8][]

  • Spectrophotometer: Capable of measuring absorbance at 280 nm and ~650 nm.

B. Step 1: Antibody Preparation

Proper antibody preparation is critical for successful conjugation.

  • Buffer Exchange: If the antibody is in a buffer containing primary amines (like Tris or glycine) or stabilizers like BSA or gelatin, it must be purified.[8][11] Dialyze the antibody against the amine-free Conjugation Buffer (e.g., PBS, pH 7.2-7.4) overnight at 4°C with at least two buffer changes.[12] Alternatively, use a spin column for rapid buffer exchange.[13]

  • Concentration Adjustment: Adjust the final antibody concentration to 1-2 mg/mL in the Conjugation Buffer.[] The concentration can be determined by measuring the absorbance at 280 nm (A280). For a typical IgG, the concentration (in mg/mL) is approximately A280 / 1.4.

C. Step 2: Conjugation Reaction
  • Prepare Dye Solution: Immediately before use, dissolve the AF 647 NHS ester in anhydrous DMSO to a concentration of 10 mg/mL.[][11] Vortex briefly to ensure it is fully dissolved. The dye solution is sensitive to moisture and should be used promptly.[9]

  • Adjust pH: For efficient labeling, the pH of the antibody solution should be slightly alkaline to ensure the primary amines are deprotonated. If using PBS at pH 7.4, you can increase the pH to ~8.3 by adding a small volume (e.g., 1/10th of the antibody solution volume) of 1 M sodium bicarbonate buffer.[7][11]

  • Calculate Molar Ratio: Determine the amount of dye to add to the antibody solution. A molar dye-to-antibody ratio between 5:1 and 20:1 is a common starting point. The optimal ratio depends on the antibody and must be determined empirically.

  • Initiate Reaction: Add the calculated volume of AF 647 NHS ester solution to the antibody solution while gently vortexing.[9] Ensure the final concentration of DMSO in the reaction mixture does not exceed 10%.[11]

  • Incubate: Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.[] Gentle mixing or rotation during incubation can improve conjugation efficiency.[11]

  • Stop Reaction (Optional): The reaction can be stopped by adding a quenching reagent like hydroxylamine or Tris buffer to consume any unreacted NHS ester.[9] Incubate for another 30-60 minutes. This step is optional if the conjugate is immediately purified.

D. Step 3: Purification of the Conjugate

Purification is essential to remove unconjugated free dye, which can cause high background in downstream applications.

  • Gel Filtration (Recommended):

    • Equilibrate a desalting column (e.g., Sephadex G-25) with PBS according to the manufacturer's instructions.

    • Apply the reaction mixture to the top of the column.

    • Elute the conjugate with PBS. The labeled antibody will be larger and elute first as a colored fraction, while the smaller, unconjugated dye molecules will be retained longer and elute later.[8][]

    • Collect the first colored fraction containing the purified conjugate.

  • Dialysis:

    • Transfer the reaction mixture to a dialysis cassette (10-20 kDa MWCO).

    • Dialyze against a large volume of PBS (e.g., 2 L) at 4°C in the dark.

    • Perform at least three buffer changes over 24-48 hours to ensure complete removal of free dye.[9][12]

E. Step 4: Characterization - Determine Degree of Labeling (DOL)

The DOL is the average number of dye molecules conjugated per antibody molecule. An optimal DOL is crucial, as too low a value results in a weak signal, while too high a value can lead to fluorescence quenching and reduced antibody functionality.[14][15][16] The ideal DOL for most antibodies is between 2 and 10.[8][14]

  • Measure Absorbance: Using a spectrophotometer, measure the absorbance of the purified conjugate at 280 nm (A_280) and at the absorbance maximum for AF 647, which is ~650 nm (A_max).[14]

  • Calculate DOL: Use the following formulas:

    • Protein Concentration (M):

      • Protein Conc. (M) = [A_280 - (A_max * CF)] / ε_protein

      • Where:

        • A_280: Absorbance of the conjugate at 280 nm.

        • A_max: Absorbance of the conjugate at ~650 nm.

        • CF: Correction Factor for the dye's absorbance at 280 nm (for AF 647, CF is ~0.03).

        • ε_protein: Molar extinction coefficient of the antibody at 280 nm (for a typical IgG, this is ~210,000 M⁻¹cm⁻¹).[14]

    • Dye Concentration (M):

      • Dye Conc. (M) = A_max / ε_dye

      • Where:

        • ε_dye: Molar extinction coefficient of AF 647 at ~650 nm (this is ~239,000 M⁻¹cm⁻¹ or as specified by the manufacturer).[7]

    • Degree of Labeling (DOL):

      • DOL = Dye Conc. (M) / Protein Conc. (M)

F. Storage of the Conjugate

Store the final antibody conjugate at 4°C, protected from light.[7] For long-term storage, add a cryoprotectant like 50% glycerol (B35011) or a stabilizing protein such as BSA (if compatible with the intended application) and store in single-use aliquots at -20°C or -80°C.[11][17] Avoid repeated freeze-thaw cycles.[7]

III. Data Presentation

ParameterRecommended ValueNotes
Antibody Purity >95%Free of amine-containing buffers (Tris, glycine) and stabilizers (BSA).[8][11]
Antibody Concentration 1 - 10 mg/mLA concentration of 1-2 mg/mL is common for the reaction.[]
Conjugation Buffer pH 7.2 - 8.5pH 8.3 is often optimal for reacting with lysine amines.[][7]
Dye Solvent Anhydrous DMSOPrepare fresh immediately before use.[]
Molar Ratio (Dye:Ab) 5:1 to 20:1Starting point for optimization.
Reaction Time 1 - 2 hoursAt room temperature.[]
Reaction Temperature Room Temperature (~20-25°C)Can also be performed at 4°C with longer incubation.[]
Purification Method Gel Filtration / DialysisEssential for removing unconjugated dye.[]
Optimal DOL 2 - 10Balances signal strength with antibody function.[8][14]

IV. Visualization of Experimental Workflow

G cluster_prep Preparation cluster_reaction Conjugation cluster_purification Purification & Analysis prep_node prep_node action_node action_node analysis_node analysis_node final_node final_node A 1. Antibody Purification (Buffer exchange to amine-free buffer, pH 7.2-8.5) C 3. Mix Antibody and Dye (Target Molar Ratio: 5:1 to 20:1) A->C B 2. Prepare AF 647 NHS Ester (Dissolve in anhydrous DMSO) B->C D 4. Incubate (1-2 hours at RT, protected from light) C->D E 5. Purify Conjugate (Gel filtration or dialysis) D->E F 6. Characterize (Measure A280 and A650 to calculate DOL) E->F G 7. Store Conjugate (4°C or -20°C, protected from light) F->G

Caption: Experimental workflow for antibody conjugation.

References

Application Notes and Protocols for AF 647 Carboxylic Acid in Immunofluorescence Staining

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AF 647 is a bright, far-red fluorescent dye that serves as a superior alternative to Cy5®.[1][2] Its high quantum yield, exceptional photostability, and pH insensitivity make it an ideal candidate for a variety of fluorescence-based applications, including immunofluorescence, flow cytometry, and super-resolution microscopy.[1][2][3] The far-red emission of AF 647 is particularly advantageous for cellular imaging, as it minimizes interference from autofluorescence commonly found in biological samples. This document provides detailed protocols for the conjugation of AF 647 carboxylic acid to primary antibodies and their subsequent use in immunofluorescence staining procedures.

Product Information

This compound is a derivative of the AF 647 dye containing a terminal carboxylic acid group. This functional group allows for covalent conjugation to primary amines (e.g., lysine (B10760008) residues) on proteins, such as antibodies, through the use of carbodiimide (B86325) crosslinkers like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (sulfo-NHS).

Data Presentation

The following tables summarize the key quantitative data for AF 647 dye, providing a comparison with the commonly used Cy5 dye.

PropertyAF 647Cy5Reference
Maximum Excitation (nm) 650649[1]
Maximum Emission (nm) 665670[1]
Molar Extinction Coefficient (cm⁻¹M⁻¹) 239,000250,000[1]
Quantum Yield 0.33~0.28[4]
Photostability HigherLower[1][2]
FeatureAF 647 ConjugatesCy5 ConjugatesReference
Brightness Significantly brighter, especially at high degrees of labelingProne to self-quenching at high degrees of labeling[1][2]
Spectral Stability Minimal change in absorption/fluorescence upon conjugationExhibits anomalous absorption peaks upon conjugation, which do not result in fluorescence[1][2]
Signal-to-Noise Ratio Generally higher due to reduced autofluorescence in the far-red spectrum and higher brightnessCan be compromised by lower brightness and potential for non-specific binding

Experimental Protocols

Protocol 1: Conjugation of this compound to a Primary Antibody

This protocol describes the two-step process of activating this compound with EDC and sulfo-NHS, followed by conjugation to a primary antibody.

Materials:

  • This compound

  • Primary antibody (free of amine-containing buffers like Tris)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysulfosuccinimide (sulfo-NHS)

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 6.0

  • Conjugation Buffer: 1X Phosphate-Buffered Saline (PBS), pH 7.2-7.5

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M Glycine

  • Desalting column (e.g., Sephadex G-25)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

Procedure:

Step 1: Activation of this compound

  • Prepare a 10 mg/mL stock solution of this compound in anhydrous DMF or DMSO.

  • Immediately before use, prepare 10 mg/mL solutions of EDC and sulfo-NHS in Activation Buffer.

  • In a microcentrifuge tube, combine the following in order:

    • 10 µL of this compound stock solution

    • 20 µL of EDC solution

    • 33 µL of sulfo-NHS solution

  • Incubate the reaction mixture at room temperature for 15-30 minutes, protected from light.

Step 2: Conjugation to the Antibody

  • While the activation reaction is incubating, prepare the antibody. If necessary, exchange the antibody into the Conjugation Buffer using a desalting column to a final concentration of 1-2 mg/mL.

  • Add the activated AF 647 sulfo-NHS ester solution to the antibody solution. The molar ratio of dye to antibody should be optimized, but a starting point of 10:1 to 20:1 is recommended.

  • Incubate the reaction for 1-2 hours at room temperature, with gentle mixing and protected from light.

  • Quench the reaction by adding the Quenching Buffer to a final concentration of 50-100 mM. Incubate for 15-30 minutes at room temperature.

  • Purify the AF 647-conjugated antibody from unreacted dye and byproducts using a desalting column equilibrated with your desired storage buffer (e.g., PBS with 0.1% BSA and 0.02% sodium azide).

  • Determine the degree of labeling (DOL) and protein concentration by measuring the absorbance at 280 nm and 650 nm.

Protocol 2: Immunofluorescence Staining of Cultured Cells

This protocol provides a general procedure for immunofluorescence staining of adherent cells using an AF 647-conjugated primary antibody.

Materials:

  • Cultured adherent cells on coverslips

  • AF 647-conjugated primary antibody

  • 1X Phosphate-Buffered Saline (PBS)

  • Fixation Solution: 4% Paraformaldehyde (PFA) in PBS

  • Permeabilization Buffer: 0.1-0.5% Triton X-100 in PBS

  • Blocking Buffer: 5% Bovine Serum Albumin (BSA) or 10% Normal Goat Serum in PBS

  • Nuclear Counterstain (e.g., DAPI)

  • Antifade Mounting Medium

Procedure:

  • Cell Culture and Fixation:

    • Culture cells on sterile glass coverslips in a petri dish until they reach the desired confluency.

    • Wash the cells three times with PBS.

    • Fix the cells by incubating with Fixation Solution for 15 minutes at room temperature.

    • Wash the cells three times with PBS for 5 minutes each.

  • Permeabilization (for intracellular targets):

    • If the target antigen is intracellular, permeabilize the cells by incubating with Permeabilization Buffer for 10 minutes at room temperature.

    • Wash the cells three times with PBS for 5 minutes each.

  • Blocking:

    • Block non-specific antibody binding by incubating the cells with Blocking Buffer for 1 hour at room temperature.

  • Primary Antibody Incubation:

    • Dilute the AF 647-conjugated primary antibody in Blocking Buffer to the predetermined optimal concentration.

    • Incubate the cells with the diluted primary antibody for 1-2 hours at room temperature or overnight at 4°C in a humidified chamber, protected from light.

    • Wash the cells three times with PBS for 5 minutes each, protected from light.

  • Nuclear Counterstaining:

    • Incubate the cells with a diluted nuclear counterstain (e.g., DAPI) for 5-10 minutes at room temperature, protected from light.

    • Wash the cells twice with PBS.

  • Mounting:

    • Mount the coverslips onto microscope slides using a drop of antifade mounting medium.

    • Seal the edges of the coverslip with clear nail polish.

    • Store the slides at 4°C, protected from light, until imaging.

  • Imaging:

    • Visualize the stained cells using a fluorescence microscope equipped with appropriate filters for AF 647 (Excitation/Emission: ~650/665 nm) and the nuclear counterstain.

Mandatory Visualizations

experimental_workflow cluster_conjugation Protocol 1: Antibody Conjugation cluster_staining Protocol 2: Immunofluorescence Staining A Activate AF 647 Carboxylic Acid (EDC, sulfo-NHS) C Conjugate Activated Dye to Antibody A->C B Prepare Antibody (Buffer Exchange) B->C D Quench Reaction C->D E Purify Conjugate (Desalting Column) D->E H Incubate with AF 647-Antibody Conjugate E->H Use in Staining F Fix and Permeabilize Cells G Block Non-specific Binding F->G G->H I Wash H->I J Counterstain (e.g., DAPI) I->J K Mount and Image J->K EGFR_signaling cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF EGFR EGFR EGF->EGFR Binding & Dimerization pEGFR p-EGFR EGFR->pEGFR Autophosphorylation Grb2 Grb2 pEGFR->Grb2 PI3K PI3K pEGFR->PI3K SOS SOS Grb2->SOS Ras Ras SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription PIP3 PIP3 PI3K->PIP3 PIP2 to PIP3 PIP2 PIP2 AKT AKT PIP3->AKT AKT->Transcription

References

Application Notes and Protocols for AF 647 Carboxylic Acid in Flow Cytometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AF 647 carboxylic acid is a bright, far-red fluorescent dye belonging to the Alexa Fluor family. Structurally identical to Alexa Fluor® 647, it offers excellent photostability and pH insensitivity, making it a robust choice for fluorescent labeling in various biological applications, particularly flow cytometry.[1][2][3][4] While the carboxylic acid group itself is not reactive towards biomolecules, it provides a versatile handle for conjugation to primary amines on proteins, such as antibodies, following activation. This process allows for the creation of specific, highly fluorescent probes for detecting cellular targets.

This document provides detailed protocols and data for utilizing this compound in flow cytometry, focusing on the established and recommended workflow of antibody conjugation.

Core Principles

The primary application of this compound in flow cytometry involves its covalent conjugation to a primary antibody that specifically targets a cellular antigen of interest. The carboxylic acid moiety is first activated to a more reactive form, typically an N-hydroxysuccinimide (NHS) ester, which then readily reacts with primary amine groups (e.g., on lysine (B10760008) residues) on the antibody to form a stable amide bond. The resulting fluorescently labeled antibody can then be used to stain cell populations for analysis by flow cytometry.

Data Presentation

Table 1: Spectroscopic Properties of AF 647

ParameterValueReference
Excitation Maximum (λex)~650 nm[3][4]
Emission Maximum (λem)~665-671 nm[3][4]
Molar Extinction Coefficient~239,000-270,000 cm⁻¹M⁻¹[4][5]
Quantum Yield~0.33[3][4]
Recommended Laser Line633 nm or 640 nm[2]
Common Filter Set660/20 nm[3][4]

Table 2: Recommended Molar Ratios for Antibody Conjugation

ParameterRecommendationConsiderations
Dye:Antibody Molar Ratio5:1 to 20:1Higher ratios can lead to increased brightness but also potential quenching and reduced antibody affinity.[6][7]
Optimal Degree of Labeling (DOL)3-7 moles of dye per mole of antibodyThis range typically provides a good balance between signal intensity and maintaining antibody function.[8][9]

Experimental Protocols

Protocol 1: Activation of this compound and Conjugation to an Antibody

This protocol describes the two-step process of activating this compound using EDC and NHS, followed by conjugation to an IgG antibody.

Materials:

  • This compound

  • Antibody (IgG, in an amine-free buffer like PBS)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (sulfo-NHS)

  • Activation Buffer (e.g., 0.1 M MES, pH 4.5-6.0)

  • Conjugation Buffer (e.g., PBS, pH 7.2-8.5)

  • Quenching Solution (e.g., 1 M Tris-HCl, pH 8.5 or 1.5 M hydroxylamine, pH 8.5)

  • Purification column (e.g., Sephadex G-25)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)

Procedure:

  • Antibody Preparation:

    • Ensure the antibody is in an amine-free buffer (e.g., PBS). If the buffer contains Tris or glycine, dialyze the antibody against PBS.

    • The antibody concentration should be at least 2 mg/mL for optimal results.[5]

  • Activation of this compound:

    • Dissolve this compound in a small amount of anhydrous DMF or DMSO.

    • In a separate tube, dissolve EDC and NHS (or sulfo-NHS) in Activation Buffer immediately before use. A typical concentration is 10 mg/mL for each.

    • Add the EDC/NHS solution to the dissolved this compound. The molar ratio of EDC and NHS to the dye should be in excess (e.g., 1.5:1.5:1 of EDC:NHS:Dye).

    • Incubate the reaction for 15-30 minutes at room temperature to form the NHS ester.

  • Conjugation to Antibody:

    • Adjust the pH of the antibody solution to 8.3 by adding Conjugation Buffer (e.g., 0.1 M sodium bicarbonate).

    • Slowly add the activated AF 647-NHS ester solution to the antibody solution while gently vortexing.

    • Incubate the reaction for 1-2 hours at room temperature, protected from light.

  • Quenching the Reaction:

    • Add the Quenching Solution to the reaction mixture to stop the reaction and quench any unreacted NHS ester.

    • Incubate for 1 hour at room temperature.

  • Purification of the Conjugate:

    • Separate the labeled antibody from unreacted dye and other small molecules using a purification column (e.g., Sephadex G-25) equilibrated with PBS.

    • Collect the fractions containing the labeled antibody (the first colored peak to elute).

  • Determination of Degree of Labeling (DOL):

    • Measure the absorbance of the purified conjugate at 280 nm (for protein) and ~650 nm (for AF 647).

    • Calculate the protein concentration and the dye concentration using the respective molar extinction coefficients.

    • The DOL is the molar ratio of the dye to the antibody.

Protocol 2: Cell Surface Staining for Flow Cytometry

This protocol is for staining cell surface antigens using an AF 647-conjugated antibody.

Materials:

  • AF 647-conjugated primary antibody

  • Cell suspension (1 x 10^6 cells per sample)

  • Flow Cytometry Staining Buffer (e.g., PBS with 1-2% BSA and 0.1% sodium azide)

  • (Optional) Fc block reagent

  • (Optional) Viability dye

Procedure:

  • Cell Preparation:

    • Prepare a single-cell suspension of your target cells.

    • Wash the cells with cold Flow Cytometry Staining Buffer and centrifuge at 300-400 x g for 5 minutes. Discard the supernatant.

    • Resuspend the cell pellet in Flow Cytometry Staining Buffer to a concentration of 1 x 10^7 cells/mL.

  • (Optional) Fc Receptor Blocking:

    • If your cells express Fc receptors, incubate them with an Fc block reagent for 10-15 minutes at 4°C to prevent non-specific antibody binding.

  • Antibody Staining:

    • Aliquot 100 µL of the cell suspension (1 x 10^6 cells) into a flow cytometry tube.

    • Add the predetermined optimal concentration of the AF 647-conjugated primary antibody.

    • Vortex gently and incubate for 20-30 minutes at 4°C in the dark.

  • Washing:

    • Add 2 mL of cold Flow Cytometry Staining Buffer to each tube and centrifuge at 300-400 x g for 5 minutes.

    • Discard the supernatant. Repeat the wash step twice.

  • (Optional) Viability Staining:

    • If a viability dye is to be used, resuspend the cells in the appropriate buffer and add the viability dye according to the manufacturer's instructions.

  • Data Acquisition:

    • Resuspend the final cell pellet in 300-500 µL of Flow Cytometry Staining Buffer.

    • Analyze the samples on a flow cytometer equipped with a 633 nm or 640 nm laser, collecting the emission in the appropriate channel (e.g., 660/20 nm bandpass filter).

Protocol 3: Intracellular Staining for Flow Cytometry

This protocol is for staining intracellular antigens using an AF 647-conjugated antibody.

Materials:

  • AF 647-conjugated primary antibody

  • Cell suspension (1 x 10^6 cells per sample)

  • Flow Cytometry Staining Buffer

  • Fixation Buffer (e.g., 4% paraformaldehyde)

  • Permeabilization Buffer (e.g., 0.1% Triton X-100 or saponin-based buffer)

Procedure:

  • Cell Surface Staining (if applicable):

    • If also staining for surface markers, perform the cell surface staining protocol first (Protocol 2, steps 1-4).

  • Fixation:

    • After surface staining (or starting with a fresh cell pellet), resuspend the cells in 100 µL of Flow Cytometry Staining Buffer.

    • Add 100 µL of Fixation Buffer and incubate for 15-20 minutes at room temperature, protected from light.

    • Wash the cells once with Flow Cytometry Staining Buffer.

  • Permeabilization:

    • Resuspend the fixed cells in 1 mL of Permeabilization Buffer.

    • Incubate for 10-15 minutes at room temperature.

  • Intracellular Antibody Staining:

    • Centrifuge the cells and decant the Permeabilization Buffer.

    • Resuspend the cell pellet in 100 µL of Permeabilization Buffer.

    • Add the predetermined optimal concentration of the AF 647-conjugated primary antibody.

    • Vortex gently and incubate for 30-60 minutes at room temperature in the dark.

  • Washing:

    • Add 2 mL of Permeabilization Buffer to each tube and centrifuge at 300-400 x g for 5 minutes.

    • Discard the supernatant. Repeat the wash step once with Permeabilization Buffer and once with Flow Cytometry Staining Buffer.

  • Data Acquisition:

    • Resuspend the final cell pellet in 300-500 µL of Flow Cytometry Staining Buffer.

    • Analyze the samples on a flow cytometer.

Mandatory Visualizations

Antibody_Conjugation_Workflow AF647_acid This compound Activation Activation (EDC/NHS) AF647_acid->Activation Activated_Dye AF 647-NHS Ester Activation->Activated_Dye Conjugation Conjugation Activated_Dye->Conjugation Antibody Primary Antibody (with primary amines) Antibody->Conjugation Conjugated_Ab AF 647-Antibody Conjugate Conjugation->Conjugated_Ab Purification Purification Conjugated_Ab->Purification Final_Product Purified AF 647-Antibody Purification->Final_Product

Caption: Workflow for conjugating this compound to a primary antibody.

Flow_Cytometry_Staining_Workflow cluster_surface Cell Surface Staining cluster_intracellular Intracellular Staining Cell_Prep_S Cell Preparation Fc_Block_S Fc Blocking (Optional) Cell_Prep_S->Fc_Block_S Staining_S Stain with AF 647-Ab Fc_Block_S->Staining_S Wash_S Wash Staining_S->Wash_S Acquisition_S Data Acquisition Wash_S->Acquisition_S Cell_Prep_I Cell Preparation & (Optional) Surface Stain Fixation Fixation Cell_Prep_I->Fixation Perm Permeabilization Fixation->Perm Staining_I Stain with AF 647-Ab Perm->Staining_I Wash_I Wash Staining_I->Wash_I Acquisition_I Data Acquisition Wash_I->Acquisition_I

Caption: Experimental workflows for cell surface and intracellular flow cytometry staining.

References

AF 647 Carboxylic Acid for Super-Resolution Microscopy: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of AF 647 carboxylic acid in super-resolution microscopy. AF 647 is a bright and photostable far-red fluorescent dye, making it an excellent candidate for single-molecule localization microscopy techniques such as stochastic optical reconstruction microscopy (STORM).

Data Presentation

Photophysical and Chemical Properties of AF 647
PropertyValueReference
Maximum Excitation Wavelength (λex)650 nm[1][2][3][4]
Maximum Emission Wavelength (λem)665 - 671 nm[2][3][4]
Extinction Coefficient239,000 cm⁻¹M⁻¹[1]
Quantum Yield~0.33[1]
Molecular Weight~800 g/mol [1]
Reactive GroupCarboxylic Acid (-COOH)[5]
ReactivityAmine groups (after activation)[5]

Experimental Protocols

Protocol 1: Antibody Labeling with this compound

This protocol describes the two-step process for labeling primary or secondary antibodies with this compound. The carboxylic acid group is first activated using EDC and sulfo-NHS to form a reactive sulfo-NHS ester, which then efficiently couples to primary amines (e.g., lysine (B10760008) residues) on the antibody.[6][7][8]

Materials:

  • This compound

  • Antibody (e.g., IgG) in an amine-free buffer (e.g., PBS)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysulfosuccinimide (sulfo-NHS)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Activation Buffer: 50 mM MES, pH 6.0

  • Coupling Buffer: PBS, pH 7.2-8.5

  • Quenching Solution: 1 M Tris-HCl, pH 8.5

  • Desalting column (e.g., Sephadex G-25)

Procedure:

Step 1: Activation of this compound

  • Prepare a 10 mg/mL stock solution of this compound in anhydrous DMSO.

  • Prepare fresh 10 mg/mL stock solutions of EDC and sulfo-NHS in cold Activation Buffer.

  • In a microcentrifuge tube, mix this compound, EDC, and sulfo-NHS in a 1:5:10 molar ratio. For example, for 1 mg of this compound, add a 5-fold molar excess of EDC and a 10-fold molar excess of sulfo-NHS.

  • Incubate the reaction mixture for 15-30 minutes at room temperature to form the sulfo-NHS ester.

Step 2: Conjugation to Antibody

  • Dissolve the antibody to be labeled in the Coupling Buffer at a concentration of 1-10 mg/mL.

  • Add the activated AF 647 sulfo-NHS ester solution to the antibody solution. A molar excess of 8-10 fold of the dye over the antibody is recommended for optimal labeling.

  • Incubate the reaction for 1-2 hours at room temperature with gentle stirring.

  • Quench the reaction by adding the Quenching Solution to a final concentration of 50-100 mM. Incubate for 15 minutes at room temperature.

  • Purify the labeled antibody from unreacted dye and byproducts using a desalting column equilibrated with PBS.

  • Collect the fractions containing the labeled antibody. The degree of labeling (DOL) can be determined spectrophotometrically.

  • Store the labeled antibody at 4°C, protected from light. For long-term storage, add a cryoprotectant and store at -20°C or -80°C.

Protocol 2: (d)STORM Imaging of AF 647-Labeled Samples

This protocol outlines the steps for performing direct STORM (dSTORM) imaging on fixed cells labeled with AF 647-conjugated antibodies.

Materials:

  • AF 647-labeled antibody

  • Fixed cells on #1.5H coverslips (170 µm thickness)

  • dSTORM Imaging Buffer (see recipe below)

  • Super-resolution microscope equipped for TIRF or highly inclined illumination and appropriate lasers (e.g., 647 nm for excitation and 405 nm for activation/re-activation).

dSTORM Imaging Buffer Recipe:

The imaging buffer is crucial for achieving the photoswitching of AF 647 and should be prepared fresh daily. An oxygen scavenging system is necessary for cyanine (B1664457) dyes like AF 647.

  • Buffer A: 10 mM Tris (pH 8.0) + 50 mM NaCl

  • Buffer B: 50 mM Tris (pH 8.0) + 10 mM NaCl + 10% (w/v) glucose

  • GLOX Solution (100x):

    • Dissolve 14 mg of glucose oxidase and 50 µL of catalase solution (17 mg/mL) in 200 µL of Buffer A. Store at 4°C for up to one week.[9]

  • MEA Solution (1 M):

    • Dissolve 77 mg of mercaptoethylamine (MEA) in 1 mL of 0.25 N HCl. Adjust the pH to 7.5-8.5. Store in aliquots at -20°C for several months.[9][10]

Final Imaging Buffer (prepare immediately before use):

For a final volume of 700 µL:

  • Start with 620 µL of Buffer B.

  • Add 7 µL of GLOX solution.

  • Add 70 µL of 1 M MEA solution.

  • Mix gently by vortexing.

Procedure:

  • Sample Preparation:

    • Perform immunofluorescence staining of your target protein in fixed cells on coverslips using the AF 647-labeled antibody.

    • Ensure thorough washing steps to minimize background fluorescence.

    • Mount the coverslip in an imaging chamber.

  • Microscope Setup:

    • Place the imaging chamber on the microscope stage.

    • Use an appropriate immersion oil for the objective.

    • Locate the region of interest using conventional fluorescence microscopy.

  • Image Acquisition:

    • Add the freshly prepared dSTORM imaging buffer to the sample.

    • Switch to imaging mode. Illuminate the sample with high-intensity 647 nm laser light to drive most of the AF 647 molecules into a dark state.

    • Simultaneously, use a low-intensity 405 nm laser to photo-activate a sparse subset of AF 647 molecules back to the fluorescent state.

    • Acquire a series of images (typically 10,000-50,000 frames) at a high frame rate (e.g., 50-100 Hz). The goal is to have individual, well-separated fluorescent molecules in each frame.

    • Adjust the 405 nm laser power throughout the acquisition to maintain a relatively constant density of single-molecule events per frame.

  • Image Reconstruction:

    • Process the acquired image stack using a suitable single-molecule localization software (e.g., ThunderSTORM, rapidSTORM).

    • The software will identify and fit the point spread function (PSF) of each single-molecule event to determine its precise coordinates with sub-diffractional accuracy.

    • A super-resolved image is then reconstructed from the coordinates of all localized molecules.

Mandatory Visualizations

AntibodyLabelingWorkflow cluster_activation Step 1: Activation of this compound cluster_conjugation Step 2: Conjugation and Purification dye This compound activated_dye Activated AF 647 sulfo-NHS Ester dye->activated_dye 15-30 min Room Temp reagents EDC + sulfo-NHS in Activation Buffer reagents->activated_dye reaction Conjugation Reaction activated_dye->reaction antibody Antibody in Coupling Buffer antibody->reaction quench Quenching (e.g., Tris) reaction->quench 1-2 hours Room Temp purification Desalting Column quench->purification labeled_ab Purified Labeled Antibody purification->labeled_ab

Caption: Workflow for labeling antibodies with this compound.

dSTORM_Workflow cluster_prep Sample & Buffer Preparation cluster_imaging Image Acquisition cluster_analysis Image Reconstruction sample_prep Prepare AF 647 Labeled Sample on Coverslip locate_roi Locate Region of Interest sample_prep->locate_roi buffer_prep Prepare Fresh dSTORM Imaging Buffer add_buffer Add Imaging Buffer buffer_prep->add_buffer locate_roi->add_buffer induce_blinking Induce Photoswitching (647 nm high power, 405 nm low power) add_buffer->induce_blinking acquire_stack Acquire Image Stack (10k-50k frames) induce_blinking->acquire_stack localization Single-Molecule Localization (PSF fitting) acquire_stack->localization reconstruction Reconstruct Super-Resolved Image localization->reconstruction final_image Final dSTORM Image reconstruction->final_image

Caption: Workflow for dSTORM super-resolution microscopy.

References

AF 647 Carboxylic Acid in Single-Molecule Imaging: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AF 647 carboxylic acid and its derivatives are among the most robust and widely used fluorophores for single-molecule imaging. As a bright and photostable far-red dye, it is an analog of Alexa Fluor 647 and Cy5, offering excellent performance in demanding applications such as single-molecule Förster Resonance Energy Transfer (smFRET) and direct Stochastic Optical Reconstruction Microscopy (dSTORM). Its far-red emission minimizes autofluorescence from cellular components, enhancing the signal-to-noise ratio, which is critical for detecting single molecules. This document provides detailed application notes and protocols for the use of this compound and its derivatives in single-molecule imaging studies.

Key Applications in Single-Molecule Imaging

AF 647 is a versatile dye suitable for a range of single-molecule techniques, primarily due to its high photon yield, photostability, and distinct blinking properties under specific buffer conditions.

  • Single-Molecule FRET (smFRET): AF 647 is commonly used as an acceptor fluorophore in smFRET pairs, often with a green or orange emitting dye like Alexa Fluor 555 or Cy3B.[1] This application allows for the real-time measurement of intramolecular distances and conformational changes in biomolecules, providing insights into protein folding, enzyme kinetics, and protein-nucleic acid interactions.

  • Direct Stochastic Optical Reconstruction Microscopy (dSTORM): The photoswitchable nature of AF 647 makes it an ideal candidate for dSTORM, a super-resolution imaging technique.[2] By inducing the dye to "blink" between a fluorescent "on" state and a dark "off" state, the positions of individual molecules can be determined with nanometer precision, enabling the reconstruction of images that surpass the diffraction limit of light. AF 647 is considered one of the best dyes for dSTORM due to its high photon emission per switching event.

  • Single-Molecule Tracking (SMT): The high brightness and photostability of AF 647 allow for the tracking of individual molecules in living cells over extended periods. This has been instrumental in studying the dynamics of membrane receptors, such as the Epidermal Growth Factor Receptor (EGFR), and their role in signaling pathways.[3]

Quantitative Data Presentation

The performance of AF 647 in single-molecule applications can be quantified by several key parameters. The following tables summarize representative data from the literature.

Table 1: Performance of AF 647 in dSTORM
ParameterReported Value(s)Biological System/ContextReference(s)
Localization Precision 17 nm (FWHM)In vitro labeled microtubules[2]
~31 nm (center-to-center)Cross-section of microtubules in COS-7 cells[4]
Photon Count per Switching Event High (thousands of photons)General dSTORM applications
High photon yieldCharacterization of dye switching behavior[2]
On-Time (Median) Varies with illumination intensityAF647 in OI and WI imaging buffers[4]
Duty Cycle LowCharacterization of dye switching behavior[2]
Table 2: AF 647 in Single-Molecule FRET Studies
FRET Pair (Donor-Acceptor)Biological SystemMeasured FRET Efficiency (E)Reference(s)
Alexa Fluor 546 - Alexa Fluor 647Double-stranded DNA (10.2 nm separation)~0.1 (in confocal), ~0.25 (in ZMW)[5]
Alexa Fluor 546 - Alexa Fluor 647Double-stranded DNA (13.6 nm separation)< 0.1 (in confocal), ~0.15 (in ZMW)[5]
Cy3B - Alexa Fluor 647KirBac1.1 potassium channelDistinct populations observed upon gating[1]
SS594 - Alexa Fluor 647EGFR - ATP interactionCoincident bursts of fluorescence observed[3]

Experimental Protocols

Protocol 1: Labeling of Proteins with AF 647 NHS Ester

This protocol describes the labeling of primary amines (e.g., lysine (B10760008) residues) on proteins using an N-hydroxysuccinimidyl (NHS) ester derivative of AF 647. This compound must first be activated to its NHS ester form for this reaction.

Materials:

  • Protein of interest in an amine-free buffer (e.g., PBS, pH 7.2-7.4)

  • AF 647 NHS Ester

  • Anhydrous Dimethylsulfoxide (DMSO)

  • Desalting column (e.g., Sephadex G-25)

  • Reaction buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3-8.5)

Procedure:

  • Prepare Protein Solution: Dissolve the protein in the reaction buffer at a concentration of 1-10 mg/mL. Ensure the buffer is free of primary amines (e.g., Tris) which will compete for the NHS ester.

  • Prepare Dye Stock Solution: Immediately before use, dissolve the AF 647 NHS ester in DMSO to a concentration of 1-10 mg/mL.

  • Labeling Reaction: Add a 10-20 fold molar excess of the reactive dye solution to the protein solution. Mix thoroughly by gentle vortexing.

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature, or overnight at 4°C, protected from light.

  • Purification: Separate the labeled protein from the unreacted dye using a desalting column equilibrated with your desired storage buffer (e.g., PBS).

  • Determination of Degree of Labeling (DOL): The DOL can be calculated by measuring the absorbance of the conjugate at 280 nm (for the protein) and ~650 nm (for AF 647).

Protocol 2: Labeling of Proteins with AF 647 Maleimide (B117702)

This protocol is for labeling sulfhydryl groups (e.g., cysteine residues) on proteins.

Materials:

  • Protein with free cysteine residues in a degassed, thiol-free buffer (e.g., PBS, pH 7.0-7.5)

  • AF 647 Maleimide

  • Anhydrous DMSO or DMF

  • (Optional) TCEP (tris(2-carboxyethyl)phosphine) for disulfide bond reduction

  • Desalting column

Procedure:

  • Prepare Protein Solution: Dissolve the protein in the reaction buffer at 1-10 mg/mL. If necessary, reduce disulfide bonds by adding a 10-fold molar excess of TCEP and incubating for 30 minutes at room temperature.

  • Prepare Dye Stock Solution: Dissolve AF 647 maleimide in DMSO or DMF to a concentration of 1-10 mg/mL.

  • Labeling Reaction: Add a 10-20 fold molar excess of the dye solution to the protein solution.

  • Incubation: Incubate for 2 hours at room temperature or overnight at 4°C, protected from light.

  • Purification: Purify the conjugate as described in Protocol 1.

Protocol 3: dSTORM Imaging of AF 647-labeled Samples

Materials:

  • AF 647-labeled sample mounted on a microscope slide

  • dSTORM imaging buffer: A standard buffer contains an oxygen scavenging system and a thiol. A common recipe is:

    • Buffer A: 10 mM Tris (pH 8.0) + 50 mM NaCl

    • Buffer B: 50 mM Tris (pH 8.0) + 10 mM NaCl + 10% (w/v) glucose

    • GLOX Solution: 14 mg glucose oxidase and 35 µL catalase solution (20 mg/mL) in 200 µL of Buffer A

    • Imaging Buffer: 1 mL of Buffer B + 10 µL of GLOX solution + 10 µL of β-mercaptoethanol (MEA) or β-mercaptoethanol (BME). The concentration of the thiol may need optimization.

Procedure:

  • Microscope Setup: Use a total internal reflection fluorescence (TIRF) microscope equipped with a high-power 640 nm laser for excitation and a sensitive EMCCD or sCMOS camera.

  • Sample Mounting: Mount the sample and add the freshly prepared dSTORM imaging buffer.

  • Imaging:

    • Illuminate the sample with the 640 nm laser at a high power density (e.g., 1-2 kW/cm²).

    • Acquire a stream of thousands of images (typically 10,000-20,000 frames) at a high frame rate (e.g., 25-100 Hz).

    • A low-power 405 nm laser can be used to aid the transition of fluorophores back to the ground state.

  • Data Analysis: Process the acquired image stack using localization software (e.g., ThunderSTORM, rapidSTORM) to identify and fit the point spread function (PSF) of each blinking event to determine the precise coordinates of each molecule. Reconstruct the final super-resolved image from these localizations.

Visualizations

Experimental Workflow: Protein Labeling for Single-Molecule Imaging

G cluster_activation Dye Activation cluster_labeling Bioconjugation cluster_purification Purification cluster_application Single-Molecule Imaging af647_cooh This compound nhs_ester AF 647 NHS Ester af647_cooh->nhs_ester Activation for Amine Labeling maleimide AF 647 Maleimide af647_cooh->maleimide Synthesis for Thiol Labeling labeled_protein_amine Labeled Protein (Amine) nhs_ester->labeled_protein_amine labeled_protein_thiol Labeled Protein (Thiol) maleimide->labeled_protein_thiol protein_amine Protein (Lysine Residues) protein_amine->labeled_protein_amine protein_thiol Protein (Cysteine Residues) protein_thiol->labeled_protein_thiol purification Size-Exclusion Chromatography labeled_protein_amine->purification labeled_protein_thiol->purification smfret smFRET purification->smfret dstorm dSTORM purification->dstorm

Caption: Workflow for labeling proteins with AF 647 derivatives.

Signaling Pathway: EGFR Activation and Downstream Signaling

G EGF EGF EGFR EGFR EGF->EGFR Binds to pEGFR Phosphorylated EGFR EGFR->pEGFR Dimerization & Autophosphorylation Grb2 Grb2 pEGFR->Grb2 Recruits (via SH2 domain) (Observed with single-molecule tracking) SOS SOS Grb2->SOS Recruits (via SH3 domains) Ras_GDP Ras-GDP (inactive) SOS->Ras_GDP Catalyzes GDP -> GTP exchange Ras_GTP Ras-GTP (active) Downstream Downstream Signaling (e.g., MAPK Pathway) Ras_GTP->Downstream Activates

References

Application Notes and Protocols: Amine-Reactive Labeling with AF647 Carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides detailed application notes and experimental protocols for the covalent labeling of amine-containing molecules, such as proteins and antibodies, with the far-red fluorescent dye, AF647 carboxylic acid. The conjugation process is a two-step reaction that first involves the activation of the carboxyl group on the dye using a carbodiimide (B86325) crosslinker, 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), in the presence of N-hydroxysulfosuccinimide (sulfo-NHS). The resulting sulfo-NHS ester of AF647 is a more stable, amine-reactive intermediate that efficiently couples to primary amines on the target molecule to form a stable amide bond. This method allows for precise control over the labeling reaction and is a versatile strategy for preparing fluorescently labeled biomolecules for a wide range of applications, including fluorescence microscopy, flow cytometry, and in vivo imaging.

Physicochemical and Spectral Properties of AF647

Quantitative data for AF647 is crucial for accurate determination of the degree of labeling and for experimental setup.

PropertyValueReference
Maximum Excitation Wavelength (λex)~650 nm[1]
Maximum Emission Wavelength (λem)~671 nm[1]
Molar Extinction Coefficient (ε) at λmax239,000 cm⁻¹M⁻¹[2][3]
Correction Factor (CF₂₈₀) at 280 nm0.03[2][4]

Reaction Chemistry and Workflow

The labeling process involves two key stages: the activation of AF647 carboxylic acid and the subsequent conjugation to the amine-containing biomolecule.

Step 1: Activation of AF647 Carboxylic Acid

In the first step, the carboxyl group of AF647 is activated by EDC in an acidic buffer (typically MES buffer, pH 4.7-6.0). The addition of sulfo-NHS stabilizes the highly reactive O-acylisourea intermediate formed by EDC, converting it into a more stable, water-soluble sulfo-NHS ester. This intermediate has a longer half-life, which improves the efficiency of the subsequent conjugation reaction.

Activation_Workflow AF647_COOH AF647 Carboxylic Acid Activated_AF647 AF647-Sulfo-NHS Ester (Amine-Reactive) AF647_COOH->Activated_AF647 Activation (15-30 min) EDC_NHS EDC + Sulfo-NHS in MES Buffer (pH 4.7-6.0) EDC_NHS->Activated_AF647

Caption: Activation of AF647 Carboxylic Acid.
Step 2: Conjugation to Amine-Containing Molecule

The amine-reactive AF647-sulfo-NHS ester is then added to the protein solution, which is in a buffer with a pH of 7.2-8.5. At this pH, primary amines (such as the ε-amino group of lysine (B10760008) residues) on the protein are deprotonated and act as strong nucleophiles, attacking the sulfo-NHS ester and forming a stable amide bond. The reaction is then quenched, and the final conjugate is purified to remove unreacted dye and byproducts.

Conjugation_Workflow Activated_AF647 AF647-Sulfo-NHS Ester Conjugate AF647-Protein Conjugate Activated_AF647->Conjugate Conjugation (1-2 hours) Protein Protein with Primary Amines (e.g., Lysine residues) in PBS (pH 7.2-8.5) Protein->Conjugate Purification Purification (e.g., Dialysis, SEC) Conjugate->Purification Quenching Final_Product Purified AF647-Protein Conjugate Purification->Final_Product

Caption: Conjugation and Purification Workflow.

Experimental Protocols

Materials and Reagents
  • AF647 carboxylic acid

  • Protein or antibody to be labeled (in an amine-free buffer like PBS)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)

  • N-hydroxysulfosuccinimide (sulfo-NHS)

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0

  • Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.4

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Anhydrous dimethyl sulfoxide (B87167) (DMSO)

  • Purification column (e.g., Sephadex G-25 desalting column) or dialysis cassette (10k MWCO)

Protocol 1: Two-Step Labeling of a Generic Protein

This protocol is a general starting point and may require optimization for your specific protein and desired degree of labeling.

Step 1: Preparation of Reagents

  • Protein Solution: Prepare the protein to be labeled at a concentration of 1-10 mg/mL in Conjugation Buffer. If the protein is in a buffer containing primary amines (e.g., Tris), it must be exchanged into an amine-free buffer via dialysis or a desalting column.

  • AF647 Carboxylic Acid Stock Solution: Prepare a 10 mM stock solution of AF647 carboxylic acid in anhydrous DMSO.

  • EDC and Sulfo-NHS Solutions: Immediately before use, prepare 100 mM stock solutions of EDC and sulfo-NHS in Activation Buffer. These reagents are moisture-sensitive and should be used promptly after reconstitution.

Step 2: Activation of AF647 Carboxylic Acid

  • In a microcentrifuge tube, combine the desired volume of AF647 carboxylic acid stock solution with Activation Buffer.

  • Add the freshly prepared EDC and sulfo-NHS stock solutions to the AF647 solution. A common starting point is a final concentration of 2-5 mM EDC and 5-10 mM sulfo-NHS.

  • Incubate the activation reaction for 15-30 minutes at room temperature, protected from light.

Step 3: Conjugation to Protein

  • Add the activated AF647-sulfo-NHS ester solution directly to the protein solution. The molar ratio of dye to protein will need to be optimized, but a starting range of 10:1 to 20:1 (dye:protein) is recommended.

  • Incubate the conjugation reaction for 1-2 hours at room temperature with gentle stirring or rotation, protected from light.

Step 4: Quenching the Reaction

  • Add Quenching Buffer to the reaction mixture to a final concentration of 50-100 mM.

  • Incubate for 15-30 minutes at room temperature to quench any unreacted AF647-sulfo-NHS ester.

Step 5: Purification of the Conjugate

  • Remove unreacted dye and byproducts by passing the reaction mixture through a desalting column (e.g., Sephadex G-25) pre-equilibrated with PBS.

  • Alternatively, purify the conjugate by dialysis against PBS at 4°C with several buffer changes.

  • Collect the purified protein-dye conjugate.

Quantitative Data for Protocol Optimization
ParameterRecommended Starting RangeNotes
Protein Concentration1-10 mg/mLHigher concentrations can improve labeling efficiency.
Molar Ratio (Dye:Protein)10:1 to 20:1This should be optimized to achieve the desired Degree of Labeling.
Molar Ratio (EDC:Dye)1:1 to 2:1
Molar Ratio (Sulfo-NHS:Dye)2:1 to 5:1
Activation pH4.7 - 6.0MES buffer is recommended.
Conjugation pH7.2 - 8.5PBS or bicarbonate buffer is suitable.
Activation Time15 - 30 minutes
Conjugation Time1 - 2 hoursCan be extended to overnight at 4°C for some proteins.

Characterization of the Conjugate

Calculating the Degree of Labeling (DOL)

The DOL, which is the average number of dye molecules conjugated to each protein molecule, can be determined spectrophotometrically.

  • Measure the absorbance of the purified conjugate at 280 nm (A₂₈₀) and at the maximum absorbance of AF647 (~650 nm, A_max).

  • Calculate the concentration of the protein using the following formula:

    Protein Concentration (M) = [A₂₈₀ - (A_max × CF₂₈₀)] / ε_protein

    • A₂₈₀: Absorbance of the conjugate at 280 nm.

    • A_max: Absorbance of the conjugate at ~650 nm.

    • CF₂₈₀: Correction factor for AF647 at 280 nm (0.03).[2][4]

    • ε_protein: Molar extinction coefficient of the protein at 280 nm (e.g., for IgG, ε ≈ 210,000 M⁻¹cm⁻¹).

  • Calculate the concentration of the dye using the Beer-Lambert law:

    Dye Concentration (M) = A_max / ε_dye

    • ε_dye: Molar extinction coefficient of AF647 at ~650 nm (239,000 M⁻¹cm⁻¹).[2][3]

  • Calculate the DOL:

    DOL = Dye Concentration (M) / Protein Concentration (M)

An optimal DOL for antibodies is typically in the range of 2-7. Higher DOLs can sometimes lead to fluorescence quenching or reduced protein activity.

Troubleshooting

ProblemPossible CauseSuggested Solution
Low DOL Inefficient activation of AF647 carboxylic acid.Ensure EDC and sulfo-NHS are fresh and prepared immediately before use. Optimize the molar ratios of EDC and sulfo-NHS to the dye.
Protein buffer contains primary amines.Exchange the protein into an amine-free buffer (e.g., PBS) before conjugation.
Low protein concentration.Increase the protein concentration to >1 mg/mL.
Protein Precipitation High concentration of organic solvent (DMSO).Ensure the final DMSO concentration in the reaction mixture is below 10%.
Protein instability at the reaction pH.Perform the conjugation at a lower temperature (4°C) or for a shorter duration.
High Background Signal Incomplete removal of unreacted dye.Ensure thorough purification of the conjugate using a desalting column or extensive dialysis.

Storage of Conjugates

Store the purified AF647-protein conjugate at 4°C, protected from light. For long-term storage, it is recommended to add a cryoprotectant like glycerol (B35011) (to a final concentration of 50%) and store in single-use aliquots at -20°C or -80°C. Avoid repeated freeze-thaw cycles. The addition of a carrier protein like BSA (1-10 mg/mL) can help to stabilize dilute conjugate solutions.

References

Conjugation of AF 647 Carboxylic Acid to Peptides and Oligonucleotides: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the conjugation of AF 647 carboxylic acid to peptides and oligonucleotides. AF 647 is a bright and photostable far-red fluorescent dye, making it an ideal label for a wide range of biological applications, including fluorescence microscopy, flow cytometry, and in vivo imaging.[1] This guide will cover the chemical activation of this compound, conjugation procedures, purification of the resulting conjugates, and methods for characterization.

Introduction to this compound Conjugation

This compound is the non-reactive form of the AF 647 dye.[2] To covalently attach it to peptides and oligonucleotides, the carboxylic acid group must first be activated to create a reactive intermediate that can then form a stable amide bond with a primary amine on the target molecule.[3][4] The most common method for this activation is the use of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.[3][4] This two-step process, or a one-pot variation, is a versatile and efficient way to label biomolecules.

Key Properties of AF 647 Dye:

PropertyValueReference
Maximum Excitation (λex)~650 nm
Maximum Emission (λem)~671 nm[2]
Molar Extinction Coefficient~239,000 cm⁻¹M⁻¹[1]
Quantum YieldHigh[5]
PhotostabilityHigh[5][1]

Application Notes

Labeling Peptides for G Protein-Coupled Receptor (GPCR) Studies

Fluorescently labeled peptides are invaluable tools for studying GPCR signaling pathways. An AF 647-labeled peptide ligand can be used to visualize receptor localization, trafficking, and internalization upon agonist or antagonist binding.[6][7]

Example Application: Oxytocin (B344502) Receptor (OTR) Internalization Assay

Oxytocin is a neuropeptide that plays a crucial role in social bonding, uterine contraction, and lactation.[8][9] Its receptor, OTR, is a class A GPCR.[10] By labeling an oxytocin analog with AF 647, researchers can monitor the internalization of the OTR in response to ligand binding in real-time using fluorescence microscopy.[6]

Below is a diagram illustrating the general signaling pathway of the Oxytocin Receptor and a workflow for a receptor internalization assay.

GPCR_Signaling Oxytocin Receptor (OTR) Signaling Pathway cluster_membrane Plasma Membrane OTR Oxytocin Receptor (OTR) Gq Gq Protein OTR->Gq Activation Arrestin β-Arrestin OTR->Arrestin Recruitment PLC Phospholipase C (PLC) Gq->PLC Activation PIP2 PIP2 PLC->PIP2 Cleavage Oxytocin Oxytocin Oxytocin->OTR Binding IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_ER Ca2+ (ER Store) IP3->Ca_ER Release PKC Protein Kinase C (PKC) DAG->PKC Activation Ca_cyto Cytosolic Ca2+ Ca_ER->Ca_cyto Ca_cyto->PKC Activation Cellular_Response Cellular Response (e.g., Contraction) PKC->Cellular_Response Internalization Receptor Internalization Arrestin->Internalization

Oxytocin Receptor Signaling Pathway

Internalization_Workflow GPCR Internalization Assay Workflow cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_imaging Imaging cluster_analysis Data Analysis Cells Cells expressing OTR Labeled_Ligand Add AF 647-Oxytocin Cells->Labeled_Ligand Microscopy Time-lapse Confocal Microscopy Labeled_Ligand->Microscopy Quantification Quantify internalized fluorescence Microscopy->Quantification Result Determine internalization rate Quantification->Result

GPCR Internalization Assay Workflow
Developing FRET-Based Protease Assays with Labeled Peptides

Fluorescence Resonance Energy Transfer (FRET) is a powerful technique for studying molecular interactions.[11] A FRET-based protease assay can be developed using a peptide substrate labeled with a donor fluorophore and an acceptor (quencher). When the peptide is intact, the donor's fluorescence is quenched by the acceptor. Upon cleavage by a protease, the donor and acceptor are separated, resulting in an increase in donor fluorescence.[11][12]

Example Application: Caspase-3 Activity Assay

Caspase-3 is a key executioner caspase in apoptosis. A peptide substrate containing the caspase-3 cleavage sequence (DEVD) can be synthesized with a fluorophore (e.g., a coumarin (B35378) derivative as the donor) at one end and AF 647 (as the acceptor) at the other. The increase in donor fluorescence upon cleavage of the peptide by caspase-3 can be used to quantify enzyme activity.[13][14]

Below is a diagram illustrating the principle of a FRET-based protease assay and a general experimental workflow.

FRET_Protease_Assay FRET-Based Protease Assay Principle cluster_intact Intact Substrate cluster_cleaved Cleaved Substrate Donor1 Donor Acceptor1 AF 647 (Acceptor) Donor1->Acceptor1 Energy Transfer Peptide1 Peptide Substrate Donor1->Peptide1 Peptide1->Acceptor1 Protease Protease Peptide1->Protease Cleavage Excitation1 Excitation Excitation1->Donor1 FRET FRET No_Emission1 Quenched Donor Emission Donor2 Donor Emission2 Donor Emission Donor2->Emission2 Acceptor2 AF 647 Peptide_frag1 Fragment Peptide_frag2 Fragment Excitation2 Excitation Excitation2->Donor2 Protease->Donor2 Protease->Acceptor2

FRET-Based Protease Assay Principle

FRET_Workflow FRET Protease Assay Workflow cluster_prep Reagent Preparation cluster_reaction Reaction cluster_detection Detection cluster_analysis Data Analysis Protease_sol Prepare Protease Solution Mix Mix Protease and Substrate Protease_sol->Mix Substrate_sol Prepare FRET Peptide Substrate Solution Substrate_sol->Mix Incubate Incubate at Optimal Temperature Mix->Incubate Measure Measure Fluorescence Intensity (Donor Emission) Incubate->Measure Plot Plot Fluorescence vs. Time Measure->Plot Result Determine Protease Activity Plot->Result

FRET Protease Assay Workflow
Labeling Oligonucleotides for In Vivo Imaging and Hybridization Probes

AF 647-labeled oligonucleotides are valuable tools for in vivo imaging studies due to the low autofluorescence of tissues in the far-red spectrum.[15] They can also be used as highly sensitive probes in fluorescence in situ hybridization (FISH) and other nucleic acid detection methods.[16] Amine-modified oligonucleotides can be readily conjugated to activated this compound.

Experimental Protocols

Protocol 1: Activation of this compound

This protocol describes the activation of this compound using EDC and Sulfo-NHS to form a more stable amine-reactive Sulfo-NHS ester.[3]

Materials:

  • This compound

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysulfosuccinimide (Sulfo-NHS)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 6.0

Procedure:

  • Dissolve this compound in anhydrous DMF or DMSO to a final concentration of 10 mg/mL.

  • Immediately before use, prepare fresh solutions of EDC (e.g., 10 mg/mL) and Sulfo-NHS (e.g., 10 mg/mL) in Activation Buffer.

  • In a microcentrifuge tube, combine the this compound solution with a molar excess of EDC and Sulfo-NHS. A typical starting molar ratio is 1:2:5 (Dye:EDC:Sulfo-NHS).

  • Incubate the reaction mixture for 15-30 minutes at room temperature, protected from light.

  • The resulting activated AF 647 Sulfo-NHS ester is now ready for conjugation to an amine-containing peptide or oligonucleotide. It is recommended to use the activated dye immediately.

Protocol 2: Conjugation of Activated AF 647 to Peptides

This protocol outlines the conjugation of the activated AF 647 Sulfo-NHS ester to a peptide containing a primary amine (e.g., N-terminal amine or lysine (B10760008) side chain).

Materials:

  • Activated AF 647 Sulfo-NHS ester (from Protocol 1)

  • Amine-containing peptide

  • Conjugation Buffer: 0.1 M Sodium Bicarbonate or Phosphate Buffer, pH 8.0-8.5

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

Procedure:

  • Dissolve the amine-containing peptide in Conjugation Buffer to a concentration of 1-10 mg/mL.

  • Add the activated AF 647 Sulfo-NHS ester solution to the peptide solution. The molar ratio of dye to peptide should be optimized, but a starting point of 5:1 to 10:1 (dye:peptide) is recommended.

  • Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C, with gentle mixing and protected from light.

  • Quench the reaction by adding Quenching Buffer to a final concentration of 50-100 mM and incubate for 30 minutes at room temperature.

  • Proceed to the purification of the AF 647-labeled peptide.

Protocol 3: Conjugation of Activated AF 647 to Amine-Modified Oligonucleotides

This protocol describes the conjugation of the activated AF 647 Sulfo-NHS ester to an oligonucleotide with a 5' or 3' amine modification.

Materials:

  • Activated AF 647 Sulfo-NHS ester (from Protocol 1)

  • Amine-modified oligonucleotide

  • Conjugation Buffer: 0.1 M Sodium Borate, pH 8.5[17]

  • Quenching Solution: 3 M Sodium Acetate

  • Cold absolute ethanol (B145695) and 70% ethanol

Procedure:

  • Dissolve the amine-modified oligonucleotide in Conjugation Buffer to a suitable concentration (e.g., 1 mg/mL).

  • Add the activated AF 647 Sulfo-NHS ester solution to the oligonucleotide solution. A molar excess of dye (e.g., 10-20 fold) is recommended.

  • Incubate the reaction for 2-4 hours at room temperature, protected from light.

  • To stop the reaction and precipitate the oligonucleotide, add 1/10th volume of 3 M Sodium Acetate and 2.5 volumes of cold absolute ethanol.

  • Incubate at -20°C for at least 30 minutes.

  • Centrifuge at high speed (e.g., >12,000 x g) for 30 minutes to pellet the oligonucleotide.

  • Carefully remove the supernatant and wash the pellet with cold 70% ethanol.

  • Air-dry or vacuum-dry the pellet and resuspend it in a suitable buffer (e.g., TE buffer).

  • Proceed to the purification of the AF 647-labeled oligonucleotide.

Protocol 4: Purification of AF 647-Labeled Peptides and Oligonucleotides

Purification is essential to remove unconjugated dye and other reaction components.

Methods:

  • Size-Exclusion Chromatography (e.g., Sephadex G-25): Effective for separating the labeled biomolecule from smaller, unconjugated dye molecules.[18]

  • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): Provides high-resolution separation of the labeled conjugate from the unlabeled biomolecule and free dye. This is the preferred method for achieving high purity.[15] A gradient of acetonitrile (B52724) in water with 0.1% trifluoroacetic acid is commonly used.

  • Ethanol Precipitation (for oligonucleotides): As described in Protocol 3, this method is useful for initial cleanup but may not completely remove all free dye.

Protocol 5: Characterization of AF 647 Conjugates

1. Spectrophotometric Analysis and Determination of Degree of Labeling (DOL)

The DOL, or the molar ratio of dye to biomolecule, can be determined by measuring the absorbance of the purified conjugate at 280 nm (for the biomolecule) and ~650 nm (for AF 647).

Calculations:

  • Concentration of AF 647 (M) = A₆₅₀ / ε₆₅₀

    • Where A₆₅₀ is the absorbance at 650 nm and ε₆₅₀ is the molar extinction coefficient of AF 647 (~239,000 cm⁻¹M⁻¹).

  • Concentration of Peptide/Oligonucleotide (M) = (A₂₈₀ - (A₆₅₀ × CF₂₈₀)) / ε₂₈₀

    • Where A₂₈₀ is the absorbance at 280 nm, CF₂₈₀ is the correction factor for the dye's absorbance at 280 nm (A₂₈₀ of dye / A₆₅₀ of dye), and ε₂₈₀ is the molar extinction coefficient of the peptide or oligonucleotide.

  • DOL = Concentration of AF 647 / Concentration of Peptide/Oligonucleotide

2. Mass Spectrometry

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) or Electrospray Ionization (ESI) mass spectrometry can be used to confirm the covalent attachment of the dye and determine the heterogeneity of the labeled product.[19]

Data Presentation

Table 1: Typical Molar Ratios for this compound Conjugation

BiomoleculeStarting Molar Ratio (Dye:Biomolecule)Typical Reaction TimeTypical Reaction Temperature
Peptide5:1 to 20:11-2 hoursRoom Temperature
Oligonucleotide10:1 to 50:12-4 hoursRoom Temperature

Table 2: Quantitative Parameters of AF 647 Conjugates (Illustrative Data)

ConjugateMethod of CharacterizationParameterTypical ValueReference
AF 647-PeptideSpectrophotometryDegree of Labeling (DOL)1 - 3[20][21]
AF 647-OligonucleotideSpectrophotometryDegree of Labeling (DOL)1 - 2
AF 647-PeptideFRET Assaykcat (s⁻¹)1.5 - 2.5[11]
AF 647-PeptideFRET AssayKM (µM)5 - 10[11]
AF 647 ConjugatesFluorescence SpectroscopyRelative Quantum Yield>0.3[5]

Note: The optimal DOL and conjugation efficiency can vary depending on the specific peptide or oligonucleotide sequence, the number of available primary amines, and the reaction conditions. The data in Table 2 are illustrative and may not be specific to this compound but are representative of what can be achieved with AF 647 dyes. It is crucial to optimize the labeling reaction for each specific application.

References

Determining the Degree of Labeling for Alexa Fluor 647 Conjugates: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The Degree of Labeling (DOL), also known as the Degree of Substitution (DOS), is a critical parameter for characterizing fluorescently labeled protein conjugates, such as antibodies labeled with Alexa Fluor 647 (AF647).[1][2][3] It represents the average number of dye molecules covalently bound to a single protein molecule.[2] Accurate determination of the DOL is essential for ensuring the quality, consistency, and optimal performance of conjugates in various applications, including flow cytometry, fluorescence microscopy, and in vivo imaging.[1][4]

An optimal DOL is crucial as both under-labeling and over-labeling can negatively impact the performance of the conjugate. Under-labeling results in a weak fluorescent signal, while over-labeling can lead to fluorescence quenching, decreased protein solubility, and potential loss of biological activity.[1][5] For antibodies, the optimal DOL typically ranges from 2 to 10.[1][3]

This document provides detailed protocols and data for determining the DOL of AF647-protein conjugates using UV-Visible spectrophotometry.

Principle of the Assay

The determination of DOL is based on the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to its concentration.[6][7] By measuring the absorbance of the conjugate solution at two specific wavelengths—280 nm (the absorbance maximum for most proteins) and ~650 nm (the absorbance maximum for AF647)—it is possible to calculate the concentrations of both the protein and the dye, and subsequently their molar ratio.[6][8][9]

A critical consideration is that the fluorescent dye also absorbs light at 280 nm.[10] Therefore, a correction factor (CF) must be applied to the absorbance reading at 280 nm to account for the dye's contribution and accurately determine the protein concentration.[3][10]

Key Parameters and Data

Accurate DOL calculation requires precise values for the molar extinction coefficients of the protein and the dye, as well as the correction factor for the dye at 280 nm.

ParameterSymbolValueUnits
AF647 Molar Extinction Coefficientε_dye_239,000[4][9]M⁻¹cm⁻¹
AF647 Maximum Absorbance Wavelengthλ_max_~650[9][11]nm
AF647 Correction Factor at 280 nmCF₂₈₀0.03[4]-
Molar Extinction Coefficient of IgGε_protein_203,000 - 210,000[3][4]M⁻¹cm⁻¹
Molecular Weight of IgGMW_protein_~145,000 - 150,000[4] g/mol

Note: The molar extinction coefficient of the protein can be calculated from its amino acid sequence if it is known. For a typical IgG, a value of 203,000 M⁻¹cm⁻¹ is commonly used.[4]

Experimental Workflow

The overall process for determining the DOL of an AF647 conjugate involves several key steps, from sample preparation to the final calculation.

G cluster_prep Preparation cluster_measure Measurement cluster_calc Calculation p1 Purify AF647-conjugate (Remove free dye) m1 Measure Absorbance at 280 nm (A₂₈₀) p1->m1 Spectrophotometer m2 Measure Absorbance at ~650 nm (A_max) p1->m2 Spectrophotometer p2 Determine Protein Concentration (Optional, pre-labeling) c1 Calculate Corrected A₂₈₀ m1->c1 m2->c1 c3 Calculate Dye Concentration m2->c3 c2 Calculate Protein Concentration c1->c2 c4 Calculate Degree of Labeling (DOL) c2->c4 c3->c4

Caption: Workflow for Determining the Degree of Labeling.

Detailed Experimental Protocol

This protocol outlines the step-by-step procedure for determining the DOL of an AF647-labeled antibody using a standard spectrophotometer.

1. Materials and Equipment

  • AF647-labeled protein conjugate

  • Purification system (e.g., dialysis cassette, gel filtration column)[3][10]

  • Phosphate-buffered saline (PBS), pH 7.4

  • UV-Vis Spectrophotometer

  • Quartz cuvettes (1 cm path length)[2]

2. Purification of the Conjugate It is imperative to remove all non-conjugated, free AF647 dye from the labeled protein solution before measuring absorbance.[3][10] Failure to do so will result in an overestimation of the DOL.

  • Method: Perform extensive dialysis or use a gel filtration column to separate the conjugate from the free dye.[3][10]

  • Buffer: Use PBS or another suitable buffer that does not contain primary amines.[9]

3. Spectrophotometric Measurement

  • Turn on the spectrophotometer and allow the lamp to warm up for at least 15 minutes.

  • Set the spectrophotometer to read absorbance.

  • Blank the instrument using the same buffer in which the conjugate is dissolved.

  • Measure the absorbance of the purified conjugate solution at 280 nm (A₂₈₀) and at the absorbance maximum of AF647, ~650 nm (A_max) .[10]

    • Note: If the absorbance reading at either wavelength is greater than 2.0, dilute the sample with a known volume of buffer to bring the reading within the linear range of the instrument.[3][10] Record the dilution factor for use in the calculations.

4. Data Analysis and DOL Calculation

The following equations are used to calculate the DOL.

Step 1: Calculate the molar concentration of the dye.

[Dye] (M) = A_max / (ε_dye_ × path length)

  • A_max : Absorbance of the conjugate at ~650 nm.

  • ε_dye_ : Molar extinction coefficient of AF647 (239,000 M⁻¹cm⁻¹).[4][9]

  • path length : Cuvette path length (typically 1 cm).

Step 2: Calculate the corrected absorbance of the protein at 280 nm.

Corrected A₂₈₀ = A₂₈₀ - (A_max × CF₂₈₀)

  • A₂₈₀ : Absorbance of the conjugate at 280 nm.

  • A_max : Absorbance of the conjugate at ~650 nm.

  • CF₂₈₀ : Correction factor for AF647 at 280 nm (0.03).[4]

Step 3: Calculate the molar concentration of the protein.

[Protein] (M) = Corrected A₂₈₀ / (ε_protein_ × path length)

  • Corrected A₂₈₀ : The absorbance at 280 nm adjusted for the dye's contribution.

  • ε_protein_ : Molar extinction coefficient of the protein (e.g., 203,000 M⁻¹cm⁻¹ for IgG).[4]

  • path length : Cuvette path length (typically 1 cm).

Step 4: Calculate the Degree of Labeling (DOL).

DOL = [Dye] / [Protein]

This value represents the average number of AF647 molecules per protein molecule.

Example Calculation

Measured Values:

  • A₂₈₀ = 0.95

  • A_max_ (at 650 nm) = 0.70

  • Dilution Factor = 1 (no dilution)

Constants:

  • ε_dye_ = 239,000 M⁻¹cm⁻¹

  • ε_protein_ (IgG) = 203,000 M⁻¹cm⁻¹

  • CF₂₈₀ = 0.03

Calculations:

  • [Dye]: 0.70 / 239,000 = 2.93 x 10⁻⁶ M

  • Corrected A₂₈₀: 0.95 - (0.70 × 0.03) = 0.929

  • [Protein]: 0.929 / 203,000 = 4.58 x 10⁻⁶ M

  • DOL: (2.93 x 10⁻⁶ M) / (4.58 x 10⁻⁶ M) = 6.4

Thus, the DOL for this AF647-IgG conjugate is 6.4.

Logical Relationship for DOL Calculation

The calculation of the Degree of Labeling is a multi-step process that relies on the accurate measurement of absorbance values and the application of specific constants.

G A280 A₂₈₀ Measurement Corrected_A280 Corrected A₂₈₀ A280->Corrected_A280 Amax A_max Measurement (at ~650 nm) Amax->Corrected_A280 Conc_Dye Dye Concentration Amax->Conc_Dye E_dye ε_dye (239,000 M⁻¹cm⁻¹) E_dye->Conc_Dye E_prot ε_protein (e.g., 203,000 M⁻¹cm⁻¹) Conc_Prot Protein Concentration E_prot->Conc_Prot CF CF₂₈₀ (0.03) CF->Corrected_A280 Corrected_A280->Conc_Prot DOL Degree of Labeling (DOL) Conc_Dye->DOL Conc_Prot->DOL

Caption: Calculation pathway for determining the Degree of Labeling.

Troubleshooting

IssuePossible CauseSolution
High DOL (>15) Incomplete removal of free dye.Repeat the purification step (dialysis or gel filtration).
Precipitation of the conjugate.Centrifuge the sample and measure the supernatant. Consider using a lower dye-to-protein ratio in the labeling reaction.
Low DOL (<2) Inefficient labeling reaction.Optimize labeling conditions (pH, reaction time, dye-to-protein ratio). Ensure the protein is in an amine-free buffer.
Protein concentration is too low.Concentrate the protein before labeling.
Negative Protein Concentration Incorrect blanking of the spectrophotometer.Re-blank the instrument with the correct buffer.
A_max is very high, leading to over-correction.Dilute the sample and re-measure.
Inconsistent Results Pipetting errors.Use calibrated pipettes and ensure accurate dilutions.
Spectrophotometer instability.Allow the instrument to warm up properly. Check the lamp's performance.

References

Application Notes and Protocols for AF 647 Carboxylic Acid in In Vivo Imaging

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing AF 647 carboxylic acid for in vivo imaging studies. AF 647 is a bright and photostable far-red fluorescent dye, making it an excellent choice for deep-tissue imaging with reduced autofluorescence. This document outlines its spectral properties, detailed protocols for bioconjugation, and in vivo imaging procedures.

Introduction to this compound

This compound is a derivative of the Alexa Fluor 647 dye, a sulfonated cyanine (B1664457) dye.[1][2][3] Its carboxylic acid group allows for covalent conjugation to amine-containing biomolecules, such as proteins, antibodies, and peptides, after activation to a reactive ester.[2][3][4] The resulting fluorescently labeled probes are instrumental in a variety of biomedical research applications, including fluorescence microscopy, flow cytometry, and particularly in vivo imaging.[4] The far-red emission of AF 647 minimizes spectral overlap with the autofluorescence of biological tissues, enhancing signal-to-noise ratios in complex biological systems.[5][6] It is often used as a superior alternative to Cy5 dye due to its enhanced photostability and brightness.[7][8]

Data Presentation

Quantitative data for this compound is summarized in the table below for easy reference and comparison.

ParameterValueReference
Excitation Maximum (λex) 650-655 nm[1]
Emission Maximum (λem) 671-680 nm[1][2][3]
Molar Extinction Coefficient (ε) ~191,800 cm⁻¹M⁻¹[1]
Fluorescence Quantum Yield (Φ) ~0.15 - 0.33[1][7]
Recommended Laser Line 633 nm He-Ne or 635 nm red diode[7]
Recommended Emission Filter >650 nm longpass[7]

Experimental Protocols

Activation of this compound to an NHS Ester

For covalent labeling of amine groups on biomolecules, the carboxylic acid moiety of AF 647 must first be activated. A common method is the conversion to an N-hydroxysuccinimide (NHS) ester.

Materials:

  • This compound

  • N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-Hydroxysuccinimide (NHS)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Reaction vial

  • Stirring equipment

Protocol:

  • Dissolve this compound in anhydrous DMF or DMSO.

  • Add a 1.1-fold molar excess of NHS to the solution.

  • Add a 1.1-fold molar excess of DCC or EDC to the solution.

  • Stir the reaction mixture at room temperature for 1-2 hours, protected from light.

  • The resulting solution containing the AF 647 NHS ester can be used directly for bioconjugation or stored under appropriate conditions.

Bioconjugation of Activated AF 647 to a Protein/Antibody

This protocol describes the labeling of a protein or antibody with the activated AF 647 NHS ester. The degree of labeling (DOL), which is the number of fluorophore molecules per protein molecule, is a critical parameter for in vivo imaging and should be optimized.[9] For many applications, a DOL of 3-7 is optimal for IgG antibodies.[10]

Materials:

  • Protein/antibody solution in an amine-free buffer (e.g., PBS, pH 7.2-8.0)

  • AF 647 NHS ester solution (freshly prepared as in 3.1 or from a commercial source)

  • Sodium bicarbonate buffer (1 M, pH 8.3)

  • Purification column (e.g., size-exclusion chromatography)

  • Stirring/rocking platform

Protocol:

  • Prepare the protein/antibody solution at a concentration of 1-10 mg/mL in a suitable amine-free buffer.

  • Adjust the pH of the protein solution to 8.0-8.5 using the sodium bicarbonate buffer to facilitate the reaction with primary amines.

  • Add a calculated molar excess of the AF 647 NHS ester solution to the protein solution. The optimal molar ratio of dye to protein needs to be determined empirically but a starting point of 10-20 fold molar excess of the dye is recommended.

  • Incubate the reaction mixture for 1 hour at room temperature or overnight at 4°C with gentle stirring or rocking, protected from light.[10]

  • Purify the labeled protein/antibody from the unreacted dye using a size-exclusion chromatography column.

  • Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for the protein) and ~650 nm (for AF 647). The following formula can be used:

    DOL = (A_max * ε_protein) / ((A_280 - (A_max * CF_280)) * ε_dye)

    Where:

    • A_max is the absorbance at the dye's maximum absorption wavelength.

    • A_280 is the absorbance at 280 nm.

    • ε_protein is the molar extinction coefficient of the protein at 280 nm.

    • ε_dye is the molar extinction coefficient of the dye at its A_max.

    • CF_280 is the correction factor for the dye's absorbance at 280 nm (typically around 0.09 for AF 647).[1]

In Vivo Imaging Protocol

This protocol provides a general workflow for in vivo imaging using an AF 647-labeled probe in a small animal model.

Materials:

  • AF 647-labeled probe (e.g., antibody, peptide)

  • Small animal model (e.g., mouse)

  • In vivo imaging system equipped with appropriate excitation and emission filters

  • Anesthesia system

  • Sterile saline or PBS for injection

Protocol:

  • Animal Preparation: Anesthetize the animal using a suitable anesthetic agent (e.g., isoflurane). If the animal has fur, it is recommended to shave the area of interest to minimize light scattering.[9]

  • Probe Administration: Administer the AF 647-labeled probe via a suitable route (e.g., intravenous, intraperitoneal, subcutaneous). The optimal dose and route of administration will depend on the specific probe and experimental model and should be determined empirically.[9][11][12]

  • Image Acquisition: Place the anesthetized animal in the in vivo imaging system. Acquire fluorescence images at various time points post-injection to monitor the biodistribution and target accumulation of the probe. Use an excitation source around 630-640 nm and an emission filter that collects light above 660 nm.

  • Image Analysis: Quantify the fluorescence signal in the regions of interest (e.g., tumor, specific organs) to assess the probe's localization and concentration over time.

  • Biodistribution (Optional): At the end of the imaging study, euthanize the animal and excise major organs. Image the organs ex vivo to confirm the in vivo imaging results and obtain a more detailed biodistribution profile.

Visualizations

Bioconjugation_Workflow cluster_activation Activation of this compound cluster_labeling Protein Labeling cluster_purification Purification & Analysis AF647_COOH This compound NHS_Ester AF 647 NHS Ester AF647_COOH->NHS_Ester + EDC/NHS Labeled_Protein AF 647 Labeled Protein NHS_Ester->Labeled_Protein Protein Protein/Antibody (with -NH2 groups) Protein->Labeled_Protein Purification Size-Exclusion Chromatography Labeled_Protein->Purification Analysis DOL Calculation Purification->Analysis

Caption: Workflow for the bioconjugation of this compound to a protein.

InVivo_Imaging_Workflow cluster_preparation Preparation cluster_procedure Imaging Procedure cluster_analysis Data Analysis Labeled_Probe AF 647 Labeled Probe Injection Probe Administration Labeled_Probe->Injection Animal_Model Animal Model Animal_Model->Injection Imaging In Vivo Fluorescence Imaging Injection->Imaging Image_Analysis Image Quantification Imaging->Image_Analysis Biodistribution Ex Vivo Biodistribution Image_Analysis->Biodistribution

Caption: General workflow for in vivo imaging using an AF 647 labeled probe.

Storage and Handling

This compound and its derivatives are light-sensitive.[1] They should be stored at -20°C in the dark and protected from moisture.[1] When handling, use appropriate personal protective equipment.

Conclusion

This compound is a versatile and robust fluorescent dye for in vivo imaging applications. Its favorable spectral properties and the ability to be conjugated to a wide range of biomolecules make it an invaluable tool for researchers in various fields, including oncology, immunology, and drug discovery. The protocols provided herein offer a solid foundation for the successful implementation of AF 647-based probes in preclinical in vivo imaging studies.

References

Troubleshooting & Optimization

Technical Support Center: AF 647 Carboxylic Acid Conjugation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for AF 647 carboxylic acid conjugation reactions. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their conjugation experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the conjugation of this compound to amine-containing molecules like proteins and antibodies.

Q1: Why is my labeling efficiency low?

Possible Causes & Solutions:

  • Suboptimal pH: The reaction of an NHS ester with a primary amine is most efficient at a slightly alkaline pH (8.3-8.5).[1] At this pH, the primary amines are deprotonated and more nucleophilic.[1] Conversely, the activation of the carboxylic acid with EDC/NHS is most efficient in a slightly acidic environment (pH 4.5-6.0).[2]

    • Solution: Consider a two-step reaction. First, activate the this compound with EDC/NHS in an amine-free, carboxyl-free buffer like MES at pH 5.0-6.0.[3] Then, raise the pH to 7.2-8.5 with a buffer like PBS or sodium bicarbonate for the conjugation to the amine-containing molecule.[1][3]

  • Presence of Competing Amines: Buffers containing primary amines, such as Tris or glycine, will compete with your target molecule for reaction with the activated dye, significantly reducing labeling efficiency.[1][4][5]

    • Solution: Ensure your protein or antibody is in an amine-free buffer like PBS, MES, or sodium bicarbonate.[1] If your sample is in an amine-containing buffer, perform a buffer exchange via dialysis or a desalting column before starting the conjugation.[4][5]

  • Hydrolysis of Activated Dye: The NHS ester intermediate is susceptible to hydrolysis in aqueous solutions, especially at higher pH.[6][7][8] The half-life of an NHS ester can be as short as 10 minutes at pH 8.6.[1][3]

    • Solution: Always prepare fresh solutions of EDC and NHS immediately before use.[1][8] Proceed with the conjugation step promptly after activating the this compound.

  • Dilute Protein Concentration: Protein concentrations below 1-2 mg/mL may not label efficiently.[4][9][10]

    • Solution: If possible, concentrate your protein to at least 2 mg/mL.[4][9] If concentration is not feasible, you may need to increase the molar excess of the dye.[4]

  • Impure Protein Sample: The presence of other proteins (e.g., BSA or gelatin as stabilizers) or impurities in crude serum can lead to poor labeling of the target molecule.[4][11]

    • Solution: Use a purified protein sample for conjugation.

Q2: My protein/antibody is precipitating during or after the conjugation reaction. What should I do?

Possible Causes & Solutions:

  • Over-labeling: A high degree of labeling (DOL) can lead to protein aggregation and precipitation.[4] This can also reduce the biological activity and specificity of an antibody.[4]

    • Solution: Reduce the molar excess of the this compound in the reaction. Start with a lower dye-to-protein molar ratio and optimize as needed.

  • Solvent Issues: While AF 647 is generally water-soluble, dissolving the carboxylic acid form in an organic solvent like DMSO or DMF before adding it to the aqueous reaction buffer is common. Adding too much organic solvent can cause the protein to precipitate.

    • Solution: Ensure the final concentration of the organic solvent in the reaction mixture is low, typically less than 10%.[12]

  • Inherent Protein Instability: The protein itself may be prone to aggregation under the reaction conditions (e.g., pH, temperature).

    • Solution: Optimize the reaction buffer to maintain protein stability. This may involve adjusting the pH or adding stabilizers that do not interfere with the reaction.

Q3: How can I remove unreacted AF 647 dye after the conjugation?

Possible Causes & Solutions:

  • Importance of Purification: Removing free, unreacted dye is crucial for accurate determination of the degree of labeling (DOL) and to avoid high background in downstream applications.[4][13]

    • Solution: Common methods for purification include:

      • Gel Filtration/Size Exclusion Chromatography: This is a widely used method to separate the larger labeled protein from the smaller, unreacted dye molecules.[1][9]

      • Dialysis: Extensive dialysis can also be used to remove the free dye.[1][4]

      • Spin Columns: Convenient for small-scale reactions, spin columns with appropriate molecular weight cut-offs can efficiently separate the conjugate from the free dye.[14]

Q4: How do I determine the Degree of Labeling (DOL)?

Possible Causes & Solutions:

  • Spectrophotometric Measurement: The DOL can be calculated by measuring the absorbance of the purified conjugate at 280 nm (for the protein) and at the excitation maximum of the dye (~650 nm for AF 647).

    • Solution: Use the following formula, taking into account the extinction coefficients of the protein and the dye, and a correction factor for the dye's absorbance at 280 nm. A detailed protocol and calculator can often be found on the dye manufacturer's website.

Quantitative Data Summary

The following table summarizes key quantitative parameters for successful this compound conjugation reactions.

ParameterRecommended Range/ValueNotes
Activation pH (EDC/NHS) 4.5 - 6.0Use an amine-free and carboxyl-free buffer like MES.
Conjugation pH (to Amine) 7.2 - 8.5 (Optimal: 8.3)Use buffers like PBS or sodium bicarbonate.[1][3]
Protein Concentration 1 - 10 mg/mL (Optimal: ≥2 mg/mL)Lower concentrations can lead to reduced labeling efficiency.[1][4][9]
Dye:Protein Molar Ratio 5:1 to 20:1This is a starting point and should be optimized for each specific protein.[1][12]
Reaction Time 1 - 2 hoursCan be extended (e.g., overnight at 4°C) to potentially increase labeling.[1][4]
Reaction Temperature Room Temperature or 4°CRoom temperature is common for shorter incubations.[1]

Experimental Protocols

General Two-Step Protocol for IgG Labeling with this compound

This protocol provides a general guideline. Optimization may be required for your specific antibody or protein.

1. Reagent Preparation:

  • Antibody Solution: Prepare the IgG in an amine-free buffer (e.g., 0.1 M MES, pH 6.0) at a concentration of 2-10 mg/mL.

  • This compound Stock Solution: Immediately before use, dissolve the this compound in anhydrous DMSO to a concentration of 10 mg/mL.

  • EDC and NHS/sulfo-NHS Stock Solutions: Immediately before use, prepare 100 mM stock solutions of EDC and NHS (or sulfo-NHS for better water solubility) in the activation buffer (0.1 M MES, pH 6.0).[15]

2. Activation of this compound:

  • In a microfuge tube, combine the this compound stock solution with the EDC and NHS stock solutions. A molar excess of EDC and NHS over the dye is recommended (e.g., 1.5 equivalents each).

  • Incubate for 15-30 minutes at room temperature, protected from light.

3. Conjugation Reaction:

  • Adjust the pH of the antibody solution to 8.3 by adding a calculated amount of a basic, amine-free buffer like 1 M sodium bicarbonate.

  • Add the activated AF 647-NHS ester solution to the pH-adjusted antibody solution while gently mixing. The desired dye-to-antibody molar ratio will need to be determined, but a 10- to 20-fold molar excess of the dye is a common starting point.[1]

  • Incubate the reaction for 1-2 hours at room temperature, protected from light.[1] For potentially higher labeling, the incubation can be extended overnight at 4°C.[4]

4. Purification of the Labeled Antibody:

  • Prepare a gel filtration column (e.g., Sephadex G-25) equilibrated with your desired storage buffer (e.g., PBS).[1]

  • Apply the reaction mixture to the column.

  • Elute the labeled antibody with the storage buffer. The larger, labeled antibody will elute first, followed by the smaller, unreacted dye molecules.[9]

5. Characterization and Storage:

  • Determine the protein concentration and the degree of labeling (DOL) using spectrophotometry.

  • Store the labeled antibody at 4°C, protected from light. For long-term storage, consider adding a stabilizing protein like BSA (if compatible with your application) and storing at -20°C in aliquots.[4]

Visualizations

Experimental Workflow

experimental_workflow cluster_prep 1. Preparation cluster_activation 2. Activation cluster_conjugation 3. Conjugation cluster_purification 4. Purification cluster_analysis 5. Analysis & Storage prep_protein Prepare Protein in Amine-Free Buffer (e.g., MES, pH 6.0) adjust_ph Adjust Protein pH to ~8.3 prep_protein->adjust_ph prep_dye Prepare Fresh AF 647, EDC, NHS Stock Solutions activate Activate AF 647 with EDC/NHS (15-30 min, RT) prep_dye->activate conjugate Mix Activated Dye with Protein (1-2h, RT) activate->conjugate adjust_ph->conjugate purify Purify Conjugate (e.g., Gel Filtration) conjugate->purify analyze Determine DOL & Concentration purify->analyze store Store Conjugate (4°C or -20°C) analyze->store

Caption: General workflow for a two-step this compound conjugation.

Chemical Reaction Pathway

reaction_pathway dye AF 647-COOH (Carboxylic Acid) intermediate O-acylisourea intermediate (unstable) dye->intermediate + edc EDC edc->intermediate nhs NHS / sulfo-NHS nhs_ester AF 647-NHS Ester (amine-reactive) nhs->nhs_ester protein Protein-NH₂ (Primary Amine) conjugate AF 647-CO-NH-Protein (Stable Amide Bond) protein->conjugate intermediate->nhs_ester + urea Urea byproduct intermediate->urea hydrolysis nhs_ester->conjugate + nhs_leaving NHS nhs_ester->nhs_leaving

Caption: EDC/NHS-mediated coupling of a carboxylic acid to a primary amine.

References

Technical Support Center: Optimizing Signal and Reducing Background with AF 647 Dyes

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for troubleshooting experiments utilizing Alexa Fluor 647 (AF 647) dyes. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals achieve optimal signal-to-noise ratios in their immunofluorescence, flow cytometry, and other fluorescence-based assays.

Troubleshooting Guide: High Background Fluorescence with AF 647

High background fluorescence can mask specific signals, leading to inaccurate data interpretation. This guide provides a systematic approach to identifying and mitigating common causes of high background when using AF 647-conjugated reagents.

Question: I am observing high background fluorescence across my entire sample. What are the potential causes and how can I resolve this?

Answer:

High background fluorescence with AF 647 dyes can stem from several sources, broadly categorized as autofluorescence, non-specific antibody binding, and issues with the fluorescent conjugate itself. A logical troubleshooting workflow can help pinpoint the issue.

Troubleshooting Workflow for High Background Fluorescence

Troubleshooting_High_Background start High Background Observed with AF 647 check_unstained 1. Analyze Unstained Control (No Antibodies) start->check_unstained autofluorescence High background in unstained control? (Autofluorescence) check_unstained->autofluorescence no_autofluorescence Background is low in unstained control autofluorescence->no_autofluorescence No troubleshoot_autofluorescence Address Autofluorescence: - Use quenching agents (e.g., TrueBlack®) - Photobleaching - Spectral unmixing/subtraction autofluorescence->troubleshoot_autofluorescence Yes check_secondary 2. Analyze Secondary Antibody Only Control (No Primary Antibody) no_autofluorescence->check_secondary secondary_issue High background with secondary only? check_secondary->secondary_issue primary_issue Background is low with secondary only secondary_issue->primary_issue No troubleshoot_secondary Address Secondary Antibody Issues: - Optimize secondary Ab concentration - Increase blocking (time/agent) - Use cross-adsorbed secondary Ab - Change blocking buffer secondary_issue->troubleshoot_secondary Yes troubleshoot_primary Address Primary Antibody/Conjugate Issues: - Optimize primary Ab concentration - Check conjugate quality (free dye) - Titrate primary antibody - Insufficient washing primary_issue->troubleshoot_primary solution Reduced Background & Clear Signal troubleshoot_autofluorescence->solution troubleshoot_secondary->solution troubleshoot_primary->solution

Caption: A step-by-step workflow to diagnose and resolve high background fluorescence.

Frequently Asked Questions (FAQs)

Autofluorescence

Q1: What is autofluorescence and why is it a problem with far-red dyes like AF 647?

A1: Autofluorescence is the natural fluorescence emitted by biological materials such as cells and tissues when they are excited by light.[1] Common sources include endogenous molecules like collagen, elastin, NADH, and lipofuscin.[2][3] While AF 647 is a far-red dye, which is generally chosen to minimize issues with autofluorescence (as it's less prevalent at longer wavelengths), significant autofluorescence can still occur, especially in certain tissues.[4][5] This intrinsic fluorescence can obscure the specific signal from your AF 647-labeled probe, reducing the signal-to-noise ratio.[1]

Q2: How can I reduce autofluorescence in my samples?

A2: Several methods can be employed to combat autofluorescence:

  • Chemical Quenching: Treating samples with quenching agents can reduce autofluorescence.[6] Commercial reagents like TrueBlack® are effective at quenching lipofuscin autofluorescence with minimal introduction of background signal.[2][7] Sudan Black B is another option, though it may introduce its own background in red and far-red channels.[2][7]

  • Photobleaching: Exposing the sample to the excitation light source before incubation with the fluorescently labeled antibody can "bleach" or extinguish the endogenous autofluorescence.[2][3]

  • Spectral Unmixing and Autofluorescence Subtraction: In flow cytometry and advanced microscopy, an unstained control can be used to define the spectral signature of the autofluorescence.[1][8] This signature can then be computationally subtracted from the total fluorescence signal of the stained sample, a process known as autofluorescence subtraction.[1][8]

Effectiveness of Common Autofluorescence Quenching Agents

Quenching Agent Target Autofluorescence Source Reported Quenching Efficiency Considerations
TrueBlack® Lipofuscin[2][7] 90-95% reduction of lipofuscin autofluorescence[2] Minimal background introduction; compatible with most immunofluorescence workflows.[7]
Sudan Black B Lipofuscin and other sources[3][6] Effective, but quantitative data is variable. Can introduce non-specific red and far-red fluorescence, potentially interfering with AF 647 detection.[7]
Sodium Borohydride Aldehyde-induced autofluorescence[3] Effective for fixation-induced background. Used after aldehyde fixation to quench free aldehyde groups.[3]

| Ammonium Chloride (NH4Cl) | General autofluorescence | Variable | Can be used as a wash step after fixation.[9] |

Non-Specific Binding

Q3: My secondary antibody control shows high background. What does this indicate and how can I fix it?

A3: High background in a secondary antibody-only control points to non-specific binding of the secondary antibody.[5][10] This can be addressed by:

  • Optimizing Blocking: Increase the incubation time with your blocking buffer or try a different blocking agent.[5][10] Common blocking buffers include those with normal serum from the same species as the secondary antibody, or protein-based blockers like Bovine Serum Albumin (BSA).[9][11][12]

  • Titrating the Secondary Antibody: Using too high a concentration of the secondary antibody is a common cause of non-specific binding.[3][13] Perform a titration to find the optimal concentration that provides a good signal with low background.

  • Using Cross-Adsorbed Secondary Antibodies: If you are performing multi-color experiments or staining tissues, use secondary antibodies that have been cross-adsorbed against immunoglobulins from other species to prevent cross-reactivity.[13]

  • Sufficient Washing: Ensure thorough washing steps after secondary antibody incubation to remove unbound antibodies.[10][14]

Logical Flow for Optimizing Blocking Strategy

Blocking_Optimization start High Non-Specific Secondary Ab Binding increase_time 1. Increase Blocking Time (e.g., to 1 hour) start->increase_time check1 Still high background? increase_time->check1 change_agent 2. Change Blocking Agent (e.g., Serum to BSA or vice-versa) check1->change_agent Yes problem_solved Problem Solved check1->problem_solved No check2 Still high background? change_agent->check2 commercial_blocker 3. Use Commercial Blocking Buffer (e.g., with proprietary formulation) check2->commercial_blocker Yes check2->problem_solved No solution Optimized Blocking commercial_blocker->solution

References

Technical Support Center: Optimizing Signal-to-Noise Ratio in Alexa Fluor 647 Experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing your Alexa Fluor (AF) 647 experiments. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve the quality of their experimental results.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of a low signal-to-noise ratio (SNR) in AF647 experiments?

A low SNR can be attributed to several factors, including insufficient signal from the target molecule, high background fluorescence, or a combination of both. Specific causes can range from suboptimal antibody concentrations and incubation times to issues with sample preparation, imaging parameters, and the inherent autofluorescence of the sample.[1][2][3]

Q2: How can I determine if my issue is low signal or high background?

To diagnose the problem, it's crucial to include proper controls in your experiment. An unstained sample will reveal the level of endogenous autofluorescence.[2] A secondary antibody-only control will help determine if the secondary antibody is binding non-specifically.[3] If both controls show low fluorescence but your experimental sample has a weak signal, the problem is likely a low signal. Conversely, if the controls exhibit high fluorescence, the primary issue is high background.

Q3: What are the key spectral characteristics of AF647 I should be aware of?

Alexa Fluor 647 is a far-red fluorescent dye with an excitation maximum at approximately 650 nm and an emission maximum at around 665 nm.[4] It is known for its brightness, photostability, and pH insensitivity, making it a popular choice for various applications, including super-resolution microscopy.[4][5][6] Its spectral properties are similar to Cy®5.[4]

Q4: Is AF647 suitable for live-cell imaging?

Yes, AF647's photostability and brightness make it suitable for live-cell imaging.[6] However, considerations such as cell permeability of the labeled molecule and potential cytotoxicity should be evaluated for your specific experimental setup.[6]

Troubleshooting Guides

Issue 1: High Background Fluorescence

High background fluorescence can obscure the specific signal from your target, leading to a poor signal-to-noise ratio.

Possible Causes and Solutions:

CauseRecommended Solution
Autofluorescence Include an unstained control to assess the level of autofluorescence.[2] Consider using a commercial autofluorescence quencher. Moving to far-red fluorophores like AF647 generally helps, as autofluorescence is often lower in this spectral range.[2]
Non-specific Antibody Binding Titrate your primary and secondary antibodies to find the optimal concentration that maximizes specific signal while minimizing background.[2][3] Ensure your blocking step is adequate; consider using a blocking buffer containing serum from the same species as the secondary antibody. For mouse-on-mouse staining, specialized blocking protocols may be necessary.[7]
Inadequate Washing Increase the number and duration of wash steps after antibody incubations to remove unbound antibodies. Adding a mild detergent like Tween-20 to the wash buffer can also be beneficial.[3][8]
Fixation-Induced Autofluorescence Aldehyde fixatives can react with cellular components and induce fluorescence.[1] If this is suspected, consider reducing the fixative concentration or incubation time. A post-fixation treatment with sodium borohydride (B1222165) can help reduce aldehyde-induced autofluorescence.[1]
Highly Charged Dye Interactions Some highly charged fluorescent dyes can contribute to non-specific binding. Using specialized blocking buffers can help mitigate this issue.[2]
Issue 2: Weak or No Signal

A weak or absent signal can be frustrating. The following steps can help you identify and resolve the underlying cause.

Possible Causes and Solutions:

CauseRecommended Solution
Suboptimal Primary Antibody Confirm that your primary antibody is validated for your specific application (e.g., immunofluorescence).[2] Ensure the antibody is compatible with your sample's species.[2]
Incorrect Antibody Concentration Perform a titration to determine the optimal concentration for your primary antibody. A concentration that is too low will result in a weak signal.[3]
Inaccessible Epitope For intracellular targets, ensure your permeabilization step is sufficient. For cell surface targets, confirm that the antibody's epitope is on the extracellular domain.[2] Fixation can sometimes mask epitopes; antigen retrieval methods may be necessary.
Photobleaching Minimize the exposure of your sample to excitation light before imaging.[9] Use an antifade mounting medium to protect the fluorophore.[10] AF647 is relatively photostable, but prolonged exposure to high-intensity light will still cause photobleaching.[5][11]
Incorrect Imaging Setup Ensure you are using the correct laser line (e.g., 633 nm or 647 nm) and emission filter for AF647.[5] Verify that your microscope's camera is sensitive in the far-red spectrum.[12]
Low Target Abundance If your target protein is expressed at very low levels, consider using a signal amplification technique.[13]

Signal Amplification Techniques

For detecting low-abundance targets, signal amplification can significantly improve the signal-to-noise ratio.

TechniquePrincipleAdvantagesConsiderations
Indirect Immunofluorescence A primary antibody binds to the target, and multiple fluorophore-conjugated secondary antibodies bind to the primary antibody.[13]Simple, provides a degree of signal amplification.May not be sufficient for very low abundance targets.
Tyramide Signal Amplification (TSA) An HRP-conjugated secondary antibody catalyzes the deposition of multiple fluorophore-labeled tyramide molecules in the vicinity of the target.[5]High level of signal amplification, excellent for low-abundance targets.Requires careful optimization to avoid diffusion of the signal.
Click-based Amplification Involves the use of click chemistry to introduce additional biotin (B1667282) tags, which can then recruit more streptavidin-AF647 for enhanced fluorescence.[14]Provides significant signal amplification with potentially low background.Requires specific reagents and a multi-step protocol.
DNA Origami Signal Amplification DNA nanostructures (origami) functionalized with multiple AF647 molecules and a detection antibody bind to the target, concentrating the fluorescent signal.[15]High degree of controlled signal amplification.A more complex and specialized technique.

Experimental Protocols

General Immunofluorescence Protocol for AF647

This is a generalized protocol and may require optimization for your specific cell type and target.

  • Sample Preparation:

    • Culture cells on coverslips or prepare tissue sections.

    • Wash briefly with Phosphate Buffered Saline (PBS).

  • Fixation:

    • Incubate with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

    • Wash three times with PBS.

  • Permeabilization (for intracellular targets):

    • Incubate with 0.1-0.5% Triton X-100 in PBS for 10-15 minutes.

    • Wash three times with PBS.

  • Blocking:

    • Incubate with a blocking buffer (e.g., 5% Bovine Serum Albumin or normal goat serum in PBS) for 1 hour at room temperature.

  • Primary Antibody Incubation:

    • Dilute the primary antibody in the blocking buffer to the predetermined optimal concentration.

    • Incubate overnight at 4°C or for 1-2 hours at room temperature.

    • Wash three times with PBS containing 0.05% Tween-20.

  • Secondary Antibody Incubation:

    • Dilute the AF647-conjugated secondary antibody in the blocking buffer.

    • Incubate for 1 hour at room temperature, protected from light.

    • Wash three times with PBS containing 0.05% Tween-20.

  • Mounting:

    • Mount the coverslip onto a microscope slide using an antifade mounting medium.

    • Seal the edges with nail polish.

  • Imaging:

    • Image using a fluorescence microscope equipped with appropriate lasers and filters for AF647 (e.g., 640 nm excitation, 660-700 nm emission).

STORM Imaging Buffer for AF647

For super-resolution microscopy techniques like STORM, a specific imaging buffer is required to induce the photoswitching of AF647.

Components:

ComponentStock SolutionFinal ConcentrationPurpose
Tris-HCl (pH 8.0) 1 M50 mMBuffering agent
NaCl 5 M10 mMSalt
Glucose 20% (w/v)10% (w/v)Oxygen scavenging system
Glucose Oxidase 10 mg/mL0.5 mg/mLOxygen scavenging enzyme
Catalase 20 mg/mL40 µg/mLOxygen scavenging enzyme
β-mercaptoethylamine (MEA) or β-mercaptoethanol (BME) 1 M10-100 mMReducing agent to promote photoswitching

Note: The optimal concentration of the reducing agent may need to be determined empirically.[16][17] Vectashield has also been reported as a suitable imaging medium for STORM with AF647.[18][19]

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_staining Staining cluster_imaging Imaging start Start fixation Fixation start->fixation permeabilization Permeabilization (if required) fixation->permeabilization blocking Blocking permeabilization->blocking primary_ab Primary Antibody Incubation blocking->primary_ab secondary_ab Secondary Antibody (AF647) Incubation primary_ab->secondary_ab mounting Mounting secondary_ab->mounting imaging Image Acquisition mounting->imaging analysis Data Analysis imaging->analysis

Caption: General workflow for an immunofluorescence experiment using AF647.

Troubleshooting_SNR cluster_diagnosis Diagnosis cluster_solutions_high_bg High Background Solutions cluster_solutions_low_signal Low Signal Solutions start Low Signal-to-Noise Ratio unstained_control Unstained Control High? start->unstained_control secondary_control Secondary Only Control High? unstained_control->secondary_control No optimize_blocking Optimize Blocking unstained_control->optimize_blocking Yes titrate_antibodies_down Titrate Antibodies (Lower Conc.) secondary_control->titrate_antibodies_down Yes check_antibody_validation Check Antibody Validation secondary_control->check_antibody_validation No increase_washes Increase Washes optimize_blocking->increase_washes autofluorescence_quenching Use Autofluorescence Quencher increase_washes->autofluorescence_quenching titrate_antibodies_up Titrate Antibodies (Higher Conc.) check_antibody_validation->titrate_antibodies_up check_imaging_setup Check Imaging Setup titrate_antibodies_up->check_imaging_setup signal_amplification Use Signal Amplification check_imaging_setup->signal_amplification

Caption: Decision tree for troubleshooting low signal-to-noise ratio in AF647 experiments.

Signal_Amplification_Pathways cluster_indirect Indirect Detection cluster_tsa Tyramide Signal Amplification (TSA) target Target Antigen primary Primary Antibody target->primary secondary_af647 AF647 Secondary Antibody primary->secondary_af647 signal signal secondary_af647->signal Signal target2 Target Antigen primary2 Primary Antibody target2->primary2 secondary_hrp HRP Secondary Antibody primary2->secondary_hrp tyramide AF647-Tyramide Deposition secondary_hrp->tyramide amplified_signal amplified_signal tyramide->amplified_signal Amplified Signal

Caption: Comparison of signal generation in indirect detection versus tyramide signal amplification.

References

AF 647 photobleaching and prevention strategies

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the photobleaching of Alexa Fluor 647 (AF 647) and strategies to mitigate it.

Troubleshooting Guides

This section provides solutions to common problems encountered during experiments using AF 647.

Issue 1: Rapid Signal Loss or Fading During Imaging

Symptoms:

  • The fluorescent signal is initially bright but diminishes quickly under illumination.

  • In time-lapse imaging, the signal intensity decreases significantly with each frame.

Possible Causes and Solutions:

CauseSolution
High Excitation Light Intensity Reduce the laser power or lamp intensity to the minimum level required for a sufficient signal-to-noise ratio.[1]
Prolonged Exposure Time Decrease the camera exposure time. For time-lapse experiments, increase the interval between image acquisitions.[1]
Absence of Antifade Reagent Use a commercial antifade mounting medium for fixed cells or a live-cell compatible antifade reagent for live imaging.[2]
Presence of Reactive Oxygen Species (ROS) Incorporate an oxygen scavenger system or antioxidants in your imaging buffer.[3][4]

Issue 2: Weak or No Initial Fluorescence Signal

Symptoms:

  • The expected fluorescent signal is very dim or completely absent from the beginning of the imaging session.

Possible Causes and Solutions:

CauseSolution
Suboptimal Antibody Concentration Perform a titration to determine the optimal concentration for your primary and secondary antibodies.[5]
Incorrect Filter Sets Ensure that the excitation and emission filters on the microscope are appropriate for the spectral properties of AF 647 (Excitation max ~650 nm, Emission max ~668 nm).
Antibody Incompatibility Verify that your primary and secondary antibodies are compatible (e.g., the secondary antibody is raised against the host species of the primary).
Inefficient Labeling If labeling your own antibodies, ensure optimal dye-to-protein ratios and follow a validated conjugation protocol.
Sample Preparation Issues For intracellular targets, ensure proper fixation and permeabilization to allow antibody access.[6]

Issue 3: High Background or Non-Specific Staining

Symptoms:

  • The entire field of view exhibits a high level of fluorescence, obscuring the specific signal.

  • Cellular structures other than the target of interest are brightly stained.

Possible Causes and Solutions:

CauseSolution
Excessive Antibody Concentration Reduce the concentration of your primary and/or secondary antibodies.[5]
Inadequate Blocking Use an appropriate blocking buffer (e.g., serum from the same species as the secondary antibody, or a commercial blocking solution) to minimize non-specific binding.[5]
Insufficient Washing Increase the number and duration of wash steps after antibody incubations to remove unbound antibodies.
Charged Dye Interactions For highly charged dyes like AF 647, specialized blocking buffers can help reduce non-specific binding.[5]

Issue 4: Appearance of Off-Target Fluorescence (Photoblueing)

Symptoms:

  • In multicolor imaging, signal from the AF 647 channel appears in a shorter wavelength channel (e.g., green or yellow) after prolonged exposure.[3][7]

Possible Causes and Solutions:

CauseSolution
Photoconversion of AF 647 This is an artifact where the dye is chemically altered by light to a species that emits at a shorter wavelength.[7][8][9] To mitigate this, reduce excitation light intensity and exposure time. The use of certain antioxidants, like ascorbic acid, can also help suppress this phenomenon.[3]

Frequently Asked Questions (FAQs)

Q1: What is photobleaching?

A1: Photobleaching is the irreversible photochemical destruction of a fluorophore, leading to the loss of its ability to fluoresce.[10] It occurs when the fluorophore is exposed to excitation light, causing it to enter a reactive triplet state. In this state, it can interact with molecular oxygen to generate reactive oxygen species (ROS) that chemically damage the fluorophore.[3][4]

Q2: How does AF 647 compare to other far-red dyes like Cy5 in terms of photostability?

A2: AF 647 is generally considered to be significantly more photostable than Cy5.[11][12] In comparative studies, AF 647 retained a higher percentage of its initial fluorescence after prolonged exposure to illumination compared to Cy5.[11]

Q3: What are antifade reagents and how do they work?

A3: Antifade reagents are chemical compounds added to mounting media or imaging buffers to reduce photobleaching. They work by scavenging reactive oxygen species (ROS) or by quenching the triplet state of the fluorophore, thereby preventing the chemical reactions that lead to its destruction.[2][4]

Q4: Can I use any antifade reagent with AF 647?

A4: While many antifade reagents are effective, their performance can vary depending on the fluorophore. Some reagents, like Vectashield, have been reported to work well with far-red dyes such as AF 647.[13][14] However, it is important to note that some mounting media, such as VectaShield® HardSet™, can cause a loss of fluorescence with AF 647 and are not recommended.[15] Always consult the manufacturer's recommendations and, if possible, test different antifade reagents for your specific application.

Q5: How can I minimize photobleaching in live-cell imaging with AF 647?

A5: For live-cell imaging, it is crucial to use reagents that are non-toxic and effective at physiological conditions. Commercial reagents like ProLong™ Live Antifade Reagent are designed for this purpose.[16][17] Additionally, you can:

  • Use the lowest possible excitation power.

  • Minimize exposure time by using a sensitive detector.

  • Image only when necessary.

  • Use imaging media with reduced autofluorescence.[18]

Q6: What is the difference between photobleaching and blinking of AF 647?

A6: Photobleaching is an irreversible loss of fluorescence. In contrast, "blinking" is a reversible transition to a temporary dark state, from which the fluorophore can return to a fluorescent state. This blinking is a key principle behind super-resolution microscopy techniques like dSTORM.[19]

Data Presentation

Table 1: Photophysical Properties of AF 647

PropertyValue
Maximum Excitation Wavelength ~650 nm
Maximum Emission Wavelength ~668 nm
Molar Extinction Coefficient (cm⁻¹M⁻¹) ~239,000
Fluorescence Quantum Yield ~0.33

Table 2: Comparison of AF 647 and Cy5 Photostability

FluorophoreRelative PhotostabilityReference
Alexa Fluor 647 Significantly more photostable[11]
Cy5 Less photostable[11]

In a direct comparison, after a period of continuous illumination, AF 647 retained approximately 80% of its initial fluorescence, while Cy5 retained only about 55%.[11]

Table 3: Recommended Commercial Antifade Reagents for AF 647 (Fixed-Cell Imaging)

Antifade ReagentKey Features
ProLong™ Diamond Antifade Mountant Hard-setting mountant with high photobleaching resistance.[20]
ProLong™ Glass Antifade Mountant Hard-setting mountant with a refractive index of 1.52, ideal for high-resolution imaging.
Vectashield® Antifade Mounting Medium Reported to work well for far-red dyes like AF 647 in some applications, particularly STORM.[13][14]
SlowFade™ Diamond Antifade Mountant Non-curing mountant for immediate imaging.[20]

Note: The effectiveness of an antifade reagent can be sample- and condition-dependent. It is always recommended to test a few options to find the best one for your experiment.

Experimental Protocols

Protocol 1: Evaluating the Performance of Antifade Reagents

This protocol provides a method to quantitatively compare the photobleaching rates of AF 647 in different antifade mounting media.

Materials:

  • Fixed cells stained with an AF 647-conjugated antibody.

  • Microscope slides and coverslips.

  • Various antifade mounting media to be tested (e.g., ProLong™ Diamond, Vectashield®).

  • Fluorescence microscope with a camera and software capable of time-lapse imaging and intensity measurement.

Procedure:

  • Sample Preparation: Prepare multiple slides of your AF 647-stained cells following your standard immunofluorescence protocol.

  • Mounting: Mount one slide with each of the antifade reagents you wish to test. Ensure to use the same volume of mounting medium for each slide and follow the manufacturer's instructions for curing, if applicable.

  • Image Acquisition Setup:

    • Turn on the microscope and allow the light source to stabilize.

    • Place a slide on the microscope stage and locate a region of interest with well-stained cells.

    • Set the imaging parameters:

      • Use the appropriate filter set for AF 647.

      • Choose an objective with a suitable magnification.

      • Set the excitation light intensity to a level that provides a good initial signal but is not saturating the detector. Crucially, keep these settings identical for all slides.

      • Set the camera exposure time. Keep this constant for all experiments.

  • Time-Lapse Imaging:

    • Set up a time-lapse acquisition to capture images of the same field of view at regular intervals (e.g., every 10 seconds) for a total duration that results in significant photobleaching (e.g., 5-10 minutes).

  • Data Analysis:

    • For each time-lapse series, select several regions of interest (ROIs) corresponding to specifically stained structures.

    • Measure the mean fluorescence intensity within each ROI for every time point.

    • Calculate the average background intensity from a region with no cells and subtract it from your ROI measurements.

    • Normalize the intensity values for each ROI to its initial intensity at time zero (I/I₀).

    • Plot the normalized fluorescence intensity as a function of time for each antifade reagent.

    • Compare the decay curves to determine which antifade reagent provides the best photostability for AF 647 under your experimental conditions.

Mandatory Visualizations

photobleaching_pathway S0 Ground State (S₀) S1 Excited Singlet State (S₁) S0->S1 Excitation Light (hν) S1->S0 Fluorescence T1 Excited Triplet State (T₁) S1->T1 Intersystem Crossing T1->S0 Quenching ROS Reactive Oxygen Species (ROS) T1->ROS + O₂ Bleached Photobleached Fluorophore ROS->Bleached Oxidative Damage Antifade Antifade Reagent Antifade->T1 Quenches Antifade->ROS Scavenges

Caption: A simplified Jablonski diagram illustrating the photobleaching pathway of a fluorophore and the points of intervention for antifade reagents.

troubleshooting_workflow start Start: AF 647 Imaging Issue problem Identify Primary Symptom start->problem rapid_fade Rapid Signal Fading problem->rapid_fade Fading weak_signal Weak/No Signal problem->weak_signal Weak high_bg High Background problem->high_bg Background check_intensity Reduce Excitation Intensity/Exposure rapid_fade->check_intensity check_filters Check Microscope Filters weak_signal->check_filters optimize_blocking Optimize Blocking/ Washing Steps high_bg->optimize_blocking use_antifade Use Antifade Reagent check_intensity->use_antifade solution Problem Resolved use_antifade->solution optimize_ab Optimize Antibody Concentration check_filters->optimize_ab optimize_ab->solution optimize_blocking->optimize_ab antifade_evaluation_workflow prep_samples 1. Prepare Identical AF 647 Stained Slides mount 2. Mount Slides with Different Antifade Reagents prep_samples->mount setup_imaging 3. Set Constant Imaging Parameters mount->setup_imaging timelapse 4. Acquire Time-Lapse Image Series setup_imaging->timelapse analyze 5. Measure Fluorescence Intensity Over Time timelapse->analyze compare 6. Plot Normalized Intensity vs. Time and Compare analyze->compare select Select Optimal Antifade compare->select

References

dealing with low labeling efficiency of AF 647 carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and answers to frequently asked questions regarding the use of AF 647 carboxylic acid for labeling proteins and other amine-containing biomolecules.

Understanding the Chemistry: The Need for Activation

A primary reason for low labeling efficiency with this compound is the nature of the carboxylic acid group itself. By default, it is not reactive towards the primary amines found on proteins (e.g., lysine (B10760008) residues). To achieve successful conjugation, the carboxylic acid must first be "activated" to create a more reactive species. A common and effective method for this is the use of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.[1][2]

This process converts the carboxylic acid into a more stable and amine-reactive NHS ester, which then readily reacts with primary amines on the target molecule to form a stable amide bond.[1][2] Attempting to label proteins directly with this compound without this activation step will result in little to no labeling.

Frequently Asked Questions (FAQs)

Q1: What is the difference between this compound and AF 647 NHS ester?

A1: this compound contains a carboxyl group (-COOH) that is not directly reactive with amines. It is the precursor that requires chemical activation.[3] AF 647 NHS ester is the activated form of the dye, where the carboxyl group has been converted to an N-hydroxysuccinimide ester. This NHS ester is highly reactive towards primary amines and is used for direct labeling of proteins and other molecules.[1]

Q2: Why is my labeling efficiency low when using this compound?

A2: The most likely reason is the omission of the crucial activation step. This compound must be activated with reagents like EDC and NHS to become reactive with amines.[3] Other factors can include suboptimal pH, presence of competing nucleophiles in your buffer, or degraded reagents.

Q3: What are the optimal pH conditions for the two-step labeling reaction?

A3: The two-step labeling process has different optimal pH ranges for each step:

  • Activation Step (EDC/NHS): This reaction is most efficient in a slightly acidic environment, typically at a pH of 4.5-6.0.[4][5] A common buffer used for this step is 0.1 M MES (2-(N-morpholino)ethanesulfonic acid).[1]

  • Conjugation Step (NHS ester to amine): The reaction of the activated NHS ester with primary amines is most efficient at a slightly alkaline pH, typically between 7.2 and 8.5.[4][5] Phosphate-buffered saline (PBS) at pH 7.2-7.5 is a commonly used buffer for this step.[6]

Q4: Can I perform the labeling in a single step?

A4: While a one-pot reaction is possible, a two-step protocol is generally recommended. The two-step method minimizes the risk of intramolecular and intermolecular cross-linking of your protein by EDC.[2][6] It also allows for better control over the reaction conditions for each step.

Troubleshooting Guide

Problem Possible Cause Solution
Low or No Labeling This compound was not activated.The carboxylic acid must be activated with EDC and NHS before adding it to the protein. Follow the detailed two-step labeling protocol.[3]
Suboptimal pH for activation or conjugation.Use an acidic buffer (pH 4.5-6.0, e.g., MES) for the EDC/NHS activation step and a neutral to slightly alkaline buffer (pH 7.2-8.5, e.g., PBS) for the conjugation step.[4][5]
Presence of primary amine-containing buffers (e.g., Tris, glycine) or other nucleophiles.These will compete with your target molecule for the activated dye. Buffer exchange your protein into a non-amine, non-carboxylate buffer like MES or PBS before labeling.[7]
Degraded EDC or NHS.EDC and NHS are moisture-sensitive.[8] Always use freshly opened or properly stored and desiccated reagents. Equilibrate to room temperature before opening to prevent condensation.[9]
Protein Precipitation Excessive EDC concentration leading to cross-linking.Reduce the molar excess of EDC used in the activation step. Titrate the EDC concentration to find the optimal level for your specific protein.[6]
Low solubility of the protein or dye-protein conjugate.Ensure your protein concentration is appropriate (generally >1 mg/mL) and that the final concentration of organic solvent (like DMSO or DMF used to dissolve the dye) is low (typically <10% of the total reaction volume).[10][11]
High Background/Non-Specific Staining Unreacted dye not fully removed.Purify the labeled conjugate thoroughly using size exclusion chromatography (e.g., Sephadex G-25), dialysis, or a spin column to remove all free dye.[11][12]
Over-labeling of the protein.Reduce the molar ratio of dye to protein in the reaction. A lower degree of labeling can sometimes reduce non-specific binding.

Experimental Protocols

Recommended Molar Ratios for Activation and Labeling

The optimal molar ratios can vary depending on the specific protein and desired degree of labeling. The following table provides a general starting point for optimization.

Reactant Recommended Molar Excess (relative to this compound) Recommended Molar Excess (relative to Protein)
EDC 2- to 10-fold[6]10-fold (for protein < 5 mg/mL)[13]
NHS/Sulfo-NHS 1.2- to 2-fold[6]3-fold molar excess to EDC[13]
This compound N/A10:1 to 40:1 (dye:protein)[10]
Detailed Two-Step Labeling Protocol

This protocol is a general guideline and may require optimization for your specific application.

Materials:

  • This compound

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • NHS or Sulfo-NHS (N-hydroxysuccinimide or N-hydroxysulfosuccinimide)

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 5.0-6.0

  • Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.5

  • Quenching Solution (optional): Hydroxylamine or 2-Mercaptoethanol

  • Purification column (e.g., desalting spin column)

  • Protein to be labeled (in an amine-free buffer)

Procedure:

Step 1: Activation of this compound

  • Equilibrate EDC and NHS/Sulfo-NHS to room temperature before opening the vials.

  • Dissolve this compound in anhydrous DMSO or DMF to prepare a stock solution (e.g., 10 mg/mL).

  • In a separate tube, dissolve the desired amount of this compound in Activation Buffer.

  • Immediately before activation, prepare fresh solutions of EDC and NHS/Sulfo-NHS in Activation Buffer.

  • Add a 2- to 10-fold molar excess of EDC and a 1.2- to 2-fold molar excess of NHS/Sulfo-NHS to the this compound solution.

  • Incubate for 15-30 minutes at room temperature, protected from light.

Step 2: Conjugation to Protein

  • Immediately after activation, the activated dye can be added to the protein solution. For better control, you can optionally purify the activated dye using a desalting column to remove excess EDC and NHS.

  • If not purifying, you can adjust the pH of the activation reaction mixture to 7.2-7.5 by adding Coupling Buffer.

  • Add the activated AF 647 NHS-ester solution to your protein solution (dissolved in Coupling Buffer). A typical starting molar ratio of dye to protein is 10:1 to 20:1.

  • Incubate for 1-2 hours at room temperature or overnight at 4°C, protected from light, with gentle mixing.

  • (Optional) Quench the reaction by adding a quenching solution (e.g., 10-50 mM hydroxylamine, Tris, or glycine) and incubating for 15-30 minutes.

Step 3: Purification

  • Separate the labeled protein from unreacted dye and byproducts using a desalting spin column, size exclusion chromatography, or dialysis.

  • Store the purified conjugate according to the protein's stability requirements, typically at 4°C or -20°C, protected from light.

Visualizing the Workflow and Chemistry

AF647_Labeling_Workflow cluster_step1 Step 1: Activation cluster_step2 Step 2: Conjugation cluster_step3 Step 3: Purification AF647_COOH This compound Activated_Dye Activated AF 647 NHS-Ester AF647_COOH->Activated_Dye 15-30 min @ RT EDC_NHS EDC + NHS in Activation Buffer (pH 5-6) EDC_NHS->Activated_Dye Labeled_Protein Labeled Protein Conjugate Activated_Dye->Labeled_Protein 1-2 hours @ RT Protein Protein-NH2 in Coupling Buffer (pH 7.2-8.5) Protein->Labeled_Protein Purification Desalting Column Labeled_Protein->Purification Final_Product Purified Labeled Protein Purification->Final_Product

Caption: Two-step labeling workflow for this compound.

Reaction_Mechanism cluster_activation Activation Step cluster_conjugation Conjugation Step Dye-COOH AF647-COOH EDC + EDC Dye-COOH->EDC Intermediate O-acylisourea intermediate (unstable) EDC->Intermediate NHS + NHS Intermediate->NHS NHS_Ester AF647-NHS Ester (semi-stable) NHS->NHS_Ester Protein_NH2 + Protein-NH2 NHS_Ester->Protein_NH2 Amide_Bond AF647-CO-NH-Protein (stable amide bond) Protein_NH2->Amide_Bond

Caption: Chemical reaction mechanism for EDC/NHS coupling.

References

AF 647 carboxylic acid stability and storage issues

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and storage of AF 647 carboxylic acid. Below you will find troubleshooting guides, frequently asked questions (FAQs), quantitative stability data, detailed experimental protocols, and visual workflows to ensure the optimal performance of this fluorophore in your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues and questions regarding the handling and use of this compound.

Q1: My this compound solution appears to have precipitated after dissolving. What should I do?

A1: Precipitation can occur for several reasons. Here are some troubleshooting steps:

  • Solvent Choice: While this compound is water-soluble, its solubility can be limited in certain buffers, especially at high concentrations.[1] For initial stock solutions, consider using anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF).[2]

  • Concentration: Avoid preparing overly concentrated stock solutions. It is recommended to prepare a high-concentration stock in an organic solvent like DMSO and then dilute it into your aqueous buffer for the working solution.

  • Buffer Composition: Certain buffer components can affect the solubility of the dye. If you observe precipitation in your working buffer, try preparing a fresh dilution in a different buffer system (e.g., phosphate-buffered saline (PBS) vs. Tris-HCl).

  • Sonication: If you observe slight precipitation, gentle sonication in a water bath for a few minutes can help redissolve the dye. Avoid excessive heating.

Q2: The fluorescence intensity of my sample is lower than expected. What are the possible causes?

A2: A weak fluorescence signal can stem from several factors throughout your experimental workflow:

  • Degradation: Improper storage, such as prolonged exposure to light or elevated temperatures, can lead to the degradation of the fluorophore.[2] Always store the solid dye and stock solutions at -20°C in the dark.[2][3]

  • pH Mismatch: Although AF 647 is generally pH-insensitive between pH 4 and 10, extreme pH values outside this range can affect its fluorescence. Ensure your experimental buffer is within the optimal pH range.

  • Quenching: High concentrations of the dye can lead to self-quenching, where the fluorophores interact and reduce the overall fluorescence emission. This is particularly relevant for highly labeled conjugates.[4] Additionally, certain components in your sample or buffer could be acting as quenchers.

  • Photobleaching: Excessive exposure to the excitation light source during imaging can cause irreversible damage to the fluorophore, leading to a decrease in signal. Use appropriate neutral density filters and minimize exposure times.[4]

  • Suboptimal Conjugation: If you are using the dye for labeling, inefficient conjugation will result in a low degree of labeling (DOL) and consequently a weaker signal. See the troubleshooting section on conjugation for more details.

Q3: I am having trouble conjugating this compound to my amine-containing molecule. What could be the problem?

A3: The carboxylic acid group of AF 647 does not directly react with amines. It requires activation to form a reactive intermediate.[5][6] Here are common pitfalls and solutions:

  • Activation Step: You must first activate the carboxylic acid using a coupling agent like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of N-hydroxysuccinimide (NHS) or sulfo-NHS to form a more reactive NHS ester.[7]

  • Reaction Buffer: The conjugation reaction is typically most efficient at a slightly basic pH (around 8.3).[8] Using a buffer with a pH that is too low will result in the protonation of the primary amines on your target molecule, making them poor nucleophiles. Conversely, a pH that is too high can lead to hydrolysis of the activated ester.

  • Competing Nucleophiles: Ensure your reaction buffer does not contain primary amines (e.g., Tris buffer or glycine) or other nucleophiles that can compete with your target molecule for reaction with the activated dye.[8]

  • Hydrolysis of Activated Dye: The activated NHS ester is susceptible to hydrolysis. It is best to use the activated dye immediately after preparation.

Quantitative Stability Data

The stability of this compound is crucial for obtaining reliable and reproducible experimental results. The following tables summarize the available quantitative data on its stability under various conditions.

Table 1: General Storage and Handling Recommendations

ConditionRecommendationStabilityCitation
Solid Form Store at -20°C, desiccated and protected from light.At least 12 months.[2][3]
Stock Solution (in DMSO) Store at -20°C in small aliquots, protected from light. Avoid repeated freeze-thaw cycles.Up to 6 months at -80°C, up to 1 month at -20°C.[9]
Aqueous Solution Prepare fresh for each experiment. If short-term storage is necessary, store at 4°C, protected from light.Best used immediately.
Transportation Can be shipped at room temperature.Up to 3 weeks.[2]

Table 2: Photostability and pH Insensitivity

ParameterValue/RangeNotesCitation
Fluorescence Quantum Yield (Φ) ~0.33 (for the succinimidyl ester derivative in PBS)The quantum yield is a measure of the efficiency of fluorescence.[10]
pH Range (for stable fluorescence) pH 4 - 10The fluorescence of AF 647 is generally stable within this range.
Photostability HighAF 647 is known to be more photostable than many other cyanine (B1664457) dyes like Cy5.[4]

Experimental Protocols

Protocol 1: Assessing the Photostability of this compound

This protocol provides a method to quantify the photostability of this compound by measuring its photobleaching quantum yield.

Materials:

  • This compound

  • Spectrophotometer

  • Fluorometer or fluorescence microscope with a camera

  • Stable light source (e.g., laser or stabilized lamp)

  • Cuvettes or microscope slides

  • Appropriate solvent (e.g., PBS, pH 7.4)

Procedure:

  • Sample Preparation: Prepare a dilute solution of this compound in the desired solvent. The absorbance at the excitation maximum (~650 nm) should be between 0.01 and 0.05 to minimize inner filter effects.

  • Initial Measurements:

    • Measure the absorbance spectrum of the solution to determine the exact absorbance at the excitation wavelength.

    • Measure the initial fluorescence intensity (F₀) of the solution using the fluorometer or microscope.

  • Photobleaching: Continuously illuminate the sample with the light source at a constant intensity.

  • Time-course Measurement: Record the fluorescence intensity at regular intervals over time until a significant decrease is observed.

  • Data Analysis:

    • Plot the fluorescence intensity as a function of time.

    • Fit the decay to a single exponential function to determine the photobleaching rate constant (k).

    • The photobleaching quantum yield (Φ_b) can be calculated if the photon flux of the light source is known. A simpler approach is to determine the half-life (t₁/₂) of the fluorescence, which is the time it takes for the intensity to decrease to 50% of its initial value. A longer half-life indicates greater photostability.

Visualizations

Diagram 1: Troubleshooting Workflow for Low Fluorescence Signal

Troubleshooting_Low_Signal start Low Fluorescence Signal Detected check_storage Check Storage Conditions (-20°C, dark?) start->check_storage storage_ok Storage OK check_storage->storage_ok Yes improper_storage Action: Use fresh dye stock. Ensure proper storage. check_storage->improper_storage No check_ph Verify Buffer pH (within pH 4-10?) ph_ok pH OK check_ph->ph_ok Yes improper_ph Action: Adjust buffer pH. check_ph->improper_ph No check_concentration Assess Dye Concentration (potential self-quenching?) conc_ok Concentration OK check_concentration->conc_ok Yes high_conc Action: Dilute sample. check_concentration->high_conc No check_photobleaching Evaluate Photobleaching (minimize exposure?) bleaching_ok Minimal Bleaching check_photobleaching->bleaching_ok Yes excessive_bleaching Action: Reduce laser power/ exposure time. check_photobleaching->excessive_bleaching No check_conjugation If applicable: Review Conjugation Protocol conjugation_issue Go to Conjugation Troubleshooting Guide check_conjugation->conjugation_issue storage_ok->check_ph ph_ok->check_concentration conc_ok->check_photobleaching bleaching_ok->check_conjugation

Caption: A decision tree to diagnose and resolve issues of low fluorescence.

Diagram 2: Activation and Conjugation Pathway of this compound

Conjugation_Pathway cluster_reactants Reactants cluster_activation Activation Step cluster_conjugation Conjugation AF647_COOH This compound (-COOH) Activated_Dye AF 647 NHS Ester (Reactive Intermediate) AF647_COOH->Activated_Dye + EDC/NHS Amine Target Molecule with Primary Amine (-NH2) Conjugate AF 647-Labeled Molecule (Stable Amide Bond) Amine->Conjugate EDC_NHS EDC + NHS (Coupling Agents) Activated_Dye->Conjugate + Target Amine (pH ~8.3)

Caption: Chemical pathway for labeling amines with this compound.

Diagram 3: Experimental Workflow for Stability Assessment

Stability_Workflow cluster_conditions Stress Conditions start Prepare AF 647 Stock Solution prepare_samples Aliquot into different stress conditions start->prepare_samples temp_stress Temperature Gradient (4°C, 25°C, 37°C) prepare_samples->temp_stress ph_stress Different pH Buffers (pH 4, 7, 9) prepare_samples->ph_stress light_stress Light Exposure vs. Dark Control prepare_samples->light_stress measure Measure Absorbance and Fluorescence at defined time points temp_stress->measure ph_stress->measure light_stress->measure analyze Analyze Data: - Calculate % degradation - Determine half-life measure->analyze report Generate Stability Report analyze->report

Caption: Workflow for evaluating this compound stability.

References

Technical Support Center: Minimizing Non-Specific Binding of AF647 Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting strategies and answers to frequently asked questions regarding non-specific binding (NSB) of Alexa Fluor 647 (AF647) conjugates.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments.

Question: I am observing high background fluorescence across my entire sample. What is the most likely cause and how do I fix it?

Answer: High, uniform background is most often caused by an antibody concentration (either primary or secondary) that is too high.[1][2][3] This increases the likelihood of low-affinity, non-specific interactions.[4][5] The second most common cause is insufficient blocking or inadequate washing.[6]

Solutions:

  • Optimize Antibody Concentration: The single most important step is to perform a titration to find the optimal concentration for both your primary and secondary antibodies.[1][6] The goal is to find the concentration that provides the best signal-to-noise ratio.[7] Often, the concentration recommended by a manufacturer is higher than what is needed for a specific application.[5]

  • Improve Blocking: Increase the incubation time with your blocking buffer to at least one hour. Consider changing your blocking agent. A common starting point is 5-10% normal serum from the species in which the secondary antibody was raised.[8][9]

  • Enhance Washing Steps: Increase the number and duration of your wash steps after antibody incubations.[10] Use a buffer containing a mild detergent, such as 0.05% - 0.2% Tween-20, to help remove unbound antibodies.[3][10]

Question: My isotype control shows high staining, but only with the AF647 conjugate. What is unique about AF647 that could cause this?

Answer: This strongly suggests the issue is not with antibody specificity, but with the AF647 dye itself or the conjugate quality.[6] AF647, like other cyanine (B1664457) dyes, can be highly charged and possess hydrophobic properties.[2][11] These characteristics can lead to non-specific binding through:

  • Charge-based interactions: Negatively charged dyes can bind non-specifically to positively charged components in the cell, such as histones in the nucleus.[12]

  • Hydrophobic interactions: The dye can interact with hydrophobic pockets in lipids and proteins.[1][11][13]

  • Poor Conjugate Quality: The sample may contain free, unconjugated AF647 dye that can bind non-specifically to cells or tissues.[6]

Solutions:

  • Run a Secondary-Only Control: First, run a control with only the AF647-conjugated secondary antibody (no primary antibody).[1][12] If you still see high background, the secondary antibody or the dye is the source of the problem.

  • Use a Specialized Blocking Buffer: Some commercial blocking buffers are specifically formulated to reduce background from charged dyes.[2][12]

  • Increase Salt Concentration: In your wash buffers, increasing the salt concentration (e.g., with an additional 150-200 mM NaCl) can help disrupt charge-based interactions.[13]

  • Add Detergent: Including a mild, non-ionic detergent like Tween-20 in your antibody diluents and wash buffers can disrupt hydrophobic interactions.[13][14]

Question: I see bright, speckled, or punctate background staining. What causes this?

Answer: Speckled background is often caused by aggregates of the fluorescently conjugated secondary antibody.[3] It can also result from using unclean incubation trays or forceps, or from precipitates forming in your buffers.[10]

Solutions:

  • Centrifuge Your Antibody: Before use, spin the AF647-conjugated antibody in a microcentrifuge (e.g., at >10,000 x g for 10 minutes) to pellet any aggregates. Use only the supernatant for staining.[3]

  • Filter Buffers: If you suspect buffer precipitation, filter your buffers through a 0.22 µm filter.

  • Maintain Cleanliness: Ensure all labware, including incubation chambers and forceps, are thoroughly cleaned to prevent fluorescent contaminants.[10]

Frequently Asked Questions (FAQs)

Q1: What is the fundamental cause of non-specific binding?

Non-specific binding occurs when an antibody or fluorescent conjugate binds to unintended targets in your sample. This can be driven by several forces, including ionic (charge-based) interactions, hydrophobic interactions, and cross-reactivity where the antibody binds to epitopes on non-target proteins that are similar to the target epitope.[1][13] Inadequate blocking of reactive sites on the sample or membrane is a primary contributor.[9][15]

Q2: How do I choose the right blocking buffer?

The choice of blocking buffer is critical and may require optimization.[9][15]

  • Normal Serum: The most common and effective method is to use 5-10% normal serum from the same species as the host of your secondary antibody (e.g., use normal goat serum if you have a goat anti-mouse secondary).[8][9] This blocks non-specific sites that the secondary antibody might otherwise recognize.

  • Protein Blockers: Bovine Serum Albumin (BSA) at 1-5% or non-fat dry milk are also widely used.[8][15] Note that milk-based blockers should be avoided when working with phosphoproteins.[15]

  • Commercial Buffers: Many commercial formulations are available, some of which are specifically designed to reduce background for fluorescent applications or to block interactions from charged dyes.[2][16][17]

Q3: Can my sample itself be the source of the background?

Yes. This is called autofluorescence, where components within the cell or tissue fluoresce naturally.[18][19] Common sources include red blood cells (heme groups), collagen, elastin, and lipofuscin (an aggregate of oxidized proteins and lipids often found in older tissues).[18][20] Aldehyde-based fixatives like formaldehyde (B43269) can also induce autofluorescence.[20][21] While AF647 is in the far-red spectrum, which typically has less autofluorescence than green or blue channels, some sources like lipofuscin can still be problematic.[18][20]

Q4: How do I control for autofluorescence?

Always include an unstained control sample (no antibodies at all) in your experiment.[2] This allows you to assess the baseline level of autofluorescence in your sample at the AF647 emission wavelength. If autofluorescence is high, you can use chemical quenching agents like Sudan Black B or commercial quenching kits.[18][20][22]

Q5: Does the use of detergents in my buffers matter?

Yes, the type and concentration of detergent are important. Mild, non-ionic detergents like Tween-20 or Triton X-100 are typically used for two purposes:

  • Permeabilization: To allow antibodies to access intracellular targets.[23][24]

  • Reducing NSB: By disrupting weak, non-specific hydrophobic interactions.[13][14] It is crucial to use them at an optimal concentration (e.g., 0.1-0.25% in wash buffers or blocking buffers) as very high concentrations can sometimes increase background.[8][10][24]

Data & Protocols

Quantitative Data Tables

Table 1: Comparison of Common Blocking Agents

Blocking AgentTypical ConcentrationHost Species of Secondary AbNotes
Normal Serum5 - 10%Must match Generally considered the most effective for blocking secondary antibody NSB.[8][9]
Bovine Serum Albumin (BSA)1 - 5%AnyA good general protein blocker. Ensure it is high-purity and IgG-free.[8][15]
Non-Fat Dry Milk1 - 5%AnyCost-effective, but may contain phosphoproteins and biotin (B1667282) that can interfere with certain assays.[15]
Fish Gelatin0.1 - 0.5%AnyCan be effective where other protein blockers fail.
Commercial BlockersPer ManufacturerAnyOften contain proprietary formulations optimized to reduce multiple sources of NSB.[16][17]

Table 2: Example Titration Series for a Secondary Antibody

This table provides a starting point for titrating an AF647-conjugated secondary antibody. The optimal dilution will be the one that yields the highest signal-to-noise ratio.[7]

DilutionConcentration (assuming 2 mg/mL stock)Signal (Primary Ab Present)Background (No Primary Ab)Signal-to-Noise Ratio
1:2508 µg/mLHighModerate-HighSub-optimal
1:5004 µg/mLHighLow-ModerateIncreasing
1:10002 µg/mLHigh Low Optimal
1:20001 µg/mLModerateVery LowDecreasing
1:40000.5 µg/mLLowVery LowPoor
Experimental Protocols

Protocol 1: Optimizing Antibody Concentration via Titration

  • Prepare Samples: Prepare at least 8 identical samples (e.g., wells in a plate or slides) that are known to express the target antigen. Include 2 negative control samples.

  • Primary Antibody Titration:

    • Keep the secondary antibody concentration constant (e.g., a 1:1000 dilution to start).

    • Prepare a serial dilution of your primary antibody (e.g., 1:50, 1:100, 1:200, 1:400, 1:800).

    • Apply each dilution to a different sample and proceed with the standard staining protocol.

    • Include one sample with no primary antibody (secondary only) to assess secondary antibody background.[1]

  • Secondary Antibody Titration:

    • Using the optimal primary antibody concentration determined in the previous step, prepare a new set of identical samples.

    • Prepare a serial dilution of your AF647-conjugated secondary antibody (e.g., 1:250, 1:500, 1:1000, 1:2000, 1:4000).[7][8]

    • Apply each dilution to a different sample.

  • Imaging and Analysis:

    • Image all slides using identical acquisition settings (e.g., laser power, exposure time, gain).

    • Quantify the mean fluorescence intensity in your positive signal area and a background region for each condition.

    • Calculate the signal-to-noise ratio (Signal/Background) for each dilution. The optimal dilution is the one that maximizes this ratio.[7]

Visual Guides

Troubleshooting_Workflow start High Background with AF647 Conjugate check_controls Step 1: Check Controls start->check_controls isotype_high Isotype Control High? check_controls->isotype_high Evaluate Isotype secondary_only_high Secondary-Only Control High? check_controls->secondary_only_high Evaluate Secondary isotype_high->secondary_only_high No cause_primary Cause: Primary Ab Cross-Reactivity or Concentration isotype_high->cause_primary Yes cause_secondary Cause: Secondary Ab NSB or Dye Interactions secondary_only_high->cause_secondary Yes solution_primary Solution: 1. Titrate Primary Ab 2. Change Primary Ab Clone cause_primary->solution_primary optimize_secondary Step 2: Optimize Secondary Ab cause_secondary->optimize_secondary solution_secondary_titrate Solution: 1. Titrate Secondary Ab 2. Centrifuge to remove aggregates optimize_secondary->solution_secondary_titrate improve_protocol Step 3: Improve Protocol optimize_secondary->improve_protocol If still high solution_protocol Solution: 1. Increase Blocking Time/Change Agent 2. Increase Wash Steps/Duration 3. Add Detergent to Washes improve_protocol->solution_protocol

Caption: Troubleshooting workflow for high background with AF647 conjugates.

Binding_Mechanisms cluster_specific Specific Binding (High Affinity) cluster_nonspecific Non-Specific Binding (Low Affinity) Specific_Icon Antibody AF647-Ab Conjugate Antigen Target Antigen Antibody->Antigen Fab-Epitope Interaction Nonspecific_Icon Antibody_NSB AF647-Ab Conjugate Lipid Lipid Bilayer Antibody_NSB->Lipid Hydrophobic Interaction Protein Non-Target Protein Antibody_NSB->Protein Fc Receptor or Cross-Reactivity Nucleus Nucleus (Histones) Antibody_NSB->Nucleus Ionic (Charge) Interaction

Caption: Mechanisms of specific vs. non-specific binding of AF647 conjugates.

References

solving solubility problems with AF 647 carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with AF 647 carboxylic acid.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is it used for?

This compound is a fluorescent dye that emits light in the far-red spectrum.[1] It is often used as a building block for creating fluorescently labeled molecules for various biological assays. The carboxylic acid group allows for its covalent attachment to other molecules, such as proteins, antibodies, or amine-modified oligonucleotides, after chemical activation.[2][3]

Q2: How do I dissolve this compound?

This compound is generally described as water-soluble.[1] However, for bioconjugation applications, it is best to first dissolve it in an anhydrous organic solvent like dimethyl sulfoxide (B87167) (DMSO) or N,N-dimethylformamide (DMF) to create a stock solution.[4] This stock solution can then be added to your aqueous reaction mixture.

Q3: Can I use this compound directly for labeling amines?

No, the carboxylic acid group is not reactive towards primary amines. It must first be "activated" to a more reactive form, typically an N-hydroxysuccinimidyl (NHS) ester, using a coupling agent like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.[5][6]

Q4: What is the optimal pH for labeling with activated AF 647?

The labeling reaction with the activated NHS ester of AF 647 is most efficient at a slightly basic pH, typically between 7.5 and 8.5.[7] A common buffer used for this is 0.1 M sodium bicarbonate at pH 8.3.

Q5: How should I store this compound?

The lyophilized powder should be stored at -20°C in the dark and can be stable for at least 12 months.[1] Once dissolved in an organic solvent, it is recommended to prepare single-use aliquots and store them at -20°C or -80°C to avoid repeated freeze-thaw cycles and moisture contamination.[8]

Troubleshooting Guides

Issue 1: this compound is Not Dissolving

Possible Cause & Solution

  • Inappropriate Solvent: While described as water-soluble, high concentrations may not readily dissolve in aqueous buffers.

    • Recommendation: First, dissolve the dye in high-quality, anhydrous DMSO or DMF to a concentration of 1-10 mg/mL. Then, add this stock solution to your aqueous reaction buffer.

  • Low-Quality Solvent: The presence of water in your organic solvent can lead to hydrolysis and aggregation.

    • Recommendation: Use fresh, anhydrous grade DMSO or DMF.

  • Precipitation in Buffer: The dye may precipitate when the organic stock solution is added to the aqueous buffer.

    • Recommendation: Ensure the final concentration of the organic solvent in your reaction mixture is low (typically <10%). Add the dye stock solution slowly while vortexing the buffer. Consider using a buffer with a small amount of a non-ionic detergent.

Issue 2: Poor Labeling Efficiency

Possible Cause & Solution

  • Inactive Dye: The carboxylic acid was not properly activated.

    • Recommendation: Ensure you are using fresh EDC and NHS/Sulfo-NHS for the activation step. The activation reaction is most efficient at a pH of 4.5-6.0.[9]

  • Suboptimal Labeling pH: The pH of the reaction buffer is too low or too high.

    • Recommendation: The coupling of the NHS-activated dye to primary amines is most efficient at pH 7.5-8.5.[7] Use a buffer such as 0.1 M sodium bicarbonate, pH 8.3.

  • Hydrolysis of Activated Dye: The activated NHS ester is susceptible to hydrolysis, especially in aqueous solutions.

    • Recommendation: Perform the activation and labeling steps sequentially and without delay.

  • Presence of Primary Amines in Buffer: Buffers containing primary amines (e.g., Tris or glycine) will compete with your target molecule for the activated dye.

    • Recommendation: Use a non-amine-containing buffer like phosphate-buffered saline (PBS) or sodium bicarbonate for the labeling reaction.

Issue 3: Precipitate Forms During the Labeling Reaction

Possible Cause & Solution

  • Protein Aggregation: The addition of the organic solvent from the dye stock or the labeling process itself can cause protein aggregation.

    • Recommendation: Minimize the amount of organic solvent in the final reaction volume. Ensure your protein is stable at the labeling pH.

  • Dye Aggregation: At high concentrations, the dye may aggregate.

    • Recommendation: It has been observed that Alexa Fluor dyes, including AF 647, are less prone to self-quenching and aggregation compared to other dyes like Cy5, especially at high degrees of labeling.[10][11] However, it is still good practice to work with optimal dye-to-protein molar ratios.

Quantitative Data

Table 1: Recommended Solvents for this compound Stock Solutions

SolventConcentrationNotes
Anhydrous Dimethyl Sulfoxide (DMSO)1-10 mg/mLRecommended for preparing fresh stock solutions immediately before use.[4]
Anhydrous N,N-Dimethylformamide (DMF)1-10 mg/mLAn alternative to DMSO.[4]

Table 2: Recommended Buffers for Activation and Labeling

StepBufferpHNotes
Activation 2-(N-morpholino)ethanesulfonic acid (MES)4.5 - 6.0Use a non-amine, non-carboxylate buffer for the EDC/NHS activation step.[9]
Labeling Sodium Bicarbonate or Phosphate-Buffered Saline (PBS)7.5 - 8.5Optimal for the reaction of the NHS-activated dye with primary amines.[7]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Bring the vial of lyophilized this compound to room temperature before opening.

  • Add the required volume of anhydrous DMSO or DMF to achieve a concentration of 1-10 mg/mL.

  • Vortex briefly to ensure the dye is fully dissolved.

  • If not using immediately, aliquot into single-use tubes and store at -20°C, protected from light and moisture.

Protocol 2: Activation of this compound and Labeling of Proteins

This is a two-step protocol involving the activation of the carboxylic acid followed by the labeling of the protein.

Step A: Activation of this compound

  • In a microcentrifuge tube, dissolve the desired amount of this compound in a small volume of activation buffer (e.g., 50 mM MES, pH 6.0).

  • Add a 1.5 to 2-fold molar excess of EDC and Sulfo-NHS over the dye.

  • Incubate the reaction for 15-30 minutes at room temperature.

Step B: Labeling of Protein

  • Dissolve your protein in a labeling buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3) at a concentration of 1-10 mg/mL.

  • Add the activated AF 647 solution from Step A to the protein solution. A typical starting point is a 10 to 20-fold molar excess of the dye to the protein.

  • Incubate the reaction for 1-2 hours at room temperature, protected from light.

  • Purify the labeled protein from the unreacted dye and byproducts using a size-exclusion chromatography column (e.g., Sephadex G-25) or dialysis.

Visualizations

experimental_workflow cluster_dissolution Dye Dissolution cluster_activation Carboxylic Acid Activation cluster_labeling Protein Labeling cluster_purification Purification lyophilized_dye Lyophilized AF 647 Carboxylic Acid dissolve Dissolve in Anhydrous DMSO/DMF lyophilized_dye->dissolve stock_solution AF 647 Stock Solution (1-10 mg/mL) dissolve->stock_solution stock_solution_node AF 647 Stock Solution activation_reagents Add EDC and Sulfo-NHS in MES Buffer (pH 4.5-6.0) stock_solution_node->activation_reagents activated_dye Activated AF 647-NHS Ester activation_reagents->activated_dye activated_dye_node Activated AF 647-NHS Ester protein_solution Protein in Labeling Buffer (pH 7.5-8.5) mix Mix Activated Dye and Protein protein_solution->mix labeled_protein Labeled Protein mix->labeled_protein labeled_protein_node Labeled Protein activated_dye_node->mix purify Size-Exclusion Chromatography or Dialysis final_product Purified AF 647- Labeled Protein purify->final_product labeled_protein_node->purify

Caption: Experimental workflow for labeling proteins with this compound.

troubleshooting_logic start Problem: Low Labeling Efficiency check_activation Was the carboxylic acid activated with EDC/NHS? start->check_activation check_ph Is the labeling pH between 7.5 and 8.5? check_activation->check_ph Yes solution_activate Solution: Activate with fresh EDC/NHS in MES buffer (pH 4.5-6.0) check_activation->solution_activate No check_buffer Does the buffer contain primary amines (Tris, glycine)? check_ph->check_buffer Yes solution_ph Solution: Adjust pH to 7.5-8.5 using sodium bicarbonate or PBS check_ph->solution_ph No solution_buffer Solution: Use a non-amine buffer like PBS or bicarbonate check_buffer->solution_buffer Yes

Caption: Troubleshooting logic for low labeling efficiency.

References

Technical Support Center: AF647 Carboxylic Acid Labeling

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance and troubleshooting for the conjugation of Alexa Fluor™ 647 (AF647) carboxylic acid to proteins and other molecules containing primary amines. The labeling process typically involves the use of an amine-reactive N-hydroxysuccinimidyl (NHS) ester of the dye.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for labeling proteins with AF647 NHS ester?

The optimal pH for reacting AF647 NHS ester with primary amines on proteins (such as the ε-amino group of lysine (B10760008) residues) is between 8.3 and 9.0.[1][2][3][4] This slightly alkaline condition is necessary to deprotonate the primary amines, making them sufficiently nucleophilic to react with the NHS ester.[5]

Q2: Why is the pH so critical for the labeling reaction?

The pH directly influences the two competing reactions in the labeling process:

  • Amine Acylation (Labeling): At a pH below ~8, the primary amines are predominantly protonated (-NH3+), rendering them non-nucleophilic and thus unreactive with the NHS ester.[2] As the pH increases into the optimal range, more amines become deprotonated (-NH2), leading to a higher rate of labeling.

  • NHS Ester Hydrolysis: As the pH increases, the rate of hydrolysis of the AF647 NHS ester also increases significantly.[2][6][7] Hydrolysis is a reaction with water that inactivates the dye, preventing it from conjugating to the protein. This leads to lower labeling efficiency.

Therefore, the recommended pH range of 8.3-9.0 is a compromise to maximize the rate of the labeling reaction while minimizing the rate of dye hydrolysis.

Q3: What buffers should I use for the labeling reaction?

It is crucial to use a buffer that does not contain primary amines.[1][2][8][9] Suitable buffers include:

  • 0.1 M Sodium Bicarbonate (pH 8.3-9.0)

  • 0.1 M Sodium Borate (B1201080) (pH 8.0-9.0)

  • 0.1 M Phosphate Buffer (can be adjusted to the desired pH)

Buffers to avoid include Tris and glycine, as they contain primary amines that will compete with your target molecule for reaction with the AF647 NHS ester, significantly reducing your labeling efficiency.[2][9][10]

Q4: Can I store the reconstituted AF647 NHS ester?

It is highly recommended to prepare the AF647 NHS ester solution immediately before use.[8] The NHS ester is susceptible to hydrolysis, especially in the presence of moisture. If you need to store it for a short period, dissolve it in an anhydrous solvent like DMSO or DMF and store it at -20°C, protected from moisture.[4][8] Aqueous solutions of the NHS ester should be used immediately.[2]

Q5: Is the fluorescence of AF647 itself pH-sensitive?

The fluorescence emission of Alexa Fluor™ 647 is stable and insensitive to pH over a wide range, typically from pH 4 to 10.[11][12][13] This is a key advantage of the dye, as it ensures that the fluorescence signal of the labeled conjugate is not affected by changes in the pH of the experimental environment. However, the labeling reaction is highly pH-dependent.

Troubleshooting Guide

Problem Possible Cause Solution
Low or No Labeling Incorrect pH of reaction buffer: If the pH is too low (<8.0), the primary amines on the protein are protonated and will not react efficiently with the NHS ester.[2]Verify the pH of your reaction buffer and adjust it to the optimal range of 8.3-9.0.[9] Consider that dissolving your protein may alter the buffer's final pH.
Hydrolysis of AF647 NHS ester: If the pH is too high (>9.5), or if the reaction is left for an extended period at room temperature, the NHS ester will hydrolyze rapidly, inactivating the dye.[2][6]Prepare the AF647 NHS ester solution fresh and add it to the protein solution immediately. Maintain the reaction within the recommended pH range.
Presence of competing primary amines: Buffers like Tris or glycine, or contaminants like ammonium (B1175870) salts, will compete with the target protein for the dye.[2][9]Dialyze or desalt the protein sample into an amine-free buffer (e.g., PBS, bicarbonate, or borate buffer) before starting the labeling reaction.[9][10]
Protein Precipitation during Labeling High dye-to-protein ratio: Excessive labeling can alter the protein's solubility properties.Reduce the molar ratio of AF647 NHS ester to your protein in the reaction.
Solvent incompatibility: Adding a large volume of DMSO or DMF (in which the dye is dissolved) can cause some proteins to precipitate.Keep the volume of the organic solvent to a minimum, typically less than 10% of the total reaction volume.
Loss of Protein Activity after Labeling Modification of critical lysine residues: Labeling may occur on lysine residues that are essential for the protein's biological function or binding interactions.[14]Reduce the molar excess of the dye to decrease the degree of labeling. You can also try labeling at a slightly lower pH (e.g., 8.0-8.3) to favor modification of the more reactive N-terminal amine over lysine residues.

Data Presentation

Table 1: Effect of pH on the Half-life of NHS Esters

The rate of hydrolysis of the NHS ester is highly dependent on pH and temperature. The data below provides an approximation of the stability of a generic NHS ester in aqueous solution. A shorter half-life indicates faster hydrolysis and a greater potential for reduced labeling efficiency.

pHTemperature (°C)Half-life of NHS EsterReference(s)
7.004-5 hours[6][8]
8.0Room Temp.~3.5 hours[15]
8.5Room Temp.~3 hours[15]
8.64~10 minutes[6][8]
9.0Room Temp.~2 hours[15]

Note: This data is for general NHS esters and should be used as a guideline. The exact half-life can vary depending on the specific molecule.

Experimental Protocols

General Protocol for Protein Labeling with AF647 NHS Ester

This protocol provides a general guideline. The optimal conditions, particularly the molar ratio of dye to protein, may need to be determined empirically for your specific protein.

1. Reagent Preparation:

  • Protein Solution: Dissolve your protein in an amine-free buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3) at a concentration of 2-10 mg/mL.[2] Ensure any buffers containing primary amines (Tris, glycine) have been removed through dialysis or buffer exchange.[9]
  • AF647 NHS Ester Stock Solution: Immediately before use, dissolve the AF647 NHS ester in anhydrous DMSO or DMF to a concentration of 10 mg/mL.[8][16]

2. Labeling Reaction:

  • Calculate the required volume of the AF647 NHS ester stock solution to achieve the desired molar excess. A starting point for many proteins is a 10- to 20-fold molar excess of dye over protein.
  • Add the calculated volume of the AF647 NHS ester stock solution to the protein solution while gently vortexing.[2]
  • Incubate the reaction for 1 hour at room temperature, protected from light.[2] For some proteins, incubation overnight at 4°C may be beneficial.

3. Purification of the Labeled Protein:

  • Separate the labeled protein from unreacted dye and hydrolysis byproducts. The most common method is size-exclusion chromatography (e.g., a Sephadex G-25 column).[2][8]
  • Prepare and equilibrate the column with your desired storage buffer (e.g., PBS).
  • Apply the reaction mixture to the column.
  • Elute the conjugate with the storage buffer. The labeled protein will typically elute in the first colored fraction.

Mandatory Visualizations

AF647_Labeling_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification cluster_product Product Protein Protein in Amine-Free Buffer (pH 8.3-9.0) Mix Combine & Incubate (1 hr, RT, Dark) Protein->Mix Dye AF647 NHS Ester in DMSO/DMF (Prepare Fresh) Dye->Mix Purify Size-Exclusion Chromatography Mix->Purify Conjugate Labeled Protein Conjugate Purify->Conjugate Collect First Colored Fraction FreeDye Unreacted/Hydrolyzed Dye Purify->FreeDye Discard Later Fractions

Caption: Experimental workflow for labeling a protein with AF647 NHS ester.

Reaction_Mechanism cluster_reactants Reactants cluster_products Products Protein Protein-NH2 (Deprotonated Amine) Conjugate Protein-NH-CO-AF647 (Stable Amide Bond) Protein->Conjugate AF647_NHS AF647-NHS Ester (Reactive Dye) AF647_NHS->Conjugate NHS_leaving NHS (Leaving Group) AF647_NHS->NHS_leaving releases

Caption: Reaction of AF647 NHS ester with a primary amine on a protein.

Troubleshooting_pH Start Low Labeling Efficiency? CheckpH Check Reaction Buffer pH Start->CheckpH LowpH pH < 8.0 (Suboptimal) CheckpH->LowpH Too Acidic CorrectpH 8.3 ≤ pH ≤ 9.0 (Optimal) CheckpH->CorrectpH Correct HighpH pH > 9.5 (Too High) CheckpH->HighpH Too Alkaline LowpH_Reason Amine is Protonated (-NH3+) Low Reactivity LowpH->LowpH_Reason CorrectpH_Reason Amine is Deprotonated (-NH2) Good Reactivity, Manageable Hydrolysis CorrectpH->CorrectpH_Reason HighpH_Reason Rapid NHS Ester Hydrolysis Dye is Inactivated HighpH->HighpH_Reason

Caption: Troubleshooting guide for pH-related issues in AF647 labeling.

References

Technical Support Center: Purifying AF 647 Labeled Proteins

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting and frequently asked questions (FAQs) for the purification of proteins labeled with Alexa Fluor™ 647 (AF 647).

Frequently Asked Questions (FAQs)

Labeling Reaction & Optimization

Q1: What is the optimal dye-to-protein molar ratio for AF 647 labeling?

A: The ideal dye-to-protein ratio, or Degree of Labeling (DOL), varies depending on the protein and its intended application. For antibodies, a DOL of 3–7 is often optimal.[1] However, for applications like in vivo imaging, the DOL can significantly affect signal-to-background ratios, biodistribution, and clearance, necessitating optimization.[1] It is recommended to perform a titration series (e.g., 5:1, 10:1, 15:1, 20:1 dye:protein molar ratios) to determine the best ratio for your specific experiment.[2] Over-labeling can lead to fluorescence quenching and protein aggregation, while under-labeling results in a weak signal.[3][4]

Q2: My protein concentration is low (<2 mg/mL). Can I still label it effectively?

A: Proteins at concentrations below 2 mg/mL may not label as efficiently.[1] If you cannot concentrate your protein, you can try using a smaller reaction volume to increase the effective concentrations of the protein and dye.[1] Be aware that dilute protein solutions can also make it more challenging to remove unconjugated dye with high yields.[1]

Q3: What buffer components should I avoid in my protein solution before labeling?

A: Your protein solution must be free of buffers containing primary amines (e.g., Tris, glycine) and ammonium (B1175870) ions, as these will compete with the protein for reaction with the AF 647 NHS ester, significantly inhibiting the labeling reaction.[1][2] If your protein is in an incompatible buffer, you must perform a buffer exchange into a suitable buffer like PBS before labeling.[1][5]

Purification

Q4: What are the common methods to remove free (unconjugated) AF 647 dye?

A: The most common methods for removing unconjugated dye are size exclusion chromatography (SEC), often in the form of spin columns or gravity-flow columns, and dialysis.[1][6][7] These methods separate the larger labeled protein from the small, free dye molecules.[8][9]

Q5: My purified protein sample still has high background fluorescence. How can I improve the removal of free dye?

A: If a single purification step is insufficient, you can repeat the process. For example, passing the sample through a second spin column can remove residual free dye.[10] For persistent issues, consider dialysis against a large volume of buffer with several buffer changes. Ensure there are no interactions between the dye and the dialysis membrane that could impede removal.[11]

Q6: Can I use dialysis to purify my labeled protein?

A: Yes, extensive dialysis is a viable method for removing free dye, especially for reaction volumes greater than 1 mL.[1] However, dialysis can result in sample dilution.[12]

Troubleshooting & Analysis

Q7: My protein precipitated after the labeling reaction. What happened?

A: Protein precipitation can be caused by several factors:

  • High Degree of Labeling: AF 647 is a hydrophobic molecule. Attaching too many dye molecules can decrease the protein's solubility, leading to aggregation.[2][13] To fix this, reduce the molar excess of the dye in your next labeling reaction.

  • High Concentration of Organic Solvent: The dye is often dissolved in DMSO or DMF. If the final concentration of this organic solvent in the reaction is too high (typically >10%), it can denature the protein.[2]

  • Incorrect Buffer Conditions: Ensure the pH of the reaction buffer is stable and within the optimal range for both the labeling reaction and your protein's stability.[2]

Q8: How do I calculate the Degree of Labeling (DOL)?

A: The DOL is calculated using spectrophotometry by measuring the absorbance of your purified protein at 280 nm (for the protein) and ~650 nm (for AF 647).[1][5]

The formula is: DOL = (A650 of conjugate) / (εdye × Protein Concentration [M])

Where:

  • A650 is the absorbance of the labeled protein at 650 nm.

  • εdye is the molar extinction coefficient of AF 647, which is 239,000 cm⁻¹M⁻¹.[1][5]

  • Protein Concentration [M] is the molar concentration of your protein, which can be calculated from its A280 measurement after correcting for the dye's absorbance at that wavelength.[1][14]

Corrected Protein Concentration (M) = [A280 - (A650 × CF)] / εprotein

  • CF (Correction Factor for AF 647) = 0.03.[1][5]

  • εprotein is the molar extinction coefficient of your specific protein.

Q9: How should I store my purified AF 647 labeled protein?

A: Store the labeled protein at 2-8°C, protected from light.[1] For long-term storage, it is recommended to add a cryoprotectant like glycerol (B35011) to a final concentration of 50% and store at -20°C, or to aliquot the protein and freeze it at ≤–20°C to avoid repeated freeze-thaw cycles.[1][15][16] If the final protein concentration is less than 1 mg/mL, consider adding a stabilizing protein like BSA at 1–10 mg/mL.[1][15]

Purification Method Comparison

Purification MethodPrincipleTypical Protein RecoverySpeedProsCons
Spin Columns (SEC) Size Exclusion Chromatography60-90%[5][17]Fast (~15-30 min)[5][18]High dye removal, convenient, minimal sample dilution.[19][20]Resin has a limited capacity, potential for some protein loss.[10]
Gravity-Flow SEC Size Exclusion ChromatographyVariable, generally highSlower (30-60 min)[6]Good for larger volumes, visible separation of protein and dye bands.[6]Can lead to sample dilution.[6]
Dialysis Diffusion across a semi-permeable membraneHighVery Slow (hours to days)Good for large volumes, gentle on the protein.[1]Significant sample dilution, time-consuming, may not be 100% efficient.[11][12]

Experimental Protocols

Protocol 1: Purification of AF 647 Labeled Protein using a Spin Column

This protocol is adapted for a typical commercially available spin column designed for dye removal.

  • Prepare the Column:

    • Invert the spin column several times to resuspend the resin.

    • Remove the bottom closure and place the column in a collection tube.

    • Centrifuge at 1,000 x g for 2 minutes to remove the storage buffer.[1] Discard the flow-through.

  • Equilibrate the Column (if necessary):

    • Add 500 µL of an appropriate equilibration buffer (e.g., PBS) to the column.

    • Centrifuge at 1,000 x g for 2 minutes. Discard the flow-through. Repeat this step 2-3 times for optimal results.[1]

  • Apply the Sample:

    • Place the equilibrated column into a new, clean collection tube.

    • Slowly apply your labeling reaction mixture to the center of the resin bed.

  • Elute the Labeled Protein:

    • Centrifuge the column at 1,000 x g for 2-3 minutes.

    • The purified, labeled protein will be in the collection tube. The unconjugated free dye remains in the resin.[1][15]

  • Storage:

    • Protect the purified protein from light and store at 4°C for short-term or -20°C for long-term storage.[15]

Protocol 2: Purification by Dialysis
  • Prepare the Dialysis Cassette/Tubing:

    • Select a dialysis membrane with a molecular weight cut-off (MWCO) that is significantly smaller than your protein but larger than the free dye (e.g., 10 kDa MWCO).

    • Prepare the membrane according to the manufacturer's instructions (this may involve rinsing with water or buffer).

  • Load the Sample:

    • Carefully load your labeling reaction mixture into the dialysis cassette or tubing, avoiding the introduction of air bubbles. .

  • Perform Dialysis:

    • Place the sealed cassette/tubing in a beaker containing a large volume of dialysis buffer (e.g., PBS), typically 100-200 times the volume of your sample.

    • Stir the buffer gently on a stir plate at 4°C.

    • Allow dialysis to proceed for at least 4 hours, or overnight for best results.

  • Change the Buffer:

    • Change the dialysis buffer at least 2-3 times to ensure complete removal of the free dye.

  • Recover the Sample:

    • Carefully remove the sample from the cassette/tubing. The volume may have increased due to osmosis.

    • Proceed with characterization (A280/A650) and appropriate storage.

Visual Guides

Purifcation_Workflow cluster_labeling Step 1: Labeling Reaction cluster_analysis Step 3: Analysis & Storage Protein Protein in Amine-Free Buffer (e.g., PBS, pH 7.2-8.5) Reaction Incubate 1 hr, RT (Protected from light) Protein->Reaction Dye AF 647 NHS Ester Dye->Reaction SEC Size Exclusion Chromatography (Spin Column) Reaction->SEC Fast, High Recovery Dialysis Dialysis (e.g., 10K MWCO) Reaction->Dialysis Analysis Measure A280 & A650 Calculate DOL SEC->Analysis Dialysis->Analysis Storage Store at 4°C or -20°C (Protected from light) Analysis->Storage

Caption: Experimental workflow for labeling and purifying AF 647 proteins.

Troubleshooting_Logic Start Problem Encountered LowDOL Low DOL / Poor Labeling Start->LowDOL Precipitate Protein Precipitation Start->Precipitate HighBG High Background / Free Dye Start->HighBG CheckBuffer Solution: Ensure buffer is amine-free (e.g., no Tris). LowDOL->CheckBuffer Buffer Issue? CheckpH Solution: Optimize reaction pH to 8.0-8.5. LowDOL->CheckpH pH Suboptimal? IncreaseRatio Solution: Increase dye:protein molar ratio. LowDOL->IncreaseRatio Ratio Too Low? ReduceRatio Solution: Decrease dye:protein molar ratio. Precipitate->ReduceRatio Over-labeling? ReduceSolvent Solution: Keep organic solvent (DMSO/DMF) concentration <10%. Precipitate->ReduceSolvent Solvent Issue? RepeatPurify Solution: Perform a second purification step (e.g., another spin column). HighBG->RepeatPurify Minor Contamination? TryDialysis Solution: Use extensive dialysis against a large buffer volume. HighBG->TryDialysis Significant Contamination?

Caption: Troubleshooting guide for common AF 647 labeling issues.

References

Validation & Comparative

A Head-to-Head Comparison: AF 647 Carboxylic Acid vs. Cy5 Carboxylic Acid for Advanced Fluorescence Applications

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of the appropriate fluorescent dye is a critical decision that profoundly influences experimental outcomes. In the far-red spectrum, AF 647 and Cy5 are two of the most prominent fluorophores. This guide provides an objective, data-driven comparison of their performance to aid in selecting the optimal dye for your research needs.

AF 647, a member of the Alexa Fluor family of dyes, and Cy5, a cyanine (B1664457) dye, are structurally similar and possess nearly identical spectral properties.[1][2] However, subtle molecular differences translate into significant performance advantages, particularly in demanding applications such as super-resolution microscopy and quantitative imaging.

Quantitative Performance Comparison

The key photophysical properties of AF 647 and Cy5 carboxylic acids are summarized below. These parameters are crucial for determining the sensitivity and reliability of fluorescence-based assays.

PropertyAF 647 Carboxylic AcidCy5 Carboxylic AcidKey Advantage
Maximum Excitation (nm) ~650[3]~649[4]Spectrally identical, compatible with the same instrument settings.[5]
Maximum Emission (nm) ~665 - 671[6][7]~670[4]Spectrally identical, compatible with the same instrument settings.[5]
Molar Extinction Coefficient (cm⁻¹M⁻¹) ~240,000 - 270,000[4][8]~250,000[4][9]High and comparable, indicating efficient light absorption.
Fluorescence Quantum Yield 0.33[5]Not explicitly stated for carboxylic acid, but conjugates are significantly less bright than AF 647.[1][4][10]AF 647 exhibits higher brightness.[11]
Photostability Significantly more photostable.[1][4] Retains ~80% of initial fluorescence under prolonged illumination.[4]Less photostable. Retains only ~55% of initial fluorescence under the same conditions.[4]AF 647 allows for longer imaging times and more robust signal.
pH Sensitivity Insensitive over a wide pH range (pH 4-10).[8]Generally pH-insensitive from pH 4-10.[12][13]Both are suitable for a wide range of biological buffers.
Self-Quenching Minimal self-quenching, even at high degrees of labeling.[1][5]Prone to self-quenching at higher degrees of labeling, leading to reduced fluorescence.[1][5]AF 647 allows for higher labeling densities without signal loss.

Performance in Experimental Applications

The superior photophysical properties of AF 647 translate into tangible benefits in various experimental contexts.

Brightness and Photostability: AF 647 conjugates are consistently reported to be significantly brighter and more photostable than their Cy5 counterparts.[1][11] This is particularly evident at higher degrees of labeling (DOL), where Cy5 conjugates suffer from quenching, leading to a dramatic decrease in fluorescence.[4][10] In contrast, AF 647 conjugates maintain high fluorescence intensity even at high DOL values.[4][10] This increased brightness allows for the detection of low-abundance targets and the use of lower antibody concentrations, reducing background noise.

Photobleaching: In photobleaching experiments, AF 647 consistently demonstrates greater resistance to fading compared to Cy5.[1][4] This enhanced photostability is crucial for time-lapse imaging and for techniques that require intense laser illumination, such as confocal and super-resolution microscopy.

Super-Resolution Microscopy (STORM): Both AF 647 and Cy5 are widely used in Stochastic Optical Reconstruction Microscopy (STORM).[14][15] However, the exceptional photo-switching properties and higher photon output of AF 647 often make it the preferred choice for achieving the highest resolution and image quality in single-color dSTORM imaging.[14]

Experimental Protocols

The following provides a generalized methodology for the conjugation of carboxylic acid dyes to primary amines on proteins, such as antibodies. This process first requires the activation of the carboxylic acid group to a succinimidyl ester (SE) or another amine-reactive derivative.

I. Activation of Carboxylic Acid

This step is a prerequisite for making the dye reactive towards primary amines. A common method is the formation of an N-hydroxysuccinimide (NHS) ester.

Materials:

  • AF 647 or Cy5 carboxylic acid

  • N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-Hydroxysuccinimide (NHS)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

Protocol:

  • Dissolve the carboxylic acid dye in anhydrous DMF or DMSO.

  • Add a 1.2-fold molar excess of NHS and a 1.2-fold molar excess of EDC (or DCC).

  • Allow the reaction to proceed for at least 1 hour at room temperature, protected from light. The formation of the NHS ester can be monitored by thin-layer chromatography.

II. Protein Labeling with Activated Dye

Materials:

  • Protein to be labeled (e.g., IgG antibody) in an amine-free buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3).

  • Activated AF 647 or Cy5 dye (from Step I).

  • Gel filtration column (e.g., Sephadex G-25) for purification.

Protocol:

  • Ensure the protein solution is at a concentration of at least 2 mg/mL in the appropriate buffer.[8]

  • Slowly add the activated dye solution to the protein solution while gently stirring. The molar ratio of dye to protein should be optimized for the specific application, but starting with ratios of 5:1, 10:1, and 20:1 is recommended.[16]

  • Incubate the reaction for 1 hour at room temperature with continuous stirring, protected from light.[12][17]

  • Purify the conjugate by passing the reaction mixture through a gel filtration column to separate the labeled protein from the unreacted dye.[12][16]

  • Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm and the dye's maximum absorption wavelength (~650 nm).

Visualization of Experimental Workflow

The general workflow for a typical fluorescence labeling experiment is depicted below.

experimental_workflow cluster_activation Dye Activation cluster_conjugation Bioconjugation cluster_purification Purification & Analysis cluster_application Downstream Application Dye_COOH Carboxylic Acid Dye (AF 647 or Cy5) Activated_Dye Amine-Reactive Dye (NHS Ester) Dye_COOH->Activated_Dye Activation EDC_NHS EDC + NHS EDC_NHS->Activated_Dye Labeled_Protein Labeled Protein Conjugate Activated_Dye->Labeled_Protein Labeling Reaction Protein Target Protein (e.g., Antibody) Protein->Labeled_Protein Purification Purification (Gel Filtration) Labeled_Protein->Purification Analysis Analysis (Spectroscopy, DOL) Purification->Analysis Imaging Fluorescence Imaging (e.g., Confocal, STORM) Analysis->Imaging

General workflow for fluorescent labeling.

Conclusion

For most demanding fluorescence applications, this compound, after activation, is the superior choice over Cy5 carboxylic acid. Its enhanced brightness, greater photostability, and resistance to self-quenching contribute to more robust, reliable, and higher-quality experimental data.[17] While Cy5 is a cost-effective alternative and may be suitable for certain applications, the performance advantages of AF 647, particularly in quantitative and super-resolution imaging, justify its selection for achieving reproducible, high-impact results.

References

A Researcher's Guide to Far-Red Fluorescent Dyes: AF 647 and Its Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of fluorescence-based research, the choice of a fluorophore is critical to experimental success. Far-red fluorescent dyes, which emit light in the 650-750 nm range, have become indispensable tools for researchers in cell biology, immunology, and drug development. Their primary advantage lies in the reduced autofluorescence from endogenous cellular components like collagen and riboflavin, which typically emit in the blue to green spectrum.[1] This leads to a significantly higher signal-to-noise ratio, enabling more sensitive detection. Furthermore, the lower energy of far-red light minimizes phototoxicity and photobleaching in live-cell imaging studies and allows for deeper tissue penetration.[1][2]

This guide provides an objective comparison of Alexa Fluor™ 647 (AF 647), a widely used far-red dye, with its common alternatives, primarily Cyanine 5 (Cy®5) and DyLight™ 650. We will delve into their key photophysical properties, performance in common applications, and provide standardized experimental protocols to aid in dye selection and experimental design.

Photophysical Properties: A Quantitative Comparison

The performance of a fluorescent dye is dictated by its photophysical properties. Brightness, a crucial parameter, is a function of the molar extinction coefficient (how efficiently the dye absorbs photons) and the quantum yield (the efficiency of converting absorbed light into emitted fluorescence).[3] Photostability, the resistance to photobleaching under illumination, is equally critical for experiments requiring long exposure times.[3]

Here, we summarize the key quantitative data for AF 647 and its spectral equivalents.

PropertyAF 647Cy®5DyLight™ 650
Excitation Max (nm) 650[4]~649[5]652[6]
Emission Max (nm) 665[4]~670[5]672[6]
Molar Extinction Coefficient (ε, cm⁻¹M⁻¹) 239,000[4]250,000250,000[6]
Quantum Yield (QY) 0.33[4][7]0.20Not specified; generally higher than Cy5
Relative Brightness (ε x QY / 1000) 78.87 50.00>50.00
Key Advantages Excellent brightness, high photostability, pH insensitive[4][8][9]Cost-effective, well-characterizedHigh brightness and photostability, less background[10]
Key Disadvantages Higher costLower photostability, prone to self-quenching[8][11][12]Higher cost than Cy5

Note: Brightness is calculated as (Molar Extinction Coefficient * Quantum Yield) / 1000. The quantum yield for Cy5 can vary, but 0.20 is a commonly cited value for conjugates. DyLight 650 is marketed as being brighter than Cy5, suggesting a higher quantum yield.[10]

Performance in Key Applications

Alexa Fluor™ 647 is renowned for its exceptional performance across a range of applications. It is exceptionally bright, highly photostable, and its fluorescence is insensitive to pH changes between 4 and 10.[4][9] This makes it a robust choice for demanding applications like super-resolution microscopy and quantitative imaging.[4][11] Unlike Cy5, AF 647 shows significantly less self-quenching when conjugated to proteins, even at high degrees of labeling, resulting in brighter and more reliable signals.[11][13]

Cy®5 has been a popular choice due to its long history and cost-effectiveness. It is spectrally compatible with instruments and filter sets designed for AF 647.[8] However, its primary drawbacks are its lower photostability compared to AF 647 and its tendency to photobleach more rapidly.[8][12] Furthermore, Cy5 conjugates are prone to aggregation and a decrease in fluorescence at higher labeling densities, a phenomenon known as self-quenching.[11]

DyLight™ 650 is positioned as a high-performance alternative, often exhibiting greater brightness and photostability than Cy5.[3][10] It is a strong candidate for applications where signal intensity and resistance to photobleaching are paramount, such as confocal microscopy.[3][10]

Experimental Workflows and Logical Diagrams

Visualizing experimental processes and decision-making pathways can clarify complex procedures. The following diagrams, created using the DOT language, illustrate common workflows and logical considerations for using far-red dyes.

G cluster_prep Sample Preparation cluster_binding Binding Steps cluster_detection Detection Target Target Antigen in Cell/Tissue PrimaryAb Primary Antibody (Unlabeled) Binding1 Primary Ab Binds to Target Antigen Target->Binding1 SecondaryAb Secondary Antibody (Far-Red Dye Conjugated) PrimaryAb->Binding1 Binding2 Secondary Ab Binds to Primary Ab SecondaryAb->Binding2 Binding1->Binding2 Excitation Excite Dye (e.g., 640 nm laser) Binding2->Excitation Emission Detect Emitted Light (e.g., 670 nm) Excitation->Emission

Caption: Workflow for indirect immunofluorescence using a far-red secondary antibody.

G start Start: Select Far-Red Dye q_app Primary Application? start->q_app q_photostability High Photostability Required? q_app->q_photostability Imaging (Confocal, STORM) q_brightness Maximum Brightness Essential? q_app->q_brightness Flow Cytometry q_budget Budget Constrained? q_app->q_budget Western Blot q_photostability->q_brightness No ans_af647 Choose AF 647 q_photostability->ans_af647 Yes q_brightness->q_budget No, standard performance OK q_brightness->ans_af647 Yes ans_dylight Consider DyLight 650 q_brightness->ans_dylight No, but high performance needed q_budget->ans_dylight No ans_cy5 Choose Cy5 q_budget->ans_cy5 Yes

Caption: Decision tree for selecting a suitable far-red fluorescent dye.

G cluster_gel Protein Separation cluster_probing Immunoprobing cluster_imaging Imaging sds 1. SDS-PAGE transfer 2. Protein Transfer (PVDF/Nitrocellulose) sds->transfer block 3. Block Membrane transfer->block p_ab 4. Primary Ab Incubation block->p_ab wash1 5. Wash p_ab->wash1 s_ab 6. Fluorescent Secondary Ab Incubation (in dark) wash1->s_ab wash2 7. Final Washes s_ab->wash2 scan 8. Scan Membrane (Far-Red Channel) wash2->scan analyze 9. Analyze Data scan->analyze

Caption: General workflow for a fluorescent Western blot experiment.

Experimental Protocols

Detailed and consistent protocols are essential for reproducible results. Below are generalized methodologies for key applications using far-red fluorescent dyes.

Protocol 1: Indirect Immunofluorescence (for adherent cells)
  • Sample Preparation: Grow cells on sterile glass coverslips in a petri dish until they reach the desired confluency.

  • Fixation: Gently wash the cells with Phosphate-Buffered Saline (PBS). Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

  • Washing: Wash the coverslips three times with PBS for 5 minutes each.

  • Permeabilization: If the target antigen is intracellular, permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.

  • Blocking: Block non-specific antibody binding by incubating in a blocking buffer (e.g., 1% Bovine Serum Albumin and 0.1% Tween-20 in PBS) for 1 hour at room temperature.

  • Primary Antibody Incubation: Dilute the primary antibody in the blocking buffer to its optimal concentration. Remove the blocking buffer and incubate the coverslips with the primary antibody solution overnight at 4°C or for 1-2 hours at room temperature.

  • Washing: Wash the coverslips three times with PBS containing 0.1% Tween-20 for 5 minutes each.

  • Secondary Antibody Incubation: Dilute the far-red dye-conjugated secondary antibody (e.g., AF 647-conjugated) in blocking buffer. Incubate the coverslips for 1 hour at room temperature, protected from light.

  • Final Washes: Wash the coverslips three times with PBS containing 0.1% Tween-20 for 5 minutes each, followed by a final rinse in PBS.

  • Mounting & Imaging: Mount the coverslips onto microscope slides using an anti-fade mounting medium. Image using a fluorescence microscope or confocal microscope with appropriate laser lines (e.g., 633 or 640 nm excitation) and emission filters (e.g., a 660/20 bandpass filter).[14]

Protocol 2: Flow Cytometry Staining (for suspension cells)
  • Cell Preparation: Prepare a single-cell suspension at a concentration of 1 x 10⁷ cells/mL in a suitable staining buffer (e.g., PBS with 2% Fetal Bovine Serum).[15]

  • Primary Antibody Incubation: Add the recommended amount of primary antibody (or a directly conjugated far-red antibody) to 100 µL of the cell suspension.

  • Incubation: Incubate for 30 minutes at 4°C, protected from light.

  • Washing: Add 2 mL of staining buffer to the cells and centrifuge at 300 x g for 5 minutes. Discard the supernatant. Repeat the wash step.[15]

  • Secondary Antibody Incubation (if applicable): If using an unconjugated primary antibody, resuspend the cell pellet in 100 µL of staining buffer containing the diluted far-red dye-conjugated secondary antibody. Incubate for 30 minutes at 4°C, protected from light.

  • Final Wash: Perform two wash steps as described in step 4.

  • Resuspension & Analysis: Resuspend the final cell pellet in 0.5 mL of staining buffer. Analyze the cells on a flow cytometer equipped with a red laser (e.g., 633 or 640 nm) and appropriate detectors.[14]

Protocol 3: Fluorescent Western Blotting
  • SDS-PAGE and Transfer: Separate protein lysates via SDS-PAGE and transfer them to a low-fluorescence PVDF or nitrocellulose membrane. After transfer, allow the membrane to dry completely.[16][17]

  • Blocking: Re-wet the membrane (in methanol (B129727) for PVDF) and block with a suitable blocking buffer (e.g., Intercept® (TBS) Blocking Buffer or 5% non-fat milk in TBS-T) for 1 hour at room temperature with gentle agitation.[17][18]

  • Primary Antibody Incubation: Dilute the primary antibody in the blocking buffer. Incubate the membrane with the primary antibody solution for 1-2 hours at room temperature or overnight at 4°C.[16]

  • Washing: Wash the membrane three to five times with TBS containing 0.1% Tween-20 (TBS-T) for 5-10 minutes each.[16][19]

  • Secondary Antibody Incubation: Dilute the far-red dye-conjugated secondary antibody in blocking buffer (a 1:5,000 to 1:20,000 dilution is a common starting point). Incubate the membrane for 1 hour at room temperature with gentle agitation, protected from light.[18][19]

  • Final Washes: Repeat the washing steps as described in step 4.

  • Imaging: Rinse the membrane with TBS to remove residual detergent. The blot can be imaged wet or dry. Use a digital imaging system capable of detecting fluorescence in the far-red or near-infrared spectrum (e.g., 700 nm channel).[16][17]

References

A Comparative Guide to Alternatives for Alexa Fluor 647 in STORM Microscopy

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals seeking to push the boundaries of super-resolution imaging, this guide provides an objective comparison of fluorescent dye alternatives to the widely used Alexa Fluor 647 for Stochastic Optical Reconstruction Microscopy (STORM). This document summarizes key performance data, presents detailed experimental protocols, and visualizes complex workflows to aid in the selection of the optimal fluorophore for your specific research needs.

Alexa Fluor 647 is a popular and robust dye for STORM, known for its excellent photoswitching characteristics, high photon output, and low duty cycle, which are all critical for achieving high-quality super-resolution images.[1][2] However, a range of alternative dyes are available, each with unique properties that may offer advantages in specific experimental contexts, such as multicolor imaging or different imaging buffer conditions. This guide focuses on a selection of the most promising alternatives: Cy5, Dyomics 654, Atto 647N, and CF®660C.

Quantitative Performance Comparison

The choice of a fluorophore for STORM imaging is dictated by several key photophysical parameters that directly impact the quality of the final super-resolved image. These include the number of photons emitted per switching event, the on-off duty cycle (the fraction of time the fluorophore is in the fluorescent 'on' state), and the localization precision. A higher photon output leads to better localization precision, while a low duty cycle is crucial to ensure that only a sparse subset of fluorophores is active at any given time, allowing for their individual localization.

Below is a summary of the key quantitative data for Alexa Fluor 647 and its alternatives, compiled from peer-reviewed literature and manufacturer's data.

FluorophoreExcitation Max (nm)Emission Max (nm)Photon Output (photons/event)On-Off Duty CycleLocalization Precision (nm)Key Characteristics
Alexa Fluor 647 650665~5,000 - 6,000[3][4]~0.001[3]~20-30The benchmark for dSTORM; excellent photon yield and low duty cycle.[1][2]
Cy5 649670~6,000[4]~0.007~20-30Structurally similar to Alexa Fluor 647 with comparable performance, though can be less photostable.[2][5]
Dyomics 654 654672~5,000Low~20-30A reliable alternative with performance on par with Alexa Fluor 647.[3]
Atto 647N 644669~3,000 - 4,000Low~25-35Good performance, particularly in the presence of β-mercaptoethanol (BME) containing buffers.[3]
CF®660C 667685HighLowHighA bright and photostable dye specifically optimized for STORM.

Experimental Protocols

Successful STORM imaging relies on meticulous sample preparation and the use of appropriate imaging buffers to induce the desired photoswitching behavior of the fluorophores. The following is a generalized protocol that can be adapted for use with Alexa Fluor 647 and its alternatives.

I. Immunostaining
  • Cell Culture and Fixation: Plate cells on high-quality, clean coverslips. Fix the cells using a solution of 3-4% paraformaldehyde (PFA) and 0.1% glutaraldehyde (B144438) in phosphate-buffered saline (PBS) for 10-15 minutes at room temperature.

  • Permeabilization and Blocking: Wash the fixed cells with PBS. Permeabilize the cells with 0.1-0.5% Triton X-100 in PBS for 10-15 minutes. Block non-specific antibody binding by incubating with a blocking buffer (e.g., 3-5% bovine serum albumin (BSA) and 0.1% Triton X-100 in PBS) for 1 hour at room temperature.

  • Primary and Secondary Antibody Incubation: Incubate the cells with the primary antibody diluted in blocking buffer for 1-2 hours at room temperature or overnight at 4°C. Wash the cells extensively with washing buffer (e.g., 0.1% BSA and 0.05% Triton X-100 in PBS). Incubate with the dye-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature, protected from light.

  • Post-fixation: Wash the cells again with washing buffer and then with PBS. Post-fix the cells with 4% PFA in PBS for 10 minutes to ensure the antibodies are firmly attached.

  • Storage: Store the samples in PBS at 4°C until imaging.

II. STORM Imaging Buffer Preparation

The composition of the imaging buffer is critical for inducing the photoswitching of the fluorescent dyes. The two most common types of STORM buffers use either β-mercaptoethanol (BME) or mercaptoethylamine (MEA) as the thiol agent. The choice of thiol can significantly impact the performance of different dyes.[3]

GLOX-BME Buffer (recommended for Cy5, Alexa Fluor 647):

  • Buffer B: 50 mM Tris-HCl (pH 8.0), 10 mM NaCl, 10% (w/v) glucose

  • GLOX solution: 14 mg glucose oxidase and 50 µL of catalase solution (17 mg/mL) in 200 µL of Buffer A (10 mM Tris-HCl pH 8.0, 50 mM NaCl)

  • Final imaging buffer: To 690 µL of Buffer B, add 7 µL of GLOX solution and 7 µL of BME.

GLOX-MEA Buffer (recommended for Atto 488, can also be used for Alexa Fluor 647 and its alternatives):

  • Buffer B: 50 mM Tris-HCl (pH 8.0), 10 mM NaCl, 10% (w/v) glucose

  • GLOX solution: 14 mg glucose oxidase and 50 µL of catalase solution (17 mg/mL) in 200 µL of Buffer A (10 mM Tris-HCl pH 8.0, 50 mM NaCl)

  • 1 M MEA solution: 77 mg MEA in 1 mL of 0.25 N HCl

  • Final imaging buffer: To 620 µL of Buffer B, add 7 µL of GLOX solution and 70 µL of 1 M MEA.

Note: The imaging buffer should be freshly prepared before each imaging session.

Visualizing Biological Processes with STORM

STORM microscopy is a powerful tool for elucidating the nanoscale organization and interactions of proteins within cellular signaling pathways. The following diagrams, generated using the DOT language, illustrate a generic experimental workflow for STORM and a representative signaling pathway that can be investigated using this technique.

STORM_Workflow General Experimental Workflow for STORM Microscopy cluster_sample_prep Sample Preparation cluster_imaging STORM Imaging cluster_analysis Data Analysis cell_culture Cell Culture & Fixation permeabilization Permeabilization & Blocking cell_culture->permeabilization primary_ab Primary Antibody Incubation permeabilization->primary_ab secondary_ab Secondary Antibody (Dye-conjugated) Incubation primary_ab->secondary_ab post_fixation Post-fixation secondary_ab->post_fixation buffer_prep Prepare Fresh Imaging Buffer post_fixation->buffer_prep image_acquisition Image Acquisition (TIRF illumination) buffer_prep->image_acquisition localization Single-Molecule Localization image_acquisition->localization reconstruction Image Reconstruction localization->reconstruction analysis Data Analysis & Interpretation reconstruction->analysis

Caption: A flowchart illustrating the major steps in a typical STORM experiment.

Signaling_Pathway Receptor Tyrosine Kinase (RTK) Signaling Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ligand Ligand rtk Receptor Tyrosine Kinase (RTK) ligand->rtk dimer RTK Dimerization rtk->dimer Binding autophos Autophosphorylation dimer->autophos adaptor Adaptor Proteins (e.g., Grb2) autophos->adaptor Recruitment sos Sos adaptor->sos ras Ras sos->ras Activation raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk transcription Transcription Factors erk->transcription gene_expression Gene Expression transcription->gene_expression

Caption: A simplified diagram of a typical RTK signaling cascade.

Conclusion

While Alexa Fluor 647 remains an excellent choice for STORM microscopy, several viable alternatives offer comparable, and in some cases, advantageous properties. Cy5 and Dyomics 654 provide performance on par with Alexa Fluor 647. Atto 647N is another strong candidate, with its performance being notably dependent on the choice of imaging buffer. CF®660C is a promising newer dye specifically developed for super-resolution applications. The selection of the most appropriate dye will depend on the specific experimental requirements, including the desired spectral properties for multicolor imaging and the compatibility with different imaging buffer formulations. Careful consideration of the quantitative data and adherence to optimized experimental protocols will enable researchers to achieve high-quality super-resolution images and gain deeper insights into complex biological processes.

References

A Comparative Guide to AF 647 and Other Far-Red Fluorophores

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of fluorescence-based applications, the selection of an appropriate fluorophore is paramount to achieving sensitive and reliable results. For researchers working in the far-red spectrum, Alexa Fluor 647 (AF 647) has long been a popular choice. This guide provides an objective comparison of AF 647 with other commonly used far-red fluorophores, namely Cy5, CF647, and Dyomics 647. By presenting key performance metrics and experimental considerations, this document aims to assist researchers, scientists, and drug development professionals in making informed decisions for their specific applications.

Quantitative Comparison of Fluorophore Properties

The brightness of a fluorophore is a critical parameter, determined by its molar extinction coefficient and quantum yield. The molar extinction coefficient reflects the efficiency with which a fluorophore absorbs light at a specific wavelength, while the quantum yield represents the efficiency of converting absorbed light into emitted fluorescence.

FluorophoreExcitation Max (nm)Emission Max (nm)Molar Extinction Coefficient (ε) (cm⁻¹M⁻¹)Quantum Yield (Φ)Brightness (ε x Φ)
Alexa Fluor 647 650[1]665[1]239,000 - 270,000[1]0.33[1][2]78,870 - 89,100
Cy5 649[3]667[3]250,0000.2767,500
CF647 650665240,000Not specifiedNot specified
Dyomics 647 653672250,000Not specifiedNot specified

Note: The brightness is a calculated metric (ε x Φ) to provide a theoretical comparison. The actual performance can be influenced by experimental conditions. The quantum yields for CF647 and Dyomics 647 are not publicly specified by the manufacturers. Biotium, the manufacturer of CF dyes, suggests that the quantum yield is highly dependent on the conjugation context and that the brightness is best assessed by comparing fluorescence intensity as a function of the degree of labeling.[4]

Experimental Protocol: Determination of Fluorescence Quantum Yield (Relative Method)

The following protocol outlines a common method for determining the relative quantum yield of a fluorescent dye using a reference standard with a known quantum yield.

Principle: This method compares the integrated fluorescence intensity of the test sample to that of a standard sample with a known quantum yield when both are excited at the same wavelength and have similar absorbance at that wavelength.

Materials:

  • Spectrofluorometer

  • UV-Vis Spectrophotometer

  • Quartz cuvettes (1 cm path length)

  • Solvent (e.g., phosphate-buffered saline (PBS), ethanol)

  • Reference standard with a known quantum yield in the far-red region (e.g., Cresyl Violet)

  • Test fluorophore solution

Procedure:

  • Prepare a series of diluted solutions of both the reference standard and the test fluorophore in the chosen solvent. The concentrations should be adjusted to have an absorbance of less than 0.1 at the excitation wavelength to minimize inner filter effects.

  • Measure the absorbance spectra of all solutions using a UV-Vis spectrophotometer. Identify the excitation wavelength at which both the standard and the sample have significant absorbance.

  • Measure the fluorescence emission spectra of all solutions using a spectrofluorometer. Excite both the standard and the sample at the same wavelength. Record the emission spectra over the entire fluorescence range for each sample.

  • Integrate the area under the emission spectra for both the standard and the test sample.

  • Calculate the quantum yield (Φ_sample) of the test sample using the following equation:

    Φ_sample = Φ_standard * (I_sample / I_standard) * (A_standard / A_sample) * (n_sample / n_standard)²

    Where:

    • Φ is the quantum yield

    • I is the integrated fluorescence intensity

    • A is the absorbance at the excitation wavelength

    • n is the refractive index of the solvent

Visualizing Immunofluorescence Workflows

A primary application for these far-red fluorophores is in immunofluorescence (IF) staining, where they are conjugated to antibodies to visualize specific targets within cells or tissues. The choice between a direct or indirect IF workflow depends on factors such as the desired signal amplification and multiplexing capabilities.

G Immunofluorescence Staining Workflows cluster_direct Direct Immunofluorescence cluster_indirect Indirect Immunofluorescence d_start Start d_fix Fix & Permeabilize Sample d_start->d_fix d_block Block Non-specific Sites d_fix->d_block d_primary Incubate with Fluorophore-conjugated Primary Antibody d_block->d_primary d_wash Wash d_primary->d_wash d_image Image d_wash->d_image i_start Start i_fix Fix & Permeabilize Sample i_start->i_fix i_block Block Non-specific Sites i_fix->i_block i_primary Incubate with Primary Antibody i_block->i_primary i_wash1 Wash i_primary->i_wash1 i_secondary Incubate with Fluorophore-conjugated Secondary Antibody i_wash1->i_secondary i_wash2 Wash i_secondary->i_wash2 i_image Image i_wash2->i_image

Caption: Direct vs. Indirect Immunofluorescence Workflows.

References

A Head-to-Head Battle of Far-Red Fluorophores: Unpacking the Photostability of AF 647 vs. DyLight 650

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of fluorescence imaging, particularly for applications demanding high sensitivity and prolonged observation such as super-resolution microscopy and single-molecule tracking, the photostability of a fluorophore is a critical performance metric. For researchers working in the far-red spectrum, Alexa Fluor 647 (AF 647) and DyLight 650 have emerged as two popular choices, both serving as spectral alternatives to the traditional Cy5 dye. This guide provides an in-depth comparison of the photostability of AF 647 and DyLight 650, supported by available experimental data and detailed experimental protocols to empower researchers, scientists, and drug development professionals in making an informed selection for their specific needs.

Spectroscopic and Photophysical Properties

PropertyAlexa Fluor 647DyLight 650Cy5 (for reference)
Excitation Maximum (nm) ~650[1]~652[2]~649
Emission Maximum (nm) ~665[1]~672[2]~670
Molar Extinction Coefficient (M⁻¹cm⁻¹) ~239,000~250,000[2]~250,000
Quantum Yield (Φ) 0.33[1]Not consistently reported~0.27
Relative Photostability Higher than Cy5[3]Marketed as higher than Cy5Baseline

Photostability Under Continuous Illumination: An Indirect Comparison

Experimental data directly comparing the photobleaching rates of AF 647 and DyLight 650 is scarce. However, a study comparing AF 647 and Cy5 under continuous illumination revealed that after a set period, samples stained with AF 647 retained approximately 80% of their initial fluorescence, whereas those stained with Cy5 retained only about 55%[3]. This indicates a significantly higher photostability for Alexa Fluor 647.

DyLight dyes are generally marketed as having improved photostability compared to their cyanine (B1664457) counterparts. While this suggests that DyLight 650 would also be more photostable than Cy5, the absence of specific, publicly available quantitative data makes a direct comparison with AF 647's documented superiority challenging. Researchers should consider this lack of direct comparative data when selecting a fluorophore for experiments where photostability is the paramount concern.

Experimental Protocols

To empirically determine the photostability of fluorescent dyes like AF 647 and DyLight 650, a standardized photobleaching experiment can be performed.

Objective:

To quantify and compare the rate of photobleaching of different fluorescently labeled probes under continuous illumination.

Materials:
  • Fluorescently labeled antibodies or other probes of interest (e.g., Goat anti-Mouse IgG conjugated with AF 647 and DyLight 650)

  • Fixed cells or a stable, fluorescently labeled substrate

  • Microscope slides and coverslips

  • Antifade mounting medium

  • Fluorescence microscope equipped with a suitable laser line (e.g., 640 nm or 647 nm) and a sensitive detector (e.g., sCMOS or EMCCD camera)

  • Image analysis software (e.g., ImageJ/Fiji)

Procedure:
  • Sample Preparation: Prepare microscope slides with the fluorescently labeled samples. Ensure consistent labeling and mounting conditions for all samples to be compared.

  • Microscope Setup:

    • Select the appropriate laser line and filter set for the fluorophores.

    • Set the illumination intensity to a constant and reproducible level. It is crucial to use the same illumination power for all samples.

    • Define a region of interest (ROI) for imaging.

  • Image Acquisition:

    • Acquire a time-lapse series of images of the ROI under continuous illumination.

    • Set the time interval and the total acquisition time to be long enough to observe a significant decrease in fluorescence intensity.

  • Data Analysis:

    • Measure the mean fluorescence intensity within the ROI for each image in the time series.

    • Correct for background fluorescence by subtracting the mean intensity of a region without any fluorescent signal.

    • Normalize the fluorescence intensity at each time point to the initial intensity (at time = 0).

    • Plot the normalized fluorescence intensity as a function of time for each fluorophore.

    • The rate of decay of the fluorescence intensity is indicative of the photostability. A slower decay rate signifies higher photostability. The photobleaching half-life (t₁/₂), the time it takes for the fluorescence intensity to decrease to 50% of its initial value, can be calculated for a quantitative comparison.

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in a typical experiment designed to compare the photostability of two fluorescent dyes.

G cluster_0 Sample Preparation cluster_1 Data Acquisition cluster_2 Data Analysis A Labeling with AF 647 C Mounting on Slides A->C B Labeling with DyLight 650 B->C D Microscope Setup (Constant Illumination) C->D E Time-lapse Imaging D->E F Measure Intensity (ROI) E->F G Normalize to Initial Intensity F->G H Plot Decay Curves G->H I Compare Photostability H->I

Caption: Workflow for comparing fluorescent dye photostability.

Conclusion

The choice between Alexa Fluor 647 and DyLight 650 for far-red fluorescence imaging hinges on the specific experimental requirements, with photostability being a key consideration for demanding applications. The available data strongly indicates that Alexa Fluor 647 offers superior photostability compared to Cy5. While DyLight 650 is marketed as a more photostable alternative to Cy5, the lack of direct, quantitative comparative data against AF 647 necessitates careful consideration by the researcher. For applications where photobleaching is a significant limiting factor, the proven performance of Alexa Fluor 647 makes it a robust and reliable choice. In the absence of definitive comparative data for DyLight 650, empirical validation using the experimental protocol outlined in this guide is strongly recommended to determine the optimal fluorophore for your specific experimental conditions.

References

A Comparative Guide to Assessing the Purity of AF 647 Carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the purity of fluorescent labeling reagents is paramount to ensure the accuracy and reproducibility of experimental results. This guide provides an objective comparison of AF 647 carboxylic acid with its common alternatives, supported by experimental data for assessing purity and performance.

Performance and Purity Comparison

This compound is a bright and photostable far-red fluorescent dye. Its purity is critical for consistent conjugation to biomolecules and reliable fluorescence detection. The primary methods for assessing the purity of this compound and similar fluorescent dyes are High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.

Table 1: Spectral and Performance Comparison of this compound and Alternatives

FeatureThis compoundCy®5DyLight™ 650iFluor™ 647ATTO 647N
Excitation Max (nm) 650[1]~649652[2]654[3]644[4]
Emission Max (nm) 665[1]~666672[2]670[3]669[4]
Molar Extinction Coefficient (ε, M⁻¹cm⁻¹) ~239,000~250,000250,000[2][5]250,000[3][6]150,000[4][7]
Quantum Yield (Φ) 0.33[8]~0.20Not widely reported0.25[3][6]0.65[4]
Relative Brightness Very HighHighHighVery HighHigh
Photostability HighModerateHighHighHigh

Note: Spectral properties can vary slightly depending on the solvent and conjugation state.

Experimental Protocols for Purity Assessment

Consistent and reliable purity assessment is crucial. Below are detailed methodologies for key analytical techniques.

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for determining the purity of fluorescent dyes by separating the main compound from any impurities. A typical reversed-phase HPLC method is described below.

Objective: To determine the percentage purity of this compound.

Instrumentation:

  • HPLC system with a UV-Vis or fluorescence detector

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Trifluoroacetic acid (TFA)

  • This compound sample

Procedure:

  • Sample Preparation: Dissolve the this compound sample in a suitable solvent (e.g., water or a mixture of water and acetonitrile) to a final concentration of approximately 1 mg/mL.

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% TFA in water

    • Mobile Phase B: 0.1% TFA in acetonitrile

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Detection: Fluorescence (Excitation: 650 nm, Emission: 670 nm) or UV-Vis at 650 nm.

    • Gradient:

      • 0-5 min: 20% B

      • 5-25 min: 20-80% B (linear gradient)

      • 25-30 min: 80% B

      • 30-35 min: 80-20% B (linear gradient)

      • 35-40 min: 20% B (equilibration)

  • Analysis: Inject the sample and integrate the peak areas. The purity is calculated as the percentage of the main peak area relative to the total peak area.

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the dye and to identify potential impurities and degradation products.

Objective: To confirm the molecular identity and assess for impurities of this compound.

Instrumentation:

  • Liquid Chromatography-Mass Spectrometry (LC-MS) system with an Electrospray Ionization (ESI) source.

Procedure:

  • Sample Infusion: The sample, prepared as for HPLC, is introduced into the mass spectrometer via direct infusion or through an LC system.

  • MS Parameters:

    • Ionization Mode: ESI in negative ion mode is often suitable for carboxylic acids.[9]

    • Mass Range: Scan a range appropriate for the expected molecular weight of this compound and potential fragments (e.g., m/z 200-1200).

    • Fragmentation: Tandem MS (MS/MS) can be used to obtain structural information by fragmenting the parent ion.

  • Analysis: The resulting mass spectrum should show a prominent peak corresponding to the molecular ion of this compound. Additional peaks may indicate impurities or adducts.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides detailed information about the chemical structure of the dye, confirming its identity and revealing the presence of structurally related impurities.

Objective: To verify the chemical structure and purity of this compound.

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher)

Reagents:

  • Deuterated solvent (e.g., D₂O or DMSO-d₆)

  • This compound sample

Procedure:

  • Sample Preparation: Dissolve an accurately weighed amount of the sample in the chosen deuterated solvent.

  • NMR Acquisition:

    • Acquire a ¹H NMR spectrum.

    • For more detailed structural information, 2D NMR experiments like COSY and HSQC can be performed.

  • Analysis: The ¹H NMR spectrum should be consistent with the expected chemical structure of this compound. Integration of signals can be used to quantify the purity relative to a known internal standard. For cyanine (B1664457) dyes, the aromatic and vinyl proton signals are key diagnostic regions.[10][11][12]

Visualizing Workflows and Pathways

To further aid researchers, the following diagrams illustrate a typical workflow for purity assessment, a relevant biological signaling pathway where AF 647 is commonly used, and the logical framework for comparing fluorescent dyes.

Purity_Assessment_Workflow cluster_0 Sample Preparation cluster_1 Analytical Techniques cluster_2 Data Analysis & Reporting start This compound Sample dissolve Dissolve in appropriate solvent start->dissolve hplc HPLC Analysis dissolve->hplc ms Mass Spectrometry dissolve->ms nmr NMR Spectroscopy dissolve->nmr purity Determine % Purity hplc->purity identity Confirm Molecular Identity ms->identity structure Verify Chemical Structure nmr->structure report Generate Certificate of Analysis purity->report identity->report structure->report

Caption: Workflow for the comprehensive purity assessment of this compound.

EGFR_Signaling_Pathway Simplified EGFR Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR Grb2 Grb2 EGFR->Grb2 Autophosphorylation & Recruitment PI3K PI3K EGFR->PI3K Sos Sos Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation PIP3 PIP3 PI3K->PIP3 PIP2 to PIP3 PIP2 PIP2 Akt Akt PIP3->Akt Akt->Proliferation EGF EGF (Ligand) EGF->EGFR Binding & Dimerization Dye_Comparison_Logic cluster_properties Key Performance Metrics cluster_application Application Requirements center_node Fluorescent Dye Selection brightness Brightness (ε × Φ) center_node->brightness photostability Photostability center_node->photostability purity Purity center_node->purity solubility Water Solubility center_node->solubility instrument Instrument Compatibility center_node->instrument multiplexing Multiplexing Capability center_node->multiplexing target Target Abundance center_node->target decision Optimal Dye Choice brightness->decision photostability->decision purity->decision solubility->decision instrument->decision multiplexing->decision target->decision

References

Navigating the Nuances of Fluorescent Labeling: A Comparative Guide to AF 647 Carboxylic Acid Lot-to-Lot Variability and Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the consistency and performance of fluorescent dyes are paramount for generating reliable and reproducible data. This guide provides a comprehensive comparison of AF 647 carboxylic acid, with a focus on the critical aspect of lot-to-lot variability. We delve into supporting experimental data for its performance against key alternatives and offer detailed protocols to empower you in your experimental design and execution.

Understanding Lot-to-Lot Variability: An Unseen Factor in Experimental Reproducibility

While AF 647 is a widely used and highly regarded fluorescent dye, it is crucial to acknowledge the potential for lot-to-lot variability. This variability can arise from minor differences in the manufacturing process, leading to subtle changes in the dye's chemical and physical properties. For sensitive applications, these variations can have a significant impact on experimental outcomes.

Evidence of this variability can be inferred from the quality control data provided by manufacturers. For instance, Certificates of Analysis for Alexa Fluor conjugates often specify lot-specific values for parameters such as the degree of labeling (DOL) and relative quantum yield . This indicates that each batch is tested and may exhibit slight differences within a defined specification range. Thermo Fisher Scientific, the manufacturer of Alexa Fluor dyes, also recertifies the reactivity of each lot of their amine-reactive succinimidyl esters, with the post-packaging reactivity for each lot detailed on the certificate of analysis[1].

While direct, publicly available studies quantifying the lot-to-lot variability of this compound are scarce, the quality control measures for its derivatives strongly suggest that variability is an inherent aspect of fluorescent dye production. Researchers should, therefore, consider implementing their own quality control steps when working with new lots of any fluorescent dye, especially for quantitative studies.

Performance Showdown: AF 647 vs. Key Alternatives

The primary alternative to AF 647 in the far-red spectrum is Cy5. Both dyes are structurally similar cyanine (B1664457) dyes and are often used interchangeably. However, performance characteristics can differ, influencing the choice for a specific application.

Performance MetricAF 647Cy5Key Considerations
Brightness HigherLowerAF 647 conjugates are generally brighter than Cy5 conjugates, especially at higher degrees of labeling, due to reduced self-quenching[2].
Photostability More PhotostableLess PhotostableAF 647 exhibits greater resistance to photobleaching compared to Cy5, allowing for longer exposure times and more robust imaging[2].
Quantum Yield ~0.33 (in PBS)[3]Lower than AF 647The quantum yield of Cy5 can be more susceptible to environmental factors and conjugation.
Self-Quenching Less ProneMore ProneCy5 has a greater tendency to form non-fluorescent aggregates on proteins at high labeling densities, leading to a decrease in fluorescence. AF 647 is less susceptible to this effect[2][4].
pH Sensitivity Insensitive (pH 4-10)[5]More SensitiveThe fluorescence of some cyanine dyes can be pH-dependent. AF 647's stability across a wide pH range is advantageous for live-cell imaging.

Other alternatives to this compound include other Alexa Fluor dyes with similar spectral properties (e.g., Alexa Fluor 633) and dyes from other manufacturers such as DyLight 650 and iFluor 647. When considering an alternative, it is essential to evaluate its performance in the specific experimental context.

Experimental Protocols for Performance Evaluation

To ensure consistency and optimal performance, researchers can perform in-house validation of fluorescent dyes and their conjugates. Below are detailed protocols for key experiments.

Protocol 1: Antibody Conjugation with this compound

This protocol describes the conjugation of a carboxylic acid dye to a primary amine on an antibody using a carbodiimide (B86325) crosslinker (EDC).

Materials:

  • This compound

  • Antibody (in amine-free buffer, e.g., PBS)

  • N-hydroxysuccinimide (NHS)

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • Anhydrous Dimethylsulfoxide (DMSO)

  • Reaction Buffer (e.g., 0.1 M MES, pH 6.0)

  • Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.5)

  • Purification column (e.g., Sephadex G-25)

Procedure:

  • Prepare Dye Solution: Dissolve this compound in anhydrous DMSO to a concentration of 10 mg/mL.

  • Activate Carboxylic Acid:

    • In a microcentrifuge tube, mix the desired molar excess of this compound with EDC and NHS in the reaction buffer.

    • Incubate for 15-30 minutes at room temperature to form the amine-reactive NHS ester.

  • Prepare Antibody: Exchange the antibody into the reaction buffer.

  • Conjugation Reaction:

    • Add the activated dye solution to the antibody solution.

    • Incubate for 1-2 hours at room temperature with gentle stirring.

  • Quench Reaction: Add quenching buffer to the reaction mixture to stop the reaction.

  • Purify Conjugate: Separate the labeled antibody from the unreacted dye using a size-exclusion chromatography column (e.g., Sephadex G-25) equilibrated with a suitable storage buffer (e.g., PBS).

  • Characterize Conjugate: Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for the protein) and ~650 nm (for AF 647).

Protocol 2: Measurement of Photostability

This protocol outlines a method for comparing the photostability of different fluorescently labeled samples.

Materials:

  • Fluorescently labeled samples (e.g., antibody conjugates)

  • Fluorescence microscope with a stable light source and a sensitive camera

  • Image analysis software

Procedure:

  • Sample Preparation: Prepare microscope slides with the fluorescently labeled samples at a consistent concentration.

  • Image Acquisition:

    • Locate a region of interest for each sample.

    • Using identical illumination intensity and exposure time, acquire an initial image (time = 0).

    • Continuously illuminate the sample and acquire images at regular time intervals (e.g., every 30 seconds) for a defined period (e.g., 5-10 minutes).

  • Data Analysis:

    • Using image analysis software, measure the mean fluorescence intensity of the region of interest in each image.

    • Normalize the fluorescence intensity at each time point to the initial intensity (at time = 0).

    • Plot the normalized fluorescence intensity as a function of time. A slower decay in fluorescence indicates higher photostability.

Protocol 3: Relative Quantum Yield Determination

This protocol describes a comparative method for estimating the fluorescence quantum yield of a sample relative to a standard with a known quantum yield.

Materials:

  • Fluorometer

  • Sample of unknown quantum yield (e.g., AF 647 conjugate)

  • Quantum yield standard with a known quantum yield in the same spectral region (e.g., Rhodamine 101 in ethanol, QY = 1.0)

  • Solvent matching that of the sample and standard

  • UV-Vis spectrophotometer

Procedure:

  • Prepare Solutions: Prepare a series of dilutions of both the sample and the standard in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.

  • Measure Absorbance: Using a UV-Vis spectrophotometer, measure the absorbance of each solution at the excitation wavelength.

  • Measure Fluorescence Emission:

    • Using a fluorometer, record the fluorescence emission spectrum for each solution, exciting at the same wavelength used for the absorbance measurements.

    • Ensure that the excitation and emission slit widths are kept constant for all measurements.

  • Data Analysis:

    • Integrate the area under the emission spectrum for each solution.

    • Plot the integrated fluorescence intensity versus the absorbance at the excitation wavelength for both the sample and the standard.

    • The slope of these plots is proportional to the quantum yield.

    • The quantum yield of the sample (QY_sample) can be calculated using the following equation: QY_sample = QY_standard * (Slope_sample / Slope_standard) * (n_sample^2 / n_standard^2) where n is the refractive index of the solvent.

Visualizing Workflows and Pathways

To further aid in the understanding of experimental processes and biological applications, the following diagrams have been generated using Graphviz.

G cluster_prep Dye & Antibody Preparation cluster_activation Activation cluster_conjugation Conjugation cluster_purification Purification & QC AF647_COOH This compound in DMSO Activation_Mix Mix AF647, EDC, NHS in Reaction Buffer AF647_COOH->Activation_Mix Antibody Antibody in Amine-Free Buffer Conjugation_Mix Mix Activated Dye with Antibody Antibody->Conjugation_Mix Activated_Dye Amine-Reactive NHS Ester Activation_Mix->Activated_Dye 15-30 min RT Activated_Dye->Conjugation_Mix Conjugate_Unpurified Unpurified Antibody-AF647 Conjugation_Mix->Conjugate_Unpurified 1-2 hours RT Purification Size-Exclusion Chromatography Conjugate_Unpurified->Purification Purified_Conjugate Purified Antibody-AF647 Purification->Purified_Conjugate QC Determine DOL Purified_Conjugate->QC

Caption: Workflow for Antibody Conjugation with this compound.

G cluster_cell Cellular Level cluster_pathway Signaling Pathway Ligand Ligand (e.g., EGF) Receptor Cell Surface Receptor (e.g., EGFR) Ligand->Receptor Binds Primary_Ab Primary Antibody (anti-EGFR) Receptor->Primary_Ab Recognized by Dimerization Receptor Dimerization & Autophosphorylation Receptor->Dimerization Secondary_Ab Secondary Antibody -AF 647 Conjugate Primary_Ab->Secondary_Ab Binds to Signal Fluorescence Signal (Detection) Secondary_Ab->Signal Downstream Downstream Signaling (e.g., MAPK, PI3K/Akt) Dimerization->Downstream Response Cellular Response (e.g., Proliferation, Survival) Downstream->Response

Caption: Indirect Immunofluorescence Workflow for Visualizing a Cell Signaling Pathway.

References

Spectral Overlap Considerations with Alexa Fluor 647 in Multicolor Imaging: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals embarking on multicolor imaging experiments, the choice of fluorophores is paramount to generating high-quality, reliable data. Alexa Fluor (AF) 647, a bright and photostable far-red dye, is a popular choice for the red channel. However, its broad emission spectrum necessitates careful consideration of spectral overlap with other fluorophores in the panel to avoid bleed-through and false-positive signals. This guide provides a comprehensive comparison of AF 647 with its common alternatives, supported by experimental data and detailed protocols for mitigating spectral overlap.

Understanding Spectral Overlap

In multicolor fluorescence microscopy, spectral overlap, also known as bleed-through or crosstalk, occurs when the emission signal from one fluorophore is detected in the channel designated for another.[1][2][3] This is a common artifact that can lead to inaccurate colocalization analysis and quantification.[1] The broad emission spectra of many fluorophores mean that the tail of one fluorophore's emission can extend into the detection window of a neighboring channel.[4]

For instance, while AF 647 has an emission peak around 665 nm, its emission spectrum can extend into the detection range of fluorophores emitting at longer wavelengths.[5] Conversely, fluorophores with emission spectra at shorter wavelengths can bleed into the AF 647 detection channel.

A diagram illustrating spectral overlap between adjacent fluorophores.

Performance Comparison of AF 647 and Alternatives

The selection of a far-red fluorophore should be based on a combination of factors including brightness, photostability, and spectral properties. While AF 647 is a robust performer, several alternatives are available.

FluorophoreExcitation Max (nm)Emission Max (nm)Extinction Coefficient (cm⁻¹M⁻¹)Quantum YieldRelative BrightnessPhotostability
Alexa Fluor 647 ~650[5]~665[5]~239,000[6]~0.33[6]Very Bright[7]High[4][8]
Cy5 ~649[9]~670[6]~250,000~0.20Bright[7]Moderate[4][8]
DyLight 650 ~652[10]~672[10]~250,000[9]Not readily availableBrightHigh
iFluor 647 Not readily availableNot readily availableNot readily availableNot readily availableHighHigh[11]

Key Takeaways from the Data:

  • Brightness: Brightness is a product of both the extinction coefficient and the quantum yield. AF 647 is consistently reported to be brighter than Cy5.[4][12] This is partly due to AF 647's higher quantum yield and its reduced tendency for self-quenching when conjugated to proteins at high degrees of labeling.[4] DyLight 650 is also reported to be brighter than Cy5 and AF 647 in some applications.[13]

  • Photostability: AF 647 is significantly more photostable than Cy5, meaning it can withstand longer exposure to excitation light before photobleaching.[2][12][14] This is a critical advantage for imaging techniques that require long acquisition times, such as confocal microscopy and super-resolution microscopy.[15] iFluor dyes are also marketed as having superior photostability.[11]

  • Spectral Similarity: All the listed alternatives are spectrally very similar to AF 647, making them largely interchangeable in terms of filter sets and laser lines.[5][10]

Experimental Protocols for Managing Spectral Overlap

Several strategies can be employed to minimize or correct for spectral overlap in multicolor imaging experiments involving AF 647.

Judicious Fluorophore Selection

The first line of defense against spectral bleed-through is the careful selection of fluorophores with minimal spectral overlap. When pairing fluorophores with AF 647, it is advisable to choose dyes with emission maxima that are well-separated.

Spectrally Compatible Fluorophore Combinations with AF 647:

Spectral RegionRecommended Fluorophores
Green Alexa Fluor 488, FITC, GFP
Orange/Red Alexa Fluor 555, Cy3, mCherry
Far-Red/Near-IR Alexa Fluor 750, Cy7
Sequential Scanning

For confocal microscopy, sequential scanning is a highly effective method to eliminate bleed-through.[16][17][18] Instead of exciting all fluorophores simultaneously and detecting their emissions at the same time, sequential scanning involves exciting and detecting each fluorophore one at a time.

Sequential_Scanning_Workflow cluster_workflow Sequential Scanning Workflow Start Start Excite_A Excite Fluorophore A Start->Excite_A Detect_A Detect Emission from A Excite_A->Detect_A Excite_B Excite Fluorophore B (AF 647) Detect_A->Excite_B Detect_B Detect Emission from B Excite_B->Detect_B Excite_C Excite Fluorophore C Detect_B->Excite_C Detect_C Detect Emission from C Excite_C->Detect_C Merge Merge Images Detect_C->Merge End End Merge->End

A workflow for sequential scanning in multicolor imaging.

Protocol for Sequential Scanning on a Confocal Microscope:

  • Sample Preparation: Prepare the sample with multiple fluorescent labels, including AF 647.

  • Microscope Setup:

    • Turn on the microscope, lasers, and acquisition software.

    • Place the sample on the stage and bring it into focus.

  • Configure Sequential Scan:

    • In the acquisition software, select the sequential scanning mode. This is often found in the acquisition settings or laser control panel.[16][17]

    • Scan 1 (e.g., Green Channel):

      • Activate the appropriate laser line for the first fluorophore (e.g., 488 nm for AF 488).

      • Set the corresponding detector to capture the emission of the first fluorophore (e.g., 500-550 nm).

      • Adjust laser power, detector gain, and offset for optimal signal-to-noise.

    • Scan 2 (AF 647 Channel):

      • Activate the laser line for AF 647 (e.g., 633 nm or 640 nm).

      • Set the corresponding detector to capture the emission of AF 647 (e.g., 660-700 nm).

      • Adjust laser power, detector gain, and offset for this channel.

    • Additional Scans: Repeat the process for any other fluorophores in the panel.

  • Image Acquisition:

    • Set the desired image resolution and scan speed.

    • Initiate the sequential acquisition. The microscope will scan the image line-by-line or frame-by-frame for each channel sequentially.[16][18]

Spectral Unmixing and Compensation

For more complex multicolor panels or when sequential scanning is not feasible, computational methods like spectral unmixing and compensation can be used to correct for bleed-through.[1]

  • Compensation: This method involves creating a matrix of spillover values from single-color controls. This matrix is then used to mathematically subtract the bleed-through from each channel.[19][20]

  • Spectral Unmixing: This more advanced technique is used with spectral detectors that capture the entire emission spectrum of each pixel. By obtaining the reference spectrum of each individual fluorophore, an algorithm can deconvolve the mixed signals from the multicolor sample into separate channels.[21][22]

Spectral_Unmixing_Principle cluster_input Input Data cluster_process Processing cluster_output Output Data Mixed_Signal Mixed Emission Signal (from a single pixel) Unmixing_Algorithm Spectral Unmixing Algorithm Mixed_Signal->Unmixing_Algorithm Reference_Spectra Reference Spectra (Single-color controls) Reference_Spectra->Unmixing_Algorithm Unmixed_Signals Unmixed Signals (Contribution of each fluorophore) Unmixing_Algorithm->Unmixed_Signals

The principle of spectral unmixing.

Experimental Workflow for Spectral Unmixing:

  • Acquire Reference Spectra:

    • Prepare single-color control samples for each fluorophore in the panel, including AF 647. It is crucial that these controls are prepared under the same conditions as the experimental sample.[20][21]

    • Using the spectral detector on the microscope, acquire the emission spectrum for each single-color control.

  • Acquire Multicolor Image:

    • Acquire a "lambda stack" of the multicolor-stained sample. This is an image where each pixel contains information about the fluorescence intensity across a range of wavelengths.

  • Perform Spectral Unmixing:

    • In the analysis software, use the acquired reference spectra to unmix the lambda stack of the experimental sample. The software algorithm will calculate the contribution of each fluorophore to the total signal in each pixel.

  • Analyze Unmixed Images: The output will be a set of images, each representing the signal from a single fluorophore with the spectral overlap computationally removed.

Conclusion

Alexa Fluor 647 is an excellent choice for multicolor imaging due to its brightness and photostability. However, its broad emission spectrum requires careful consideration to avoid spectral overlap. By selecting spectrally compatible fluorophores and employing techniques such as sequential scanning or spectral unmixing, researchers can effectively mitigate bleed-through and obtain accurate, high-quality data. While alternatives like Cy5, DyLight 650, and iFluor 647 are available, AF 647 remains a top performer, particularly in applications demanding high photostability. The choice of the optimal far-red fluorophore will ultimately depend on the specific experimental requirements and the instrumentation available.

References

Navigating the Far-Red Spectrum: A Guide to Cost-Effective Alternatives for AF 647 Carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of fluorescence-based research, particularly in applications like immunofluorescence, flow cytometry, and super-resolution microscopy, the choice of a fluorescent dye is paramount to experimental success. Alexa Fluor 647 (AF 647) has long been a gold standard in the far-red spectrum due to its brightness and photostability. However, its premium cost can be a significant consideration for many laboratories. This guide provides a comprehensive comparison of cost-effective alternatives to AF 647 carboxylic acid, offering researchers, scientists, and drug development professionals the data needed to make an informed decision without compromising on performance.

This comparison focuses on commercially available fluorescent dyes with similar spectral characteristics to AF 647, specifically those with carboxylic acid functional groups for conjugation to primary amines via EDC/NHS chemistry. We will delve into their key performance metrics, including spectral properties, brightness, photostability, and provide detailed experimental protocols for their application.

Performance Characteristics: A Quantitative Comparison

The selection of a fluorescent dye hinges on a balance of several key photophysical properties. The following tables summarize the quantitative data for AF 647 and its leading cost-effective alternatives.

Table 1: Spectral Properties and Brightness

DyeExcitation Max (nm)Emission Max (nm)Extinction Coefficient (ε) (cm⁻¹M⁻¹)Quantum Yield (Φ)Relative Brightness (ε x Φ)
AF 647 650668239,0000.3378,870
Cy5 649670250,0000.2050,000
DyLight 650 652672250,0000.1025,000
ATTO 647N 644669150,0000.6597,500
iFluor 647 651672220,0000.3066,000

Note: Relative brightness is a calculated value to estimate the overall fluorescence intensity. Higher values indicate a brighter fluorophore. Data is compiled from manufacturer specifications and published literature and may vary depending on the experimental conditions.

Table 2: Photostability Comparison

DyeRelative PhotostabilityKey Observations
AF 647 HighGenerally considered more photostable than Cy5.[1][2] Retains a significant portion of its fluorescence after prolonged exposure.
Cy5 ModerateProne to photobleaching, especially under intense illumination.[1][2]
DyLight 650 HighOften marketed as having improved photostability compared to traditional cyanine (B1664457) dyes.
ATTO 647N Very HighKnown for its exceptional photostability, making it suitable for demanding applications like single-molecule imaging.[3]
iFluor 647 HighEngineered for enhanced photostability.

Experimental Protocols

Protein Labeling with Carboxylic Acid Dyes using EDC/NHS Chemistry

This protocol describes the covalent conjugation of a fluorescent dye with a carboxylic acid functional group to primary amines (e.g., lysine (B10760008) residues) on a target protein.

Materials:

  • Purified protein in an amine-free buffer (e.g., PBS, pH 7.4)

  • Fluorescent dye carboxylic acid

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Reaction Buffer: 0.1 M MES, pH 6.0

  • Quenching Buffer: 1 M Tris-HCl, pH 8.5

  • Size-exclusion chromatography column (e.g., Sephadex G-25)

Procedure:

  • Dye Preparation: Dissolve the fluorescent dye carboxylic acid in a minimal amount of anhydrous DMSO to create a stock solution (e.g., 10 mg/mL).

  • Protein Preparation: Ensure the protein solution is at a concentration of 1-5 mg/mL in an amine-free buffer.

  • Activation of Carboxylic Acid:

    • In a separate tube, dissolve EDC and NHS in the Reaction Buffer to a final concentration of 100 mM each. This solution should be prepared fresh.

    • Add a 10-fold molar excess of the EDC/NHS solution to the dissolved fluorescent dye.

    • Incubate for 15-30 minutes at room temperature to activate the carboxylic acid group, forming an NHS ester.

  • Conjugation Reaction:

    • Immediately add the activated dye solution to the protein solution. The molar ratio of dye to protein should be optimized for each specific application, but a starting point of 10:1 to 20:1 is recommended.

    • Incubate the reaction for 2 hours at room temperature, protected from light, with gentle stirring.

  • Quenching: Add the Quenching Buffer to a final concentration of 100 mM to stop the reaction by quenching the unreacted NHS esters. Incubate for 15 minutes.

  • Purification: Remove unconjugated dye by passing the reaction mixture through a size-exclusion chromatography column equilibrated with a suitable storage buffer (e.g., PBS). The labeled protein will elute first.

  • Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the purified conjugate at 280 nm (for protein) and the excitation maximum of the dye.

G cluster_activation Activation Step cluster_conjugation Conjugation Step cluster_purification Purification Step Dye_COOH Dye-COOH Activated_Dye Activated Dye-NHS Ester Dye_COOH->Activated_Dye 15-30 min, RT EDC_NHS EDC + NHS in MES Buffer (pH 6.0) EDC_NHS->Activated_Dye Labeled_Protein Labeled Protein Activated_Dye->Labeled_Protein 2 hours, RT, protected from light Protein_NH2 Protein-NH2 in PBS (pH 7.4) Protein_NH2->Labeled_Protein Quenching Quench with Tris-HCl Labeled_Protein->Quenching Purification Size-Exclusion Chromatography Quenching->Purification

Protein labeling workflow with carboxylic acid dyes.

Immunofluorescence Staining Protocol

This protocol outlines a general procedure for indirect immunofluorescence staining of cultured cells using a fluorescently labeled secondary antibody.

Materials:

  • Cultured cells on coverslips

  • Primary antibody specific to the target antigen

  • Fluorescently labeled secondary antibody (conjugated using the protocol above)

  • Phosphate-Buffered Saline (PBS)

  • Fixation Buffer: 4% Paraformaldehyde in PBS

  • Permeabilization Buffer: 0.1% Triton X-100 in PBS

  • Blocking Buffer: 1% BSA in PBS

  • Mounting medium with DAPI

Procedure:

  • Cell Culture and Fixation:

    • Grow cells on sterile coverslips in a petri dish.

    • Wash the cells with PBS.

    • Fix the cells with Fixation Buffer for 15 minutes at room temperature.

    • Wash three times with PBS.

  • Permeabilization:

    • Permeabilize the cells with Permeabilization Buffer for 10 minutes at room temperature.

    • Wash three times with PBS.

  • Blocking:

    • Block non-specific antibody binding by incubating the cells in Blocking Buffer for 30 minutes at room temperature.

  • Primary Antibody Incubation:

    • Dilute the primary antibody to its optimal concentration in Blocking Buffer.

    • Incubate the cells with the diluted primary antibody for 1 hour at room temperature or overnight at 4°C.

    • Wash three times with PBS.

  • Secondary Antibody Incubation:

    • Dilute the fluorescently labeled secondary antibody in Blocking Buffer.

    • Incubate the cells with the diluted secondary antibody for 1 hour at room temperature, protected from light.

    • Wash three times with PBS.

  • Mounting and Imaging:

    • Mount the coverslips onto microscope slides using mounting medium containing DAPI for nuclear counterstaining.

    • Image the cells using a fluorescence microscope with the appropriate filter sets for DAPI and the far-red dye.

G Start Cultured Cells on Coverslip Fixation Fixation (4% PFA) Start->Fixation Permeabilization Permeabilization (0.1% Triton X-100) Fixation->Permeabilization Blocking Blocking (1% BSA) Permeabilization->Blocking PrimaryAb Primary Antibody Incubation Blocking->PrimaryAb SecondaryAb Labeled Secondary Antibody Incubation PrimaryAb->SecondaryAb Mounting Mounting with DAPI SecondaryAb->Mounting Imaging Fluorescence Microscopy Mounting->Imaging

Indirect immunofluorescence workflow.

Application in Signaling Pathway Analysis

Fluorescently labeled antibodies are instrumental in elucidating cellular signaling pathways. For instance, the MAPK/ERK pathway is a crucial signaling cascade involved in cell proliferation, differentiation, and survival. Dysregulation of this pathway is implicated in various diseases, including cancer. Immunofluorescence can be used to visualize the activation of key proteins in this pathway, such as the phosphorylation of ERK.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) Ras Ras RTK->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK pERK p-ERK (Active) ERK->pERK Phosphorylation Transcription Gene Transcription (Proliferation, Survival) pERK->Transcription GrowthFactor Growth Factor GrowthFactor->RTK

Simplified MAPK/ERK signaling pathway.

In a typical experiment, cells would be stimulated with a growth factor to activate the pathway. Subsequently, they would be fixed, permeabilized, and stained with a primary antibody specific for the phosphorylated form of ERK (p-ERK). A secondary antibody labeled with a cost-effective far-red dye, such as ATTO 647N, would then be used for detection. The resulting fluorescence would indicate the location and extent of ERK activation within the cell.

Conclusion

While AF 647 remains a high-performance fluorescent dye, several cost-effective alternatives offer comparable and, in some cases, superior performance for many applications. Dyes like ATTO 647N exhibit exceptional photostability and brightness, making them excellent choices for demanding imaging experiments. Cy5, while less photostable, remains a widely used and economical option. The choice of the most suitable alternative will depend on the specific experimental requirements, including the need for high photostability, brightness, and budgetary constraints. By carefully considering the quantitative data and experimental protocols provided in this guide, researchers can confidently select a cost-effective far-red fluorescent dye that meets the rigorous demands of their scientific investigations.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.